Calcobutrol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
151878-23-8 |
|---|---|
Molecular Formula |
C18H32CaN4O9 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
calcium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydron |
InChI |
InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15-;/m1./s1 |
InChI Key |
GCLKDXFGQNCFQW-CTHHTMFSSA-L |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Ca+2] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Synonyms |
rel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid Calcium Salt (2:3); (R*,S*)-(±)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Calcobutrol in the Formulation of Gadovist: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of Calcobutrol within the Gadovist (B1197821)® (gadobutrol) formulation. Gadovist is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). The stability and safety of such agents are of paramount importance, and the inclusion of this compound is a key element in ensuring these properties. This paper will detail the mechanism of action of this compound, present relevant quantitative data, and outline the experimental principles for its characterization.
Executive Summary
Gadobutrol (B1674391), the active pharmaceutical ingredient in Gadovist, is a macrocyclic, non-ionic complex of gadolinium (Gd³⁺). While the gadolinium ion is essential for the contrast-enhancing properties of the agent due to its paramagnetic nature, free, unchelated Gd³⁺ is highly toxic to biological systems. The primary role of this compound in the Gadovist formulation is to act as a stabilizing agent by preventing the release of free Gd³⁺ ions. This is achieved through the principle of competitive complexation, leveraging an excess of the chelating ligand in the form of its calcium salt. This proactive safety measure minimizes the potential for in vivo dissociation of the gadobutrol complex and subsequent toxic effects.
Composition of Gadovist
Gadovist is a sterile, clear, colorless to pale yellow aqueous solution for intravenous injection. The formulation is precisely controlled to ensure stability and efficacy.
| Component | Concentration | Function |
| Active Ingredient | ||
| Gadobutrol | 1.0 mmol/mL | Paramagnetic contrast agent |
| Excipients | ||
| This compound sodium salt | 0.513 mg/mL | Stabilizing agent (prevents free Gd³⁺ release) |
| Trometamol | 1.211 mg/mL | Buffering agent |
| Hydrochloric acid | q.s. for pH adjustment | pH adjustment |
| Water for Injection | q.s. to 1 mL | Solvent |
The Core Function of this compound: Ensuring Stability
The fundamental purpose of incorporating this compound into the Gadovist formulation is to enhance the safety profile of the contrast agent by minimizing the presence of free, toxic gadolinium ions.[1][2] This is accomplished through the principle of thermodynamic stability and ligand exchange kinetics.
Mechanism of Action: The "Kinetic Trap"
Gadobutrol itself is a highly stable complex due to the macrocyclic nature of the butrol (B126436) ligand, which kinetically hinders the dissociation of the gadolinium ion. However, even with high stability, there is a minute but finite possibility of dissociation over time or due to interactions with endogenous ions or changes in the physicochemical environment.
This compound, which is the calcium salt of the same butrol ligand, is added in a carefully controlled excess.[3] The stability of the gadolinium-butrol complex (Gadobutrol) is significantly greater than that of the calcium-butrol complex (this compound).[1] This large difference in stability constants is the cornerstone of its function.
Should any gadobutrol molecule dissociate and release a free Gd³⁺ ion, the excess butrol ligand, present as this compound, is readily available to immediately recapture the toxic ion, reforming the stable gadobutrol complex. This process is highly favored thermodynamically.
Prevention of Transmetallation
Another critical role of the excess ligand provided by this compound is the prevention of transmetallation. Transmetallation is a process where an endogenous metal ion, such as zinc (Zn²⁺) or copper (Cu²⁺), displaces the gadolinium from its chelate. The presence of excess butrol ligand in the form of this compound saturates the coordination environment, making it kinetically and thermodynamically unfavorable for endogenous ions to compete for the ligand and displace the gadolinium.
Experimental Protocols for Characterization
The efficacy of this compound as a stabilizer is determined through a series of rigorous experimental evaluations. The following outlines the principles of key experimental protocols.
Determination of Stability Constants
Objective: To quantify the thermodynamic stability of Gadobutrol and this compound.
Methodology: Potentiometric Titration
-
Preparation of Solutions: Prepare solutions of the butrol ligand, gadolinium chloride (GdCl₃), and calcium chloride (CaCl₂) of known concentrations in a suitable background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titration Setup: Use a temperature-controlled titration vessel equipped with a pH electrode and a burette for the addition of a standardized solution of a strong base (e.g., NaOH).
-
Titration Procedure:
-
Titrate a solution of the butrol ligand alone with the strong base to determine the protonation constants of the ligand.
-
Titrate a solution containing the butrol ligand and GdCl₃ in a 1:1 molar ratio.
-
Titrate a solution containing the butrol ligand and CaCl₂ in a 1:1 molar ratio.
-
-
Data Analysis: The titration curves (pH vs. volume of titrant added) are analyzed using specialized software (e.g., HYPERQUAD) to calculate the formation constants (log K) of the respective metal complexes. The much larger log K value for Gadobutrol compared to this compound provides quantitative evidence for the scavenging mechanism.
In Vitro Dissociation Studies
Objective: To assess the kinetic inertness of Gadobutrol in the presence and absence of this compound under physiological conditions.
Methodology: Challenge with Competing Ligands or Metal Ions
-
Incubation: Incubate solutions of Gadovist (containing this compound) and a hypothetical formulation of Gadobutrol without this compound in a buffer simulating physiological pH (7.4) and temperature (37°C).
-
Challenge: Introduce a competing metal ion (e.g., Zn²⁺) or a strong chelating agent (e.g., EDTA) to the solutions.
-
Quantification of Free Gd³⁺: At various time points, measure the concentration of free Gd³⁺ released. This can be done using techniques such as:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): After separation of the complexed and free gadolinium (e.g., by ultrafiltration).
-
Xylenol Orange Spectrophotometric Assay: A colorimetric method where xylenol orange forms a colored complex with free Gd³⁺.
-
-
Comparison: Compare the rate and extent of Gd³⁺ release from the two formulations. The formulation containing this compound is expected to show significantly lower levels of free Gd³⁺.
Conclusion
This compound is an indispensable component of the Gadovist formulation, playing a critical, albeit non-therapeutic, role. Its presence as a calcium chelate of the butrol ligand in excess provides a robust "safety net" against the release of toxic free gadolinium ions. This is achieved through a profound understanding of coordination chemistry, leveraging the significant difference in thermodynamic stability between the gadolinium and calcium complexes of the butrol ligand. The inclusion of this compound exemplifies a proactive approach to drug formulation, enhancing the safety profile of Gadovist and ensuring patient well-being during diagnostic imaging procedures. The experimental methodologies outlined provide a framework for the continued evaluation and quality control of this important stabilizing excipient.
References
Calcobutrol's mechanism of action in stabilizing gadolinium
An In-depth Technical Guide: The Mechanism of Action of Calcobutrol in the Stabilization of Gadolinium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, the gadolinium chelate of the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is the active component in the magnetic resonance imaging (MRI) contrast agent Gadovist®. Its primary function is to enhance the signal intensity of tissues by shortening the T1 relaxation time of water protons. This is achieved through the paramagnetic properties of the central gadolinium ion (Gd³⁺). However, free Gd³⁺ is highly toxic. The efficacy and safety of this compound are therefore critically dependent on the robust stabilization of the Gd³⁺ ion by the chelating ligand. This guide elucidates the core mechanisms of this stabilization, focusing on the thermodynamic and kinetic principles that ensure the integrity of the chelate in vivo.
The exceptional stability of this compound is primarily attributed to its macrocyclic structure, which "cages" the gadolinium ion.[1][2][3] This pre-organized, rigid ring structure provides a high degree of thermodynamic and kinetic stability, minimizing the release of toxic free Gd³⁺.[4] This stability is crucial in preventing transmetallation, a process where endogenous ions, such as zinc, displace the gadolinium from the chelate.[2]
The Physicochemical Basis of this compound Stability
The stability of a gadolinium-based contrast agent (GBCA) is described by two key concepts: thermodynamic stability and kinetic stability.
-
Thermodynamic Stability refers to the equilibrium state of the complex. It is quantified by the thermodynamic stability constant (log Ktherm), which represents the affinity of the ligand for the Gd³⁺ ion at equilibrium. A higher log Ktherm value indicates a more stable complex. For macrocyclic chelates, this value is typically very high.[4] However, under physiological conditions (pH 7.4), the more relevant measure is the conditional stability constant (log Kcond) , which accounts for proton competition with the Gd³⁺ ion for the ligand.[5]
-
Kinetic Stability or kinetic inertness describes the rate at which the gadolinium chelate dissociates.[6][7] For macrocyclic agents like this compound, this is often considered the more critical factor for in vivo stability, as the short residence time of the agent in the body means that thermodynamic equilibrium is never reached.[8] Kinetic stability is often expressed as the dissociation half-life (t1/2) of the complex, particularly under challenging conditions such as a highly acidic environment.[9][10]
The molecular structure of this compound, being a non-ionic, macrocyclic chelate, provides a strong binding to the Gd³⁺ ion due to its preorganized and rigid ring that is of an almost optimal size to cage the gadolinium atom.[1][2]
Quantitative Stability and Relaxivity Data
The following tables summarize the key quantitative parameters that define the stability and efficacy of this compound (Gadobutrol).
Table 1: Stability Constants and Kinetic Data for Gadobutrol
| Parameter | Value | Conditions | Significance |
| Thermodynamic Stability (log Ktherm) | ~21-22 | Standard conditions | High affinity of the butrol (B126436) ligand for Gd³⁺ at equilibrium.[4] |
| Conditional Stability (log Kcond) | 14.8 | pH 7.4 | Represents stability under physiological pH.[3] |
| Dissociation Half-Life (t1/2) | 18 hours | pH 1.2, 37°C | Demonstrates high kinetic inertness even under harsh acidic conditions.[9][10] |
| Dissociation Half-Life (t1/2) | 14.1 hours | pH 1.2 | Another reported value for dissociation half-life under acidic conditions.[4] |
Table 2: Relaxivity of Gadobutrol in Human Plasma at 37°C
| Magnetic Field Strength | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) |
| 0.2 T | 5.5 ± 0.3 | 10.1 ± 0.3 |
| 1.5 T | 4.7 ± 0.2 | 6.8 ± 0.2 |
| 1.5 T | 5.2 | 6.1 |
| 3.0 T | 3.6 ± 0.2 | 6.3 ± 0.3 |
Data sourced from multiple studies for comprehensive comparison.[1][2][11]
Experimental Protocols for Stability and Relaxivity Assessment
The following sections outline the methodologies for the key experiments used to characterize this compound.
Determination of Thermodynamic Stability (Potentiometric Titration)
Potentiometric titration is a standard method for determining the stability constants of metal complexes.
Methodology:
-
Solution Preparation: Prepare a solution of the this compound ligand (Butrol) of a known concentration. All solutions are prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KCl) to maintain constant activity coefficients.[12] The solution is placed in a double-walled, thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[12]
-
Calibration: Calibrate the glass electrode system by titrating a known concentration of strong acid (e.g., HCl) with a standardized, carbonate-free strong base (e.g., NaOH). This determines the standard potential of the electrode and the concentration of the titrant.
-
Ligand Protonation: Titrate the ligand solution with the standardized base to determine its protonation constants.
-
Complexation Titration: Introduce a known amount of Gd³⁺ salt (e.g., GdCl₃) to the ligand solution, typically at a 1:1 or 1:2 metal-to-ligand ratio.[13]
-
Titration: Titrate the metal-ligand solution with the standardized base. The titration is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.[12]
-
Data Analysis: Record the electromotive force (EMF) or pH at each addition of the titrant. The resulting titration curve is then analyzed using a specialized computer program (e.g., SUPERQUAD) to calculate the overall stability constant (log Ktherm) of the Gd³⁺-ligand complex.[14]
Measurement of Relaxivity (NMR Relaxometry)
NMR relaxometry is used to determine the r1 and r2 relaxivity of a contrast agent, which quantifies its efficiency in enhancing the relaxation rates of water protons.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of this compound in the desired medium (e.g., human plasma or a buffer solution) at various concentrations (e.g., 0.01 mM to 16 mM).[11] A sample of the medium without the contrast agent serves as a control.
-
Temperature Control: Maintain the samples at a constant, physiologically relevant temperature (e.g., 37°C) within the NMR spectrometer.
-
T1 and T2 Measurement: Measure the longitudinal (T1) and transverse (T2) relaxation times of the water protons for each sample using a clinical or preclinical MRI scanner or a dedicated NMR spectrometer.[1] T1 is typically measured using an inversion-recovery pulse sequence, while T2 is often measured using a spin-echo sequence.
-
Calculation of Relaxation Rates: Convert the measured relaxation times (T1, T2) into relaxation rates (R1 = 1/T1, R2 = 1/T2).
-
Data Plotting: Plot the relaxation rates (R1 and R2) as a function of the this compound concentration.
-
Determination of Relaxivity: The slope of the linear regression of the R1 versus concentration plot gives the r1 relaxivity, and the slope of the R2 versus concentration plot gives the r2 relaxivity.[15] The units are typically mM⁻¹s⁻¹.
Assessment of Kinetic Stability (Transmetallation Assay)
Transmetallation assays are crucial for evaluating the kinetic inertness of a gadolinium chelate by challenging it with endogenous competing metal ions.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in a biologically relevant buffer (e.g., phosphate (B84403) buffer at pH 7.4).
-
Introduction of Competing Ion: Add a solution of a competing endogenous metal ion, most commonly zinc (e.g., as ZnCl₂), to the this compound solution. The concentration of the competing ion is typically equimolar or in excess.
-
Incubation: Incubate the mixture at a constant temperature (e.g., 37°C).
-
Monitoring the Reaction: Monitor the extent of transmetallation over time. This can be done using several techniques:
-
Relaxometry: If the transmetallation leads to the release of free Gd³⁺, which then precipitates (e.g., as gadolinium phosphate), the paramagnetic contribution to the water proton relaxation rate will decrease.[16] By measuring the relaxation rate of the solution at different time points, the rate of transmetallation can be determined.[16]
-
HPLC-ICP-MS: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry can be used to separate the intact this compound from the newly formed zinc chelate and any free gadolinium.[17] The concentration of each species can be quantified over time to determine the reaction kinetics.
-
Visualizations of Core Concepts
The Chelation of Gadolinium by this compound
The following diagram illustrates the fundamental principle of gadolinium chelation by the macrocyclic butrol ligand.
Caption: Encapsulation of toxic Gd³⁺ by the butrol ligand to form stable this compound.
Factors Contributing to this compound's High Stability
This diagram outlines the key structural and chemical properties that lead to the high stability of this compound.
Caption: Key structural and chemical factors enhancing this compound's stability.
Experimental Workflow for Kinetic Stability Assessment
This flowchart depicts a typical experimental workflow for assessing the kinetic stability of this compound via a transmetallation assay.
Caption: Workflow for determining kinetic stability via transmetallation assay.
Conclusion
The robust stabilization of the gadolinium ion in this compound is a direct consequence of its macrocyclic chemical structure. This design imparts exceptional thermodynamic and, more importantly, kinetic stability, which are quantifiable through potentiometric titrations and transmetallation assays, respectively. The high kinetic inertness ensures minimal release of toxic free gadolinium in vivo, providing a wide margin of safety for its clinical use in contrast-enhanced MRI. The data presented herein substantiates the classification of this compound as a highly stable gadolinium-based contrast agent.
References
- 1. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of thermodynamic and kinetic parameters in gadolinium chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cost-nectar.eu [cost-nectar.eu]
- 13. researchgate.net [researchgate.net]
- 14. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mriquestions.com [mriquestions.com]
- 16. researchgate.net [researchgate.net]
- 17. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Calcobutrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcobutrol is a calcium complex of the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, also known as butrol (B126436). It is a critical component in the formulation of the gadolinium-based contrast agent, Gadobutrol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its chemical structure and functional mechanism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of contrast agents and related pharmaceutical compounds.
Chemical Structure and Identification
This compound is the calcium salt of the butrol ligand. The macrocyclic structure provides a stable chelation complex with the calcium ion.
IUPAC Name: calcium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydron[1]
Chemical Formula: C₁₈H₃₂CaN₄O₉[1]
Molecular Weight: 488.5 g/mol [1]
CAS Number: 151878-23-8[1]
Synonyms: Calciumbutrol, Calcobutrolum[1]
Physicochemical Properties
This compound is a white to off-white solid. It exists in both amorphous and crystalline forms. The crystalline form is a stable, non-hygroscopic solid, while the amorphous form can be hygroscopic.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂CaN₄O₉ | [1] |
| Molecular Weight | 488.5 g/mol | [1] |
| Melting Point | >240°C (decomposition) | [2] |
| Solubility | Soluble in water, slightly soluble in methanol. | [2] |
| Appearance | White to off-white solid | [2] |
| Stability | Crystalline form is stable and non-hygroscopic. The amorphous form can be hygroscopic. Store under an inert atmosphere. | |
| Purity | Typically >98% | [2] |
Mechanism of Action: The "Ligand Buffer" Concept
The primary role of this compound in pharmaceutical formulations, specifically with the MRI contrast agent Gadobutrol, is to act as a stabilizing agent. It functions as a "ligand buffer" or through "competitive inhibition" to prevent the release of toxic, free gadolinium (Gd³⁺) ions.
Gadobutrol is a gadolinium complex of the same butrol ligand. In solution, there is a potential for the gadolinium ion to dissociate from the butrol ligand. The presence of an excess of the butrol ligand, in the form of the more labile calcium complex (this compound), ensures that any released Gd³⁺ is immediately re-complexed. Furthermore, this compound can scavenge other metal ions that might otherwise displace the gadolinium from the butrol ligand, a process known as transmetallation. This significantly enhances the safety and stability of the Gadobutrol formulation.
Caption: this compound's "ligand buffer" mechanism of action.
Experimental Protocols
Synthesis of this compound from Gadobutrol
This method involves the de-complexation of gadolinium from Gadobutrol, followed by complexation with calcium.
Step 1: De-complexation of Gadobutrol to Butrol [3][4]
-
In a suitable reactor, suspend Gadobutrol and oxalic acid dihydrate in demineralized water.
-
Heat the mixture to 90°C and stir for 5 hours.
-
Cool the mixture to 20°C. The precipitated gadolinium oxalate (B1200264) is then removed by filtration.
-
The filtrate containing the butrol ligand is purified using a cation exchange column (e.g., Amberlite 252 C).
-
Elute the butrol from the column using an aqueous ammonia (B1221849) solution.
-
The eluate is concentrated under vacuum.
Step 2: Complexation of Butrol with Calcium [3]
-
Dissolve the purified butrol in demineralized water.
-
Add calcium carbonate in portions to the solution.
-
Heat the mixture to 90°C and stir for 1 hour.
-
Cool the solution to 20°C and treat with activated carbon to remove impurities.
-
Filter off the activated carbon.
-
The filtrate is concentrated, and this compound is crystallized from ethanol.
-
The resulting crystals are filtered, washed with ethanol, and dried under vacuum.
Caption: A simplified workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
The purity of this compound can be determined by HPLC.
-
Stationary Phase: Hypersil phenyl (5 μm) or equivalent.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a borate (B1201080) buffer (pH 8). A typical volume ratio is 20/100 acetonitrile/buffer.[5]
-
Detection: UV detector at 200 nm.[5]
-
Injection Volume: 10 μL.[5]
Pharmacokinetics and Pharmacodynamics
Direct and detailed pharmacokinetic and pharmacodynamic studies on this compound are limited, as its primary function is as an excipient in the Gadobutrol formulation. The biological behavior of the butrol ligand is best understood from studies on Gadobutrol.
| Parameter | Value (for Gadobutrol) | Reference |
| Distribution | Predominantly extracellular | |
| Metabolism | No metabolites detected | |
| Elimination Half-life | Approximately 1.5 hours in plasma | |
| Excretion | Primarily via glomerular filtration |
Safety and Toxicology
The toxicological profile of the butrol ligand is well-characterized through extensive studies on Gadobutrol. These studies have demonstrated a high safety margin. This compound, being the calcium salt, is considered to have a favorable safety profile, especially given its role in preventing the release of the more toxic free gadolinium ions.
Conclusion
This compound is a vital component in ensuring the safety and stability of Gadobutrol-containing MRI contrast agents. Its chemical structure, based on the macrocyclic butrol ligand, allows for effective chelation of calcium, enabling its function as a "ligand buffer." The synthesis of high-purity this compound is a well-established process, crucial for its pharmaceutical application. This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and research.
References
- 1. This compound | C18H32CaN4O9 | CID 76967066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP2496562A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Guardian of Stability: The Critical Role of Excess Chelate in Gadolinium-Based Contrast Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of gadolinium-based contrast agents (GBCAs) has revolutionized magnetic resonance imaging (MRI), providing clinicians with unparalleled insights into physiological and pathological processes. However, the inherent toxicity of the free gadolinium ion (Gd³⁺) necessitates its firm entrapment within a chelating ligand. The stability of this complex is paramount to patient safety. This technical guide delves into the core principles of GBCA stability, with a particular focus on the often-overlooked yet critical role of excess chelate in minimizing gadolinium release and subsequent tissue deposition.
The Double-Edged Sword: Gadolinium's Utility and Toxicity
Gadolinium possesses a high number of unpaired electrons, making it highly effective at shortening the T1 relaxation time of nearby water protons, thereby enhancing the MRI signal.[1] However, free Gd³⁺ is toxic and can interfere with biological processes by competing with calcium ions (Ca²⁺) in various enzymatic and signaling pathways.[2] To mitigate this toxicity, Gd³⁺ is administered in the form of a stable chelate complex.[3] These complexes are designed to be rapidly excreted from the body, primarily through the kidneys.[4]
GBCAs can be broadly classified based on the structure of the chelating ligand (linear or macrocyclic) and their net charge (ionic or non-ionic).[5][6] Macrocyclic agents generally exhibit greater stability due to the pre-organized cavity that cages the gadolinium ion.[5][7]
The Imperative of Stability: Thermodynamic and Kinetic Considerations
The stability of a GBCA is a measure of its ability to retain the gadolinium ion and is described by two key parameters: thermodynamic stability and kinetic stability.[8][9]
-
Thermodynamic Stability: This refers to the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm). A higher log Ktherm value indicates a more stable complex. The conditional stability constant (log Kcond) is a more physiologically relevant measure as it considers the stability at a specific pH, such as the physiological pH of 7.4.[10]
-
Kinetic Stability: This describes the rate at which the gadolinium complex dissociates. A kinetically stable, or inert, complex will release Gd³⁺ very slowly, even if it is not the most thermodynamically stable species. Kinetic stability is often assessed by the dissociation half-life of the complex under specific conditions.[11]
Both thermodynamic and kinetic stability are crucial for ensuring that the GBCA remains intact during its transit through the body.[12]
The Threat of Transmetallation: A Key Mechanism of Gadolinium Release
In the physiological environment, GBCAs are exposed to a variety of endogenous ions, such as zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺).[13] Transmetallation is a process where these endogenous ions compete with and displace the gadolinium ion from the chelating ligand.[2][7] This is a significant pathway for the in vivo release of toxic free Gd³⁺.[13]
The susceptibility of a GBCA to transmetallation is inversely related to its stability, with linear agents being more prone to this process than macrocyclic agents.[13] The released Gd³⁺ can then deposit in various tissues, including the brain, bone, and skin, which has been linked to adverse effects such as Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment and other potential long-term health concerns.[14][15]
The Role of Excess Chelate: A Proactive Defense Mechanism
To counteract the risk of gadolinium release, particularly through transmetallation, many GBCA formulations include a small amount of excess, metal-free chelating ligand.[16][17] This "free chelate" serves as a crucial stabilizing agent through several mechanisms:
-
Shifting the Equilibrium: The presence of excess free ligand shifts the dissociation equilibrium of the gadolinium complex back towards the intact, chelated form, in accordance with Le Chatelier's principle. This reduces the amount of free Gd³⁺ present in the formulation.[10]
-
Scavenging Competing Endogenous Ions: The excess chelate can bind to endogenous metal ions like zinc and copper that would otherwise be available to displace gadolinium from the GBCA.[16] This effectively reduces the driving force for transmetallation.
-
Preventing Re-chelation of Free Gadolinium with Other Molecules: In the event that some Gd³⁺ is released, the excess ligand provides a readily available chelator to recapture the toxic ion before it can deposit in tissues or interact with biological molecules.[18]
The addition of excess chelate has been shown to significantly reduce the acute toxicity of GBCA formulations.[17]
Quantitative Data on GBCA Stability and the Impact of Excess Chelate
The following tables summarize key quantitative data related to the stability of various GBCAs and the demonstrated effect of excess chelate on reducing gadolinium deposition.
Table 1: Thermodynamic and Kinetic Stability of Selected Gadolinium-Based Contrast Agents
| Contrast Agent (Generic Name) | Ligand Abbreviation | Structure | Ionicity | Thermodynamic Stability Constant (log Ktherm) | Conditional Stability Constant (log Kcond at pH 7.4) | Dissociation Half-life (t1/2) at pH 1.2, 37°C |
| Gadoterate | DOTA | Macrocyclic | Ionic | 25.6 | 19.3 | > 1000 hours |
| Gadobutrol | BT-DO3A | Macrocyclic | Non-ionic | 21.7 | 15.1 | ~ 13 hours |
| Gadoteridol | HP-DO3A | Macrocyclic | Non-ionic | 23.8 | 17.0 | ~ 13 hours |
| Gadopentetate | DTPA | Linear | Ionic | 22.5 | 18.0 | ~ 1 hour |
| Gadobenate | BOPTA | Linear | Ionic | 22.6 | 18.6 | ~ 1 hour |
| Gadodiamide | DTPA-BMA | Linear | Non-ionic | 16.9 | 14.7 | < 1 minute |
| Gadoversetamide | DTPA-BMEA | Linear | Non-ionic | 16.9 | 14.8 | < 1 minute |
Data compiled from various sources.[9][10][11][13][16] Exact values may vary slightly between different studies and measurement conditions.
Table 2: In Vivo Reduction of Gadolinium Deposition with Excess Chelate in Rats
| Contrast Agent | Excess Ligand | Mean Gd Concentration in Skin (µg/g) | Mean Gd Concentration in Femur (µg/g) | Mean Gd Concentration in Liver (µg/g) |
| Gadodiamide | 0% | 15.8 | 2.9 | 1.2 |
| 5% | 4.3 | 1.2 | 0.4 | |
| 10% | 1.4 | 1.1 | 0.4 | |
| Gadoversetamide | 0% | 12.1 | 2.5 | 1.0 |
| 5% | 3.1 | 1.0 | 0.3 | |
| 10% | 1.0 | 0.9 | 0.3 |
Data adapted from an in vivo study in rats receiving repeated injections of the contrast agents.[19] The results demonstrate a significant, dose-dependent reduction in gadolinium deposition with the addition of excess ligand.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of GBCA stability and the quantification of free gadolinium. The following sections outline the methodologies for key experiments.
Quantification of Free and Chelated Gadolinium using HPLC-ICP-MS
Objective: To separate and quantify the different species of gadolinium (free, chelated) in a GBCA formulation.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the gadolinium chelate from any free gadolinium. The eluent from the HPLC is then introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for highly sensitive and specific quantification of gadolinium in each fraction.
Methodology:
-
Sample Preparation:
-
Dilute the GBCA formulation to a suitable concentration with an appropriate mobile phase.
-
For the quantification of free gadolinium, a pre-column derivatization step can be employed where a strong chelating agent like EDTA is added to complex any free Gd³⁺. The resulting Gd-EDTA complex can then be separated from the primary GBCA chelate.
-
-
HPLC Separation:
-
Column: A reversed-phase or size-exclusion column suitable for the separation of the specific GBCA and its potential degradation products.
-
Mobile Phase: A buffered aqueous solution, often with an organic modifier like methanol (B129727) or acetonitrile, optimized for the separation of the species of interest.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 100 µL.
-
-
ICP-MS Detection:
-
Nebulizer: A standard nebulizer to introduce the HPLC eluent into the plasma.
-
Plasma Conditions: Optimized for robust plasma generation and efficient ionization of gadolinium.
-
Mass Analyzer: A quadrupole or high-resolution mass spectrometer set to monitor the isotopes of gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
-
Data Acquisition: Time-resolved analysis to generate a chromatogram showing the gadolinium signal as a function of retention time.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of the gadolinium species of interest.
-
Integrate the peak areas in the chromatogram corresponding to each species and calculate their concentrations based on the calibration curve.
-
Isotope dilution mass spectrometry (ID-MS) can be used for the highest accuracy by introducing a spike of an enriched gadolinium isotope.
-
Assessment of Transmetallation using Proton Relaxometry
Objective: To evaluate the kinetic stability of a GBCA in the presence of competing endogenous metal ions.
Principle: The longitudinal relaxation rate (R1 = 1/T1) of water protons is directly proportional to the concentration of the paramagnetic gadolinium complex. If transmetallation occurs, the paramagnetic Gd³⁺ is replaced by a diamagnetic ion (e.g., Zn²⁺), leading to a decrease in the measured R1. By monitoring the change in R1 over time, the rate of transmetallation can be determined.[5]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the GBCA at a known concentration in a physiologically relevant buffer (e.g., phosphate (B84403) buffer at pH 7.4).
-
Prepare a solution of the competing metal ion (e.g., zinc chloride) at a concentration representative of physiological levels.
-
Mix the GBCA solution with the competing metal ion solution.
-
-
Relaxation Rate Measurement:
-
Use a nuclear magnetic resonance (NMR) spectrometer or a relaxometer to measure the longitudinal relaxation time (T1) of the water protons in the sample at a constant temperature (e.g., 37°C).
-
Calculate the longitudinal relaxation rate (R1 = 1/T1).
-
Repeat the T1 measurement at regular time intervals over a period of several hours to days.
-
-
Data Analysis:
-
Plot the normalized paramagnetic relaxation rate (R1(t) / R1(0)) as a function of time.
-
A decrease in the normalized R1 indicates transmetallation.
-
The rate of transmetallation can be quantified by fitting the data to an appropriate kinetic model.
-
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key processes discussed in this guide.
Conclusion
The stability of gadolinium-based contrast agents is a cornerstone of their safety profile. While inherent molecular structure, particularly the distinction between macrocyclic and linear ligands, plays a primary role in determining stability, the inclusion of excess free chelate in the formulation provides a critical and proactive defense against the release of toxic free gadolinium. By shifting the chemical equilibrium, scavenging competing endogenous ions, and recapturing any released gadolinium, excess chelate enhances the overall in vivo stability of the contrast agent. For researchers, scientists, and drug development professionals, a thorough understanding and quantification of the role of excess chelate are imperative for the design and formulation of safer and more effective next-generation MRI contrast agents.
References
- 1. Ten years of gadolinium retention and deposition: ESMRMB-GREC looks backward and forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods: Version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to measure the transmetallation of a gadolinium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantification of gadolinium: Transmetallation assay for measurements in blood and plasma - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 9. richardsemelka.com [richardsemelka.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benefits and Detriments of Gadolinium from Medical Advances to Health and Ecological Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajnr.org [ajnr.org]
- 16. Development of a HPIC-ICP-MS method for the quantification and speciation of gadolinium-based contrast media in surface waters - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. Impact of chelation timing on gadolinium deposition in rats after contrast administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: The Stability Imperative in Gadolinium-Based Contrast Agents
An in-depth technical guide on the core function of Calcobutrol in preventing transmetallation of Gadobutrol.
Gadolinium-based contrast agents (GBCAs) are indispensable tools in modern medical imaging, particularly in Magnetic Resonance Imaging (MRI), where they enhance the clarity and detail of images. Gadobutrol, a second-generation macrocyclic GBCA, is noted for its high stability and safety profile.[1][2] The core of its safety lies in the robust chelation of the toxic gadolinium ion (Gd³⁺) by the butrol (B126436) ligand.[3] However, the potential for the release of free Gd³⁺ through dissociation or transmetallation—a process where endogenous ions displace the chelated gadolinium—remains a critical concern for all GBCAs. Free Gd³⁺ is toxic and has been associated with conditions such as Nephrogenic Systemic Fibrosis (NSF) in at-risk patient populations.[4]
To mitigate this risk, Gadobutrol formulations include an innovative protective measure: an excess of the butrol ligand in the form of its calcium complex, this compound.[5] This technical guide provides a detailed examination of the function of this compound, elucidating its role in preventing the transmetallation of Gadobutrol and ensuring the overall stability and safety of the contrast agent formulation.
The Chemistry of Gadobutrol and this compound
Gadobutrol is a neutral, non-ionic complex of gadolinium (III) with the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid (butrol).[2] Its macrocyclic structure provides a pre-organized, rigid cavity for the Gd³⁺ ion, which contributes to its high kinetic and thermodynamic stability compared to linear GBCAs.[1][4]
This compound is the calcium (Ca²⁺) complex of the very same butrol ligand. In Gadobutrol formulations, it is added as an excipient, specifically as this compound sodium.[6] The fundamental principle behind its function lies in the significant difference in stability between the gadolinium and calcium complexes of the butrol ligand.
The Challenge of Transmetallation
Transmetallation is a ligand exchange reaction where an endogenous metal ion (M'ⁿ⁺), such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe³⁺), displaces the gadolinium ion from its complex.[7][8] This process is a primary pathway for the in vivo release of Gd³⁺. Zinc is of particular concern due to its relatively high concentration in the blood and its ability to form stable complexes with ligands used in GBCAs.[7][9][10]
The general reaction for transmetallation can be represented as: Gd-Butrol + M'ⁿ⁺ ⇌ M'-Butrol + Gd³⁺
The macrocyclic structure of Gadobutrol makes it kinetically inert and less susceptible to transmetallation than linear agents.[1][7] However, the risk is not entirely eliminated, especially over longer retention times in the body.
References
- 1. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid quantification of gadolinium: Transmetallation assay for measurements in blood and plasma - American Chemical Society [acs.digitellinc.com]
- 4. Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadobutrol - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Stability of MRI paramagnetic contrast media: a proton relaxometric protocol for transmetallation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. Zinc transmetallation and gadolinium retention after MR imaging: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamics of Calcobutrol Chelation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific thermodynamic data for the chelation of gadolinium by Calcobutrol is proprietary. This guide provides a detailed examination of the thermodynamic principles governing this process by using publicly available data for closely related macrocyclic gadolinium-based contrast agents (GBCAs), particularly Gd-DOTA, as a highly analogous and illustrative model. This compound (as part of the Gadovist® formulation) and Gd-DOTA share a core macrocyclic structure, making their thermodynamic behavior comparable.
Introduction: The Imperative of Thermodynamic Stability
Gadolinium-based contrast agents (GBCAs) are indispensable tools in Magnetic Resonance Imaging (MRI). Their efficacy hinges on the paramagnetic properties of the gadolinium ion (Gd³⁺), which enhances the relaxation rates of water protons in its vicinity. However, free Gd³⁺ is toxic and competes with endogenous ions like Ca²⁺. Consequently, the Gd³⁺ ion must be encapsulated within a robust chelating ligand to ensure patient safety.
The stability of this complex is governed by both thermodynamic and kinetic parameters.[1][2]
-
Thermodynamic stability refers to the equilibrium state of the chelation reaction. It is quantified by the thermodynamic stability constant (log Ktherm), which indicates the strength of the bond between the gadolinium ion and the ligand at equilibrium.[3] A high log Ktherm value signifies that the complex is highly favored, minimizing the concentration of free Gd³⁺.
-
Kinetic stability or inertness describes the rate at which the complex dissociates. Macrocyclic chelators, like the one in this compound, are known for their high kinetic stability, meaning they release the Gd³⁺ ion very slowly.[2][4]
This guide focuses on the thermodynamic aspects of chelation, which provide the fundamental driving force for the formation and persistence of the gadolinium complex. The macrocyclic structure of the ligand in this compound provides a pre-organized cavity that strongly binds the Gd³⁺ ion, leading to high thermodynamic stability.[3]
The Chelation Reaction
The core of GBCAs is the chelation of a gadolinium ion by a multidentate ligand. In the case of this compound, the ligand is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The chelation process can be represented by the following equilibrium:
Gd³⁺ + L⁴⁻ ⇌ [Gd(L)]⁻
Where 'L' represents the macrocyclic ligand. The strength of this interaction is defined by the stability constant, K.
Quantitative Thermodynamic Data
The stability of gadolinium chelates is paramount for their in vivo safety. High thermodynamic stability ensures that the gadolinium ion remains complexed and is less susceptible to dissociation or transmetallation by endogenous ions. The thermodynamic stability constant for this compound is reported to be in the range of log K = 21-22, indicating a very stable complex.[3] For comparison, a selection of thermodynamic data for related macrocyclic GBCAs is presented below.
| Chelate | Ligand Type | Log K (Thermodynamic Stability Constant) | Reference(s) |
| Gadobutrol (Gadovist®) | Macrocyclic, Non-ionic | 21 - 22 | [3] |
| Gadoterate (Dotarem®) | Macrocyclic, Ionic | 22.1 - 25.6 | [5][6] |
| Gadoteridol (ProHance®) | Macrocyclic, Non-ionic | Not specified, but stability is ranked: DOTA > HP-DO3A (Gadoteridol) > BT-DO3A (Gadobutrol) | [7] |
Note: The stability of these complexes can be influenced by factors such as pH.[3]
A study investigating the Gd(DOTA) complex formation in different solvents found that the reaction is spontaneous in both aqueous buffer and methanol, with Gibbs free energy (ΔG) values of -9.28 kcal/mol and -8.19 kcal/mol, respectively.[8] Interestingly, the reaction was found to be entropically driven in the aqueous buffer and enthalpy-driven in methanol.[8]
Experimental Protocols for Thermodynamic Characterization
The determination of thermodynamic parameters for metal-ligand complexation relies on precise experimental techniques. The most common methods are potentiometric titration and isothermal titration calorimetry (ITC).
This is a classic and highly accurate method for determining stability constants.
-
Principle: The method involves monitoring the pH of a solution containing the ligand and a metal ion as a titrant (a strong base or acid) is added. The chelation reaction releases protons, and the resulting pH change is used to calculate the concentration of the complex at equilibrium and, subsequently, the stability constant.
-
Detailed Methodology:
-
Solution Preparation: A solution of the ligand (e.g., butrol) is prepared in a constant ionic strength medium (e.g., 0.1 N KCl) to maintain constant activity coefficients.[9][10]
-
Calibration: The pH electrode is meticulously calibrated with standard buffer solutions.
-
Titration: The ligand solution is titrated with a standardized solution of a strong base (e.g., NaOH) in the absence and then in the presence of the metal ion (Gd³⁺). The titrations are performed at a constant temperature (e.g., 25°C).[9][10]
-
Data Analysis: The titration curves (pH vs. volume of titrant) are analyzed using specialized computer programs (like SUPERQUAD) that fit the data to a model of chemical equilibria to yield the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[11]
-
ITC is a powerful technique that directly measures the heat change associated with a binding reaction, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
-
Principle: A solution of the ligand is placed in the sample cell of the calorimeter, and the metal ion solution is titrated into it in small aliquots. The heat released or absorbed upon binding is measured.
-
Detailed Methodology:
-
Sample Preparation: Solutions of the gadolinium salt (e.g., GdCl₃) and the chelating ligand are prepared in the same buffer to minimize heats of dilution. The solutions are thoroughly degassed.
-
ITC Experiment: The sample cell is filled with the ligand solution, and the injection syringe is filled with the Gd³⁺ solution. The experiment is conducted at a constant temperature. A series of injections are made, and the heat change for each injection is recorded.
-
Data Analysis: The raw data (heat flow vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.
-
The "Macrocyclic Effect": A Key Thermodynamic Principle
Macrocyclic ligands, such as the butrol (B126436) ligand in this compound, exhibit a phenomenon known as the "macrocyclic effect." This refers to the observation that complexes of macrocyclic ligands are significantly more stable than their analogous open-chain counterparts.[3] This enhanced stability is primarily an entropic effect. When a linear ligand wraps around a metal ion, it loses a significant amount of conformational freedom. In contrast, a macrocyclic ligand is already "pre-organized" for binding, so the loss of entropy upon chelation is much smaller. This results in a more favorable (more negative) Gibbs free energy of formation for the macrocyclic complex.
Conclusion
The high thermodynamic stability of this compound, conferred by its macrocyclic ligand structure, is a cornerstone of its safety profile. A thorough understanding of the thermodynamic principles of chelation, derived from techniques like potentiometric titration and isothermal titration calorimetry, is crucial for the development of safer and more effective contrast agents. While specific thermodynamic data for this compound remains proprietary, the data from analogous macrocyclic agents like Gd-DOTA provide a robust framework for appreciating the profound stability of this class of compounds. This stability ensures that the gadolinium ion remains securely sequestered, minimizing potential toxicity and allowing for its effective use in diagnostic imaging.
References
- 1. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gadovist (Gadobutrol) [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mriquestions.com [mriquestions.com]
- 8. [PDF] Effect of Solvent on Gd(DOTA)– Complex Formation: A Preliminary Investigation | Semantic Scholar [semanticscholar.org]
- 9. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 10. TW201139387A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Initial Investigations into Calcobutrol's Biological Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcobutrol, the calcium salt of the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol), plays a pivotal, albeit indirect, role in the biological interactions of the gadolinium-based contrast agent, Gadobutrol (B1674391). While not pharmacologically active in isolation, its presence as an excipient in the Gadovist® formulation is critical for ensuring the safety and stability of the contrast agent in vivo. This technical guide delineates the fundamental biological and chemical interactions of this compound, focusing on its mechanism of action as a stabilizing agent, and provides an overview of its chemical synthesis and analytical methods.
Introduction
Gadolinium-based contrast agents (GBCAs) are indispensable tools in modern diagnostic imaging, particularly magnetic resonance imaging (MRI). However, the inherent toxicity of the free gadolinium ion (Gd³⁺) necessitates its firm chelation within a ligand scaffold. The stability of these chelates is paramount to prevent the release of toxic Gd³⁺ ions in the body. This compound is a key component in the formulation of Gadobutrol, a macrocyclic, non-ionic GBCA, designed to enhance the safety profile of the agent.
Mechanism of Action: The "Ligand Buffer" Concept
The primary biological interaction of this compound is centered around its function as a "ligand buffer" or through competitive inhibition within the Gadobutrol formulation. This mechanism is crucial for minimizing the dissociation of the gadolinium complex and preventing transmetallation, a process where endogenous ions like zinc or copper displace Gd³⁺ from the chelate.
The presence of an excess of the calcium-bound ligand (this compound) helps to suppress the dissociation of the gadolinium complex (Gadobutrol).[1] Should any Gadobutrol complex dissociate, the excess caldiamide ligand from this compound can preferentially bind to competing endogenous ions, thereby protecting the Gadobutrol complex from being broken apart.[1] This dual-action mechanism is fundamental to the stability profile of the Gadobutrol formulation.[1]
Caption: The "Ligand Buffer" mechanism of this compound.
Quantitative Data
While specific quantitative data on the biological interactions of this compound itself are scarce, its impact is reflected in the stability and pharmacokinetic profile of Gadobutrol.
| Parameter | Value | Significance | Reference |
| Gadobutrol Purity (with this compound) | >99.7% | High purity minimizes potential for free ligand or metal impurities. | [2] |
| This compound Purity | ≥99.0% | Ensures the effectiveness of the ligand buffer without introducing contaminants. | [3] |
| Gadobutrol Terminal Half-life | ~1.5 hours | Rapid elimination from the body, indicative of a stable complex. | [4] |
| Gadobutrol Total Clearance | ~120 mL/min | Approximates renal clearance, suggesting glomerular filtration as the main elimination pathway. | [4] |
| Gadobutrol Protein Binding | <1% | Low protein binding contributes to its rapid clearance and low potential for interaction. | [5] |
Experimental Protocols
Synthesis of High-Purity this compound
The synthesis of this compound with the purity required for pharmaceutical formulations is a critical process. A common method involves the decomplexation of highly pure Gadobutrol.
Protocol:
-
Decomplexation: The gadolinium complex of butrol (B126436) (Gadobutrol) is decomplexed using an agent like oxalic acid or phosphoric acid in water with heating.[1][3] This causes the precipitation of gadolinium oxalate (B1200264) or phosphate.
-
Filtration: The precipitated gadolinium salt is removed by filtration.[1][3]
-
Ligand Purification: The free butrol ligand in the filtrate is purified using an acidic ion exchange resin.[1][3]
-
Elution: The purified ligand is eluted from the resin.[1]
-
Complexation: The purified butrol ligand is then complexed with a calcium salt, such as calcium carbonate, to yield high-purity this compound.[1][3]
-
Crystallization and Drying: The final product is crystallized, isolated, and dried under a vacuum.[3]
Caption: Workflow for the synthesis of high-purity this compound.
Purity Analysis
High-performance liquid chromatography (HPLC) is a standard method for determining the purity of this compound.
Exemplary HPLC Conditions:
-
Stationary Phase: Phenyl-modified silica (B1680970) gel column (e.g., Hypersil phenyl, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a borate (B1201080) buffer (pH 8.0).[2]
-
Detection: UV detector at 200 nm.[2]
-
Injection Volume: 10 µL.[2]
Pharmacokinetics and Metabolism
Direct pharmacokinetic studies on this compound are not typically performed as it is an excipient. However, the pharmacokinetic profile of Gadobutrol provides strong evidence for the stability of the complex in the presence of this compound. Studies in healthy volunteers have shown that Gadobutrol is well-tolerated and exhibits dose-proportionate, first-order kinetics.[4] The agent is predominantly distributed in the extracellular fluid and is excreted unchanged via the kidneys through glomerular filtration.[4][5] No metabolites of Gadobutrol have been detected, indicating the high stability of the gadolinium chelate in vivo.[4]
Toxicological Profile
The addition of this compound to the Gadobutrol formulation is a key factor in its favorable safety profile. By minimizing the release of free Gd³⁺, this compound mitigates the primary toxicity concern associated with gadolinium-based contrast agents. Toxicology studies in various animal models have demonstrated a high safety margin for Gadobutrol at doses significantly exceeding clinical levels.[5]
Future Perspectives
While the primary role of this compound as a stabilizing agent is well-established, further research could explore other potential, albeit likely minor, biological interactions. Investigations into the potential for this compound to interact with other biological systems, beyond its immediate role in the Gadobutrol formulation, could provide a more complete understanding of its overall biological profile. However, current evidence strongly suggests that its biological significance is intrinsically linked to its function as a critical component in ensuring the safety and efficacy of Gadobutrol.
Conclusion
References
- 1. This compound | 151878-23-8 | Benchchem [benchchem.com]
- 2. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Pharmacokinetics, dose proportionality, and tolerability of gadobutrol after single intravenous injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
The Evolution of Calcobutrol as a Guardian of Stability in Gadolinium-Based Contrast Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of gadolinium-based contrast agents (GBCAs) revolutionized magnetic resonance imaging (MRI), offering enhanced visualization of tissues and pathologies. However, the inherent toxicity of free gadolinium (Gd³⁺) ions necessitated the development of robust stabilizing strategies. This technical guide delves into the historical development and critical role of Calcobutrol as a key stabilizing agent in GBCAs, specifically in the formulation of Gadovist®.
This compound, the calcium complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol), serves as a crucial scavenger for any potential release of free gadolinium ions from the primary gadolinium chelate, Gadobutrol (B1674391). This preventative measure is paramount in ensuring the long-term stability and safety of the contrast agent formulation. The historical impetus for the inclusion of such a stabilizing agent was the growing awareness of the potential for gadolinium dissociation from its chelating ligand, which could lead to adverse effects.
The development of this compound has been intrinsically linked to the quest for higher purity and more efficient synthesis methods to ensure its efficacy as a stabilizing agent. Initial synthesis methods described in the late 1990s did not consistently yield the high purity required for pharmaceutical applications[1][2]. Consequently, a significant body of research and patent literature has focused on optimizing the synthesis of high-purity this compound, often utilizing high-purity Gadobutrol as a starting material through a decomplexation-recomplexation process[3][4][5][6]. These advancements have been pivotal in providing a reliable and economical source of this essential stabilizing component.
Quantitative Data on the Stability of Gadobutrol Formulations
While direct, publicly available studies quantitatively comparing Gadovist® formulations with and without this compound are scarce, the overall stability of macrocyclic GBCAs like Gadovist® is well-documented. This compound's role is to further enhance this inherent stability, acting as a safeguard against dissociation over the product's shelf life and under various stress conditions.
A key study assessing the stability of various GBCAs in human serum at 37°C provides valuable comparative data. This study demonstrates the exceptional stability of macrocyclic agents, including Gadovist®, compared to linear agents.
Table 1: Comparative Stability of Gadolinium-Based Contrast Agents in Human Serum after 15 days at 37°C
| Contrast Agent Class | Contrast Agent Name | % Gadolinium Released after 15 days |
| Macrocyclic | Gadovist® (gadobutrol) | < 0.1% |
| Prohance® (gadoteridol) | < 0.1% | |
| Dotarem® (gadoterate meglumine) | < 0.1% | |
| Linear (Ionic) | Magnevist® (gadopentetate dimeglumine) | 1.9% |
| MultiHance® (gadobenate dimeglumine) | 1.9% | |
| Linear (Non-ionic) | Omniscan™ (gadodiamide) | 20% |
| OptiMARK™ (gadoversetamide) | 21% |
Source: Adapted from "Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C"[1]. The study reported the release for Gadovist, Prohance, and Dotarem to be below the limit of quantification of 0.1%.
This data underscores the high kinetic and thermodynamic stability of macrocyclic chelates like Gadobutrol[7][8]. The addition of this compound to the formulation provides an extra layer of safety by chelating any free gadolinium that might be released due to unforeseen circumstances, such as interaction with endogenous ions or degradation over extended periods.
Experimental Protocols
The evaluation of this compound's efficacy as a stabilizing agent relies on robust experimental protocols for both its synthesis and the subsequent stability testing of the final drug product.
Protocol 1: Synthesis of High-Purity this compound from Gadobutrol
This protocol is a generalized representation based on methods described in various patents[1][4][5].
Objective: To synthesize high-purity this compound by decomplexing Gadobutrol followed by complexation with calcium ions.
Materials:
-
High-purity Gadobutrol
-
Decomplexing agent (e.g., oxalic acid or phosphoric acid)
-
Deionized water
-
Acidic ion-exchange resin
-
Aqueous ammonia (B1221849) solution
-
Calcium ion source (e.g., calcium carbonate, calcium chloride, calcium hydroxide)[3][5]
-
Ethanol, Methanol, or Acetone (B3395972) for crystallization[3]
Methodology:
-
Decomplexation:
-
Suspend high-purity Gadobutrol in deionized water.
-
Add a stoichiometric amount of the decomplexing agent (e.g., oxalic acid).
-
Heat the mixture with stirring to precipitate the gadolinium salt (e.g., gadolinium oxalate).
-
Cool the mixture and filter to remove the precipitated gadolinium salt, yielding a solution of the free ligand, butrol (B126436).
-
-
Purification of Butrol:
-
Pass the butrol solution through an acidic ion-exchange resin to bind the free ligand.
-
Wash the resin with deionized water to remove any remaining impurities.
-
Elute the purified butrol from the resin using an aqueous ammonia solution.
-
Evaporate the eluate to remove ammonia and excess water.
-
Adjust the pH of the concentrated butrol solution to approximately 3.6-3.8 using an acidic ion-exchange resin.
-
The purified butrol solution can be freeze-dried to obtain a solid.
-
-
Complexation with Calcium:
-
Dissolve the purified butrol in deionized water.
-
Add a stoichiometric amount of a calcium ion source (e.g., calcium carbonate).
-
Heat the solution with stirring to facilitate the complexation reaction, forming this compound. The reaction temperature is typically maintained between 80 to 100°C[3].
-
-
Crystallization and Isolation:
-
After the reaction is complete, add a suitable solvent such as ethanol, methanol, or acetone to the solution to induce crystallization of this compound.
-
Cool the mixture and allow sufficient time for complete crystallization.
-
Filter the crystalline this compound and wash with the crystallization solvent.
-
Dry the isolated crystals under vacuum to obtain high-purity this compound (typically >99.5%)[3].
-
Protocol 2: Stability Testing of Gadovist® Formulation
This protocol outlines a stability study to assess the release of free gadolinium over time, a key indicator of the formulation's stability.
Objective: To quantify the concentration of free Gd³⁺ in a Gadovist® formulation over time under specified storage conditions.
Materials:
-
Gadovist® (or a test formulation containing Gadobutrol and this compound)
-
Human serum (for in-vitro studies)
-
Phosphate buffer
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detector
-
Size-Exclusion Chromatography (SEC) columns
-
Reversed-Phase (RP) C18 columns
-
Chelating agent for derivatization (e.g., EDTA) for some methods
Methodology:
-
Sample Preparation and Storage:
-
Prepare multiple aliquots of the Gadovist® formulation.
-
For accelerated stability studies, store the samples at elevated temperatures and humidity (e.g., 40°C / 75% RH).
-
For long-term stability studies, store the samples under recommended storage conditions (e.g., 25°C / 60% RH).
-
For in-vitro studies simulating physiological conditions, incubate the formulation in human serum at 37°C[1].
-
-
Sample Analysis at Designated Time Points:
-
At predetermined intervals (e.g., 0, 3, 6, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies), withdraw aliquots for analysis.
-
-
Quantification of Free Gadolinium using HPLC-ICP-MS:
-
Chromatographic Separation: Separate the different gadolinium species (chelated Gadobutrol, chelated this compound, and free Gd³⁺) using an appropriate HPLC method. Size-exclusion chromatography can be used to separate the gadolinium complexes from potential interfering substances. Reversed-phase chromatography can also be employed.
-
Detection and Quantification: The eluent from the HPLC column is introduced into the ICP-MS. The ICP-MS is tuned to detect and quantify the mass of gadolinium. The concentration of free Gd³⁺ is determined by comparing the peak area corresponding to free gadolinium to a calibration curve prepared with known concentrations of a gadolinium standard. The use of isotope dilution ICP-MS can provide highly accurate quantification[4][5].
-
-
Data Analysis:
-
Plot the concentration of free Gd³⁺ as a function of time for each storage condition.
-
Determine the rate of gadolinium release, if any.
-
Compare the results to pre-defined acceptance criteria for the stability of the drug product.
-
Visualizations: Workflows and Logical Relationships
The synthesis and quality control of this compound involve a series of well-defined steps. The following diagrams illustrate these processes.
Caption: Workflow for the synthesis of high-purity this compound.
References
- 1. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. richardsemelka.com [richardsemelka.com]
- 3. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 5. Chromatographic methods for the quantification of free and chelated gadolinium species in MRI contrast agent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Stability: How Calcobutrol Fortifies the Safety Profile of Gadobutrol
An In-depth Technical Guide for Researchers and Drug Development Professionals on the Pivotal Role of Calcobutrol in Minimizing Gadolinium Ion Release from Gadobutrol-based Contrast Agents.
The macrocyclic gadolinium-based contrast agent (GBCA) Gadobutrol (B1674391) is distinguished by its high stability, a critical factor in its favorable safety profile. A key, yet often overlooked, contributor to this stability is the excipient this compound. This technical guide elucidates the chemical principles and experimental evidence underscoring this compound's essential role in preventing the release of toxic free gadolinium ions (Gd³⁺) from the Gadobutrol formulation, thereby enhancing its safety for clinical use.
The Core Principle: Competitive Inhibition and the "Ligand Buffer"
Gadobutrol's formulation includes not only the gadolinium-chelated macrocycle but also a small excess of the same chelating ligand, 'butrol', in the form of its calcium complex, this compound.[1][2][3] This addition is a deliberate safety measure, creating what is known as a "ligand buffer" that operates on the principle of competitive inhibition.[4]
Free gadolinium ions are toxic, and their release from a GBCA in vivo is a primary safety concern, historically linked to conditions such as Nephrogenic Systemic Fibrosis (NSF).[5] The presence of excess this compound in the Gadobutrol solution serves a dual purpose in mitigating this risk:
-
Suppression of Dissociation: The excess of the butrol (B126436) ligand, albeit bound to calcium, shifts the chemical equilibrium away from the dissociation of the Gadobutrol complex. This makes it thermodynamically less favorable for the gadolinium ion to be released.
-
Scavenging of Free Gadolinium: In the unlikely event that a gadolinium ion does dissociate from its chelate, or if trace amounts of free gadolinium are present from manufacturing or storage, the excess butrol ligand from this compound is readily available to recapture it.[1][3]
The efficacy of this mechanism hinges on the significant difference in thermodynamic stability between the gadolinium and calcium complexes of the butrol ligand.
Data Presentation: A Quantitative Look at Stability
The stability of a chelate can be described by two key parameters: thermodynamic stability and kinetic stability. Thermodynamic stability, represented by the stability constant (log K), indicates the strength of the bond between the metal ion and the ligand at equilibrium. Kinetic stability, often expressed as a dissociation half-life (t½), describes the rate at which the metal ion is released from the chelate.
Thermodynamic Stability
The thermodynamic stability of Gadobutrol is substantially higher than that of this compound, which is the cornerstone of the competitive inhibition mechanism.
| Complex | Ligand | Metal Ion | Thermodynamic Stability Constant (log K) | Reference(s) |
| Gadobutrol | Butrol | Gd³⁺ | 21.0 - 22.0 | [6] |
| This compound | Butrol | Ca²⁺ | 14.67 |
Table 1: Comparison of Thermodynamic Stability Constants.
This vast difference in stability ensures that the butrol ligand has a much stronger affinity for gadolinium than for calcium. Consequently, if a free gadolinium ion is present, it will readily displace the calcium ion from this compound to form the more stable Gadobutrol complex.
Kinetic Stability
| Gadolinium-Based Contrast Agent | Chelate Structure | Dissociation Half-life (t½) at pH 1.2, 37°C | Reference(s) |
| Gadobutrol | Macrocyclic | 18 hours | [7] |
| Gadoterate | Macrocyclic | 4 ± 0.5 days | |
| Gadopiclenol | Macrocyclic | 20 ± 3 days | |
| Gadodiamide | Linear | < 5 seconds |
Table 2: Comparative Kinetic Stability of GBCAs under Acidic Conditions.
These acidic conditions are used to accelerate dissociation to measurable rates. At physiological pH (7.4), the dissociation of macrocyclic agents like Gadobutrol is significantly slower.
Experimental Protocols: Assessing Stability
The determination of the stability of GBCAs involves several key experimental methodologies.
Determination of Thermodynamic Stability: Potentiometric Titration
Thermodynamic stability constants are typically determined using pH-potentiometric equilibrium titrations.
Principle: This method involves titrating a solution containing the ligand and the metal ion of interest with a strong base of known concentration. The change in pH is monitored as the base is added. By analyzing the resulting titration curve, the protonation constants of the ligand and the stability constant of the metal-ligand complex can be calculated.
Generalized Protocol:
-
Prepare a solution of the 'butrol' ligand in a suitable electrolyte solution (e.g., 0.1 N KCl) at a known concentration.
-
In a thermostatted vessel (e.g., at 25°C), add a known concentration of the metal ion (Ca²⁺ for this compound or Gd³⁺ for Gadobutrol).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH of the solution after each addition of the base using a calibrated pH meter.
-
Plot the pH versus the volume of base added to generate a titration curve.
-
Use specialized software to analyze the titration data and calculate the stability constant (log K) of the complex.
Determination of Kinetic Stability: Spectrophotometric Assay under Acidic Conditions
The kinetic stability is often assessed by measuring the rate of dissociation in a highly acidic medium, which can be monitored spectrophotometrically using a competing dye.
Principle: A gadolinium-based contrast agent is placed in a strongly acidic solution (e.g., pH 1.2). Under these conditions, the gadolinium complex will slowly dissociate. A colorimetric indicator that forms a colored complex with free gadolinium ions (e.g., Arsenazo III) is present in the solution. As free Gd³⁺ is released, it binds to the indicator, causing a change in the solution's absorbance, which can be measured over time.
Generalized Protocol:
-
Prepare a solution of the GBCA (e.g., Gadobutrol) in a hydrochloric acid solution of a specific pH (e.g., 1.2).
-
Add a colorimetric indicator, such as Arsenazo III, to the solution.
-
Maintain the solution at a constant temperature (e.g., 37°C).
-
At regular time intervals, measure the absorbance of the solution at the wavelength of maximum absorbance for the Gd³⁺-indicator complex (e.g., 654 nm for Arsenazo III).
-
Plot the concentration of dissociated Gd³⁺ (calculated from the absorbance values) against time.
-
From this data, the dissociation rate constant and the dissociation half-life (t½) can be determined.
Assessment of Transmetalation: HPLC-ICP-MS
Transmetalation is the process where an endogenous metal ion, such as zinc (Zn²⁺), displaces the gadolinium from its chelate. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique to study this.
Principle: A solution of the GBCA is incubated with a solution containing a competing metal ion (e.g., ZnCl₂). Over time, aliquots of the mixture are taken and analyzed by HPLC to separate the intact GBCA from any newly formed complexes (e.g., the zinc-butrol complex) and from free metal ions. The eluent from the HPLC is then introduced into an ICP-MS, which can specifically detect and quantify the amount of gadolinium in each separated fraction.
Generalized Protocol:
-
Incubate the GBCA solution with a solution of a competing endogenous metal ion (e.g., Zn²⁺) at physiological pH and temperature.
-
At various time points, inject an aliquot of the reaction mixture into an HPLC system equipped with a suitable column for separating the different chelated species.
-
The eluent from the HPLC is directly introduced into the nebulizer of an ICP-MS.
-
The ICP-MS is tuned to detect and quantify the isotopes of gadolinium.
-
By monitoring the gadolinium signal over the chromatographic run, the amount of intact Gadobutrol can be quantified, and any decrease over time would indicate transmetalation.
Mandatory Visualizations
Caption: Competitive inhibition by this compound to maintain Gadobutrol stability.
Caption: Experimental workflows for assessing thermodynamic and kinetic stability.
Conclusion
The inclusion of this compound in the Gadobutrol formulation is a sophisticated and effective strategy to enhance the safety profile of this gadolinium-based contrast agent. By acting as a competitive inhibitor and a scavenger for free gadolinium ions, this compound significantly contributes to the overall stability of the product, minimizing the potential for the release of toxic Gd³⁺ in vivo. This, coupled with the inherent high kinetic stability of the macrocyclic structure of Gadobutrol, provides a robust safety margin. The experimental methodologies outlined herein provide a framework for the continued evaluation and comparison of the stability of existing and novel gadolinium-based contrast agents, ensuring that patient safety remains at the forefront of diagnostic imaging innovation.
References
- 1. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. KR20140035911A - Preparation of high-purity gadobutrol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound | 151878-23-8 | Benchchem [benchchem.com]
- 5. Safety and Efficacy of Gadobutrol-Enhanced MRI in Patients Aged Under 2 Years—A Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Exploring the coordination chemistry of the butrol ligand with calcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the coordination chemistry of the butrol (B126436) ligand with calcium, forming the complex known as Calcobutrol. The primary application of this compound is as a pharmaceutical excipient in gadolinium-based contrast agents, specifically in Gadovist (B1197821)®. Its role is to enhance the safety profile of the contrast agent by sequestering any free gadolinium ions (Gd³⁺) that may be released, thereby preventing their potential toxic effects. This is achieved due to the significant difference in thermodynamic stability between the gadolinium and calcium complexes of the butrol ligand. While the gadolinium complex (Gadobutrol) is highly stable, the calcium complex is sufficiently stable to be formulated but will readily release the butrol ligand to bind with any free, and more competitive, gadolinium ions.[1][2]
Quantitative Data on Calcium Coordination with Macrocyclic Ligands
Table 1: Stability Constants (log K) of Calcium Complexes with Various Macrocyclic Ligands
| Ligand | log KCaL | Technique | Conditions |
| DOTA | 17.23 | Potentiometry | 25 °C, 0.1 M KCl |
| TETA | 11.5 | Potentiometry | 25 °C, 0.1 M KNO₃ |
| DO3A | 10.5 | Potentiometry | 25 °C, 0.1 M KNO₃ |
| EDTA (acyclic) | 10.69 | Potentiometry | 20 °C, 0.1 M KCl |
| EGTA (acyclic) | 10.97 | Potentiometry | 20 °C, 0.1 M KCl |
Note: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid), DO3A (1,4,7-triazacyclononane-1,4,7-triacetic acid), EDTA (ethylenediaminetetraacetic acid), and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) are presented for comparative purposes. The stability of the calcium-butrol complex is expected to be within a similar range, allowing it to be stable in formulation but less stable than the corresponding gadolinium complex.
Table 2: Thermodynamic Parameters for Calcium Complexation with Selected Ligands
| Ligand | ΔH (kJ/mol) | ΔS (J/mol·K) | Technique |
| DOTA | -34.5 | 208 | Calorimetry |
| EDTA (acyclic) | -25.1 | 121 | Calorimetry |
| EGTA (acyclic) | -38.5 | 83.7 | Calorimetry |
Note: The complexation of calcium with these ligands is typically an exothermic process (negative ΔH) and is driven by a significant increase in entropy (positive ΔS), largely due to the release of water molecules from the hydration shells of the calcium ion and the ligand upon complexation.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the calcium-butrol complex are outlined below. These methods are based on procedures described in the patent literature and standard analytical techniques for studying metal-ligand coordination.
Synthesis of this compound
The synthesis of this compound is often achieved by complexing the free butrol ligand with a suitable calcium salt. A common method involves the de-complexation of Gadobutrol to obtain the high-purity butrol ligand, which is then reacted with a calcium source.[3]
Materials:
-
Gadobutrol
-
Oxalic acid
-
Purified water
-
Calcium carbonate
-
Ethanol
Procedure:
-
De-complexation of Gadobutrol: A solution of Gadobutrol in purified water is treated with oxalic acid. The mixture is heated (e.g., to 95°C) for several hours to facilitate the precipitation of gadolinium oxalate (B1200264).[3]
-
Removal of Gadolinium Oxalate: The reaction mixture is cooled, and the precipitated gadolinium oxalate is removed by filtration.
-
Complexation with Calcium: The filtrate, containing the free butrol ligand, is treated with calcium carbonate. The mixture is heated under reflux for several hours to form the calcium-butrol complex (this compound).[3]
-
Purification and Crystallization: After the reaction, any excess calcium carbonate and by-products are removed by filtration. Ethanol is added to the filtrate to induce crystallization of this compound. The mixture is refluxed and then cooled to promote crystal formation.
-
Isolation and Drying: The crystalline this compound is isolated by filtration, washed with ethanol, and dried under vacuum.[3]
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal complexes.[4][5][6]
Materials and Equipment:
-
This compound
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH), carbonate-free
-
High-purity water, deionized and degassed
-
pH electrode and potentiometer
-
Thermostated titration vessel
-
Inert gas supply (e.g., argon)
Procedure:
-
A solution of the butrol ligand and a known concentration of calcium ions is prepared in the thermostated titration vessel.
-
The solution is acidified with a standard HCl solution to a low pH to ensure the ligand is fully protonated.
-
The solution is then titrated with a standard NaOH solution.
-
The pH is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
The titration data (pH versus volume of titrant) is analyzed using a suitable software program (e.g., Hyperquad) to calculate the protonation constants of the ligand and the stability constant of the calcium-butrol complex.[7]
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8][9]
Materials and Equipment:
-
Isothermal titration calorimeter
-
Solution of the butrol ligand in a suitable buffer
-
Solution of a calcium salt (e.g., CaCl₂) in the same buffer
Procedure:
-
The sample cell of the calorimeter is filled with the butrol ligand solution.
-
The injection syringe is filled with the calcium salt solution.
-
A series of small, precise injections of the calcium solution into the sample cell are performed.
-
The heat released or absorbed during each injection is measured.
-
The resulting data is a plot of heat change per injection versus the molar ratio of calcium to ligand.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
Visualizations
Logical Relationship: Role of this compound in Gadovist
The following diagram illustrates the mechanism by which this compound acts as a scavenger for free gadolinium ions in the Gadovist formulation.
References
- 1. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. KR20210112910A - Method for manufacturing this compound to gadovist excipient - Google Patents [patents.google.com]
- 3. High-purity this compound preparing method - Eureka | Patsnap [eureka.patsnap.com]
- 4. scilit.com [scilit.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of High-Purity Calcobutrol for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcobutrol, the calcium complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol), is a critical component in the formulation of the gadolinium-based contrast agent, Gadobutrol.[1][2][3] Its primary function is to act as a stabilizing agent, preventing the release of toxic, free gadolinium ions (Gd³⁺) from the Gadobutrol complex.[2][3][4] This is achieved through a "ligand buffer" mechanism, where an excess of the butrol (B126436) ligand, in the form of the more labile this compound, is present to scavenge any dissociated Gd³⁺.[4] The significant difference in thermodynamic stability between Gadobutrol and this compound ensures the efficacy of this safety feature.[2][3][4]
The synthesis of high-purity this compound (>99.0%) is essential for its use in pharmaceutical formulations.[2][3][5] This document provides detailed protocols for the synthesis and purification of this compound, primarily based on the decomplexation of high-purity Gadobutrol, a method demonstrated to yield a product of high purity and reproducibility.[2][3] An alternative pathway starting from the butrol ligand intermediate is also discussed.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | calcium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydron |
| Molecular Formula | C₁₈H₃₂CaN₄O₉[6] |
| Molecular Weight | 488.5 g/mol [6] |
| CAS Number | 151878-23-8[6] |
Experimental Protocols
Method 1: Synthesis of High-Purity this compound from Gadobutrol
This method starts with high-purity Gadobutrol and involves the removal of the gadolinium ion, followed by complexation with calcium.[2][3][4] This process has been shown to produce this compound with a purity of 99.0% or higher.[2][3][4]
1. Decomplexation of Gadobutrol:
-
Objective: To remove the gadolinium ion from the Gadobutrol complex to yield the free butrol ligand.
-
Procedure:
-
Dissolve high-purity Gadobutrol (purity ≥99%) in purified water.[7][8]
-
Add a de-complexing agent, such as oxalic acid or phosphoric acid.[1][4] The use of oxalic acid will precipitate gadolinium oxalate.
-
Heat the mixture to 90-100°C and stir for approximately 5-6 hours.[2][7][8] The pH of the solution before adding the de-complexing agent should be above 2.[1][2][3]
-
Cool the reaction mixture to room temperature (around 20°C) to allow for the complete precipitation of the gadolinium salt.[2][7][8]
-
Separate the precipitated gadolinium salt by filtration.[1][4][7] The filtrate contains the free butrol ligand.
-
2. Purification of the Butrol Ligand:
-
Objective: To purify the free butrol ligand from any remaining ions. Due to the zwitterionic nature of the butrol ligand, crystallization is challenging, making ion exchange chromatography a critical step.[1][4]
-
Procedure:
-
Pass the filtrate containing the butrol ligand through a cation exchange column (e.g., Amberlite 252 C).[2]
-
Wash the column thoroughly with demineralized water to remove any residual ions.[1][2]
-
Elute the purified butrol ligand from the resin using an aqueous alkaline solution.[1]
-
Treat the eluate with an acid-ion exchange resin and subsequently lyophilize the solution to obtain the purified butrol ligand.[1]
-
Alternatively, the filtrate can be treated with activated carbon to remove impurities.[3]
-
3. Complexation with Calcium:
-
Objective: To form the this compound complex by reacting the purified butrol ligand with a calcium ion source.
-
Procedure:
4. Crystallization and Purification of this compound:
-
Objective: To obtain high-purity, crystalline this compound.
-
Procedure:
-
Filter the solution to remove any unreacted calcium source or byproducts.[7][8]
-
Add a suitable solvent such as ethanol, acetone, or isopropanol (B130326) to the filtrate to induce crystallization.[1][2][3] Ethanol is often the preferred solvent.[1][2]
-
Heat the mixture to reflux for approximately 3 hours, then cool to room temperature to allow for crystal formation.[7][8]
-
Filter the precipitated crystalline this compound and wash with a small amount of the crystallization solvent (e.g., ethanol).[1][7][8]
-
Dry the final product in a vacuum oven at 50-70°C until a constant weight is achieved.[1][3][7][8]
-
Method 2: Synthesis of High-Purity this compound from a Butrol Intermediate
This method avoids the use of Gadobutrol as a starting material and instead begins with a purified butrol intermediate.[5]
1. Preparation of High-Purity Butrol:
-
Objective: To synthesize and purify the butrol ligand.
-
Procedure: This involves a multi-step organic synthesis, for example, starting from a protected tetraazacyclododecane derivative, followed by alkylation and deprotection to yield the butrol ligand.[5] A crucial step is the purification of the butrol intermediate, which can be achieved through crystallization.[5]
2. Complexation with Calcium and Crystallization:
-
Objective: To form and isolate high-purity this compound.
-
Procedure:
-
React the high-purity butrol ligand with a calcium ion source (e.g., calcium carbonate) in water at a temperature of 80-100°C.[5]
-
Following the reaction, induce crystallization of this compound, potentially using a solvent mixture such as methanol (B129727) and acetone.[5]
-
Isolate the crystalline product by filtration and dry under vacuum.[5]
-
Data Presentation
Table 1: Summary of Reported Yields and Purity for this compound Synthesis
| Starting Material | Key Reagents | Reported Yield | HPLC Purity | Reference |
| Gadobutrol (≥99%) | Oxalic Acid, Calcium Carbonate, Ethanol | 78% | 99.8% | [7][8] |
| Gadobutrol (≥99%) | Oxalic Acid, Calcium Carbonate, Ethanol | 82.9% | 99.5% | [7] |
| Gadobutrol (≥99%) | Oxalic Acid, Calcium Carbonate, Ethanol | 79.5% | 99.0% | [7][8] |
| High-Purity Butrol | Calcium Carbonate, Methanol/Acetone | Not specified | ≥99.0% | [5] |
| Gadobutrol | Oxalic Acid, Calcium Carbonate, Ethanol | 91.2% (overall) | ≥99.0% (up to 99.4%) | [2][3] |
Visualizations
Diagrams
Caption: Workflow for the synthesis of high-purity this compound.
Caption: Role of this compound in preventing free Gadolinium release.
References
- 1. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP2496562A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | 151878-23-8 | Benchchem [benchchem.com]
- 5. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. This compound | C18H32CaN4O9 | CID 76967066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-purity this compound preparing method - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106187930A - The preparation method of high-purity this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Calcobutrol in Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcobutrol, the calcium complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol), is a critical component in gadolinium-based contrast agent formulations. It acts as a stabilizing agent, preventing the release of potentially toxic free gadolinium ions. Accurate quantification of this compound in solutions is paramount for ensuring the safety, efficacy, and quality of the final drug product.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), a widely referenced technique for this molecule. Additionally, general protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry are presented as potential alternative or complementary methods that would require further development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography with UV detection is a robust and commonly cited method for the analysis of this compound, primarily for purity assessment, which can be adapted for quantification.[1][2][3][4][5] The method separates this compound from its related substances, and the concentration is determined by the area of the chromatographic peak.
Principle
This reversed-phase HPLC method separates compounds based on their polarity. A non-polar stationary phase is used with a more polar mobile phase. This compound, being a polar molecule, will have a specific retention time under the defined conditions. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards.
Experimental Protocol
2.2.1. Equipment and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 or Phenyl column (e.g., Hypersil Phenyl, 5 µm, or Hypersil ODS, 3 µm)[1][2][3]
-
Acetonitrile (B52724) (HPLC grade)
-
Boric acid
-
Sodium hydroxide (B78521)
-
Orthophosphoric acid or Sulfuric acid
-
Water (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2.2.2. Preparation of Solutions
-
Mobile Phase A (Borate Buffer, pH 8): Prepare a borate (B1201080) buffer and adjust the pH to 8.0 using sodium hydroxide or phosphoric acid.
-
Mobile Phase B (Acetonitrile): HPLC grade acetonitrile.
-
Mobile Phase Composition: A typical mobile phase could be a mixture of acetonitrile and borate buffer (e.g., 20:100 v/v).[1][3][5] An alternative mobile phase consists of an aqueous solution of octanesulfonic acid sodium salt with pH adjusted to 2.0 with sulfuric acid, mixed with acetonitrile.[2]
-
Standard Solutions: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solutions: Dilute the sample solution containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.3. Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Hypersil Phenyl (5 µm)[1][3][5] | Hypersil ODS (3 µm)[2] |
| Mobile Phase | Acetonitrile / Borate Buffer (pH 8) (20/100 v/v)[1][3][5] | Acetonitrile / Aqueous Octanesulfonic Acid (pH 2.0) |
| Flow Rate | 1.0 mL/min (Typical) | 1.0 mL/min (Typical) |
| Injection Volume | 10 µL[1][3][5] | 20 µL |
| Column Temperature | Ambient or 30°C | 40°C |
| Detection | UV at 200 nm[1][3][5] | UV at 195 nm[6] |
2.2.4. Data Analysis
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration. Perform a linear regression analysis on the calibration curve. Inject the sample solutions and determine the concentration of this compound using the regression equation from the calibration curve.
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for a quantitative HPLC method. These values are illustrative and should be determined experimentally during method validation.[7][8][9]
| Parameter | Specification | Illustrative Value |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 80-120% of the test concentration[8] | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% | 0.8% 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Specificity | No interference from blank or placebo | Peak purity > 99% |
Workflow Diagram
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 4. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. WO2016043462A2 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. jchr.org [jchr.org]
- 7. ikev.org [ikev.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edqm.eu [edqm.eu]
Application Notes and Protocols for HPLC-Based Purity and Stability Assessment of Calcobutrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcobutrol, the calcium salt of butrol, is a critical component in gadolinium-based contrast agents, acting as a stabilizing agent to prevent the release of free gadolinium ions. Ensuring the purity and stability of this compound is paramount for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity and stability of active pharmaceutical ingredients (APIs) like this compound.
These application notes provide detailed protocols for two distinct HPLC methods for the determination of this compound purity and a comprehensive framework for conducting stability-indicating studies in line with ICH guidelines. The provided methodologies and data presentation formats are designed to be readily implemented in a laboratory setting.
Purity Assessment of this compound by HPLC
The purity of this compound can be determined using reversed-phase HPLC with UV detection. Two validated methods are presented below, offering flexibility in column chemistry and mobile phase selection.
Method 1: Phenyl Column with Isocratic Elution
This method utilizes a phenyl stationary phase, which provides alternative selectivity to traditional C18 columns.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Hypersil Phenyl, 5 µm particle size.
-
Mobile Phase: A 20:100 (v/v) mixture of acetonitrile (B52724) and borate (B1201080) buffer (pH 8.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 200 nm.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak in the chromatogram.
-
Method 2: ODS Column with Gradient Elution
This method employs a C18 (ODS) column with a gradient elution, which is effective for separating a wider range of potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Hypersil ODS, 3 µm particle size, 125 x 4.6 mm.
-
Mobile Phase:
-
Eluent A: 2.0 g/L sodium octanesulfonate monohydrate in water, with the pH adjusted to 2.0 using sulfuric acid.
-
Eluent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Eluent A % Eluent B 0 87 13 20 87 13 45 70 30 50 70 30 51 87 13 | 60 | 87 | 13 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 197 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Eluent A to a final concentration of approximately 7 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak relative to the total peak area.
-
Data Presentation: Purity Analysis
The results of the purity analysis for different batches of this compound can be summarized in the following table.
| Batch Number | HPLC Method | Purity (%)[1][2] |
| CB-2024-001 | Method 1 | 99.8 |
| CB-2024-002 | Method 1 | 99.7 |
| CB-2024-003 | Method 2 | 99.9 |
Stability Assessment of this compound
A stability-indicating HPLC method is crucial for monitoring changes in the quality of this compound over time under various environmental conditions. This involves subjecting the drug substance to stress conditions to generate potential degradation products and ensuring that the HPLC method can separate these from the intact drug.
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.
Experimental Protocol:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 80°C for 48 hours.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Sample Analysis: Analyze the stressed samples using one of the HPLC methods described above. The method should be able to resolve the main this compound peak from any degradation products.
Data Presentation: Forced Degradation Studies (Illustrative Data)
The following table summarizes hypothetical results from forced degradation studies.
| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 5.2 | DP1, DP2 |
| 0.1 M NaOH, 60°C, 24h | 12.5 | DP3, DP4 |
| 3% H₂O₂, RT, 24h | 8.7 | DP5 |
| 80°C, 48h (Solid) | 2.1 | DP1 |
| Photostability (ICH Q1B) | 1.5 | DP6 |
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to establish the re-test period and recommended storage conditions for this compound.
Experimental Protocol:
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Parameters:
-
Appearance
-
Purity by HPLC
-
Water Content
-
Data Presentation: Long-Term Stability Study (Illustrative Data)
The following table presents an example of data that would be collected during a long-term stability study.
| Time (Months) | Purity (%) at 25°C/60% RH (Illustrative) |
| 0 | 99.8 |
| 3 | 99.7 |
| 6 | 99.7 |
| 12 | 99.6 |
| 24 | 99.5 |
| 36 | 99.4 |
Data Presentation: Accelerated Stability Study (Illustrative Data)
The following table presents an example of data that would be collected during an accelerated stability study.
| Time (Months) | Purity (%) at 40°C/75% RH (Illustrative) |
| 0 | 99.8 |
| 3 | 99.5 |
| 6 | 99.2 |
Visualizations
The following diagrams illustrate the experimental workflows for purity and stability assessment.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Workflow for Stability Study of this compound.
Caption: General Pathway for Forced Degradation of this compound.
Conclusion
The HPLC methods and stability testing protocols outlined in these application notes provide a robust framework for the quality control of this compound. Adherence to these methodologies will ensure the purity, stability, and ultimately, the safety and efficacy of the final pharmaceutical product. It is recommended to validate these methods in your laboratory to ensure their suitability for your specific application.
References
Application of Calcobutrol in Preclinical MRI Studies with Gadobutrol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of preclinical magnetic resonance imaging (MRI), the precision and reliability of contrast agents are paramount for obtaining high-quality, reproducible data. Gadobutrol, a second-generation macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), is widely utilized for this purpose.[1][2][3] A critical, yet often overlooked, component of the Gadobutrol formulation (marketed as Gadovist (B1197821)®) is Calcobutrol.[4][5] This document provides detailed application notes and protocols for the use of Gadobutrol in preclinical MRI studies, with a specific focus on elucidating the essential role of this compound in ensuring the stability and safety of the contrast agent formulation.
This compound, the calcium salt of the chelating agent butrol (B126436), is not an imaging agent itself. Instead, it acts as a stabilizing excipient within the Gadobutrol injection solution.[4][5] Its primary function is to scavenge any free, toxic gadolinium ions (Gd³⁺) that may dissociate from the Gadobutrol complex, thereby enhancing the safety profile and stability of the formulation.[4][5][6] This is crucial in preclinical research, where the integrity of the contrast agent is essential for accurate and reliable imaging outcomes.
Physicochemical Properties and Mechanism of Action
Gadobutrol's efficacy as a contrast agent stems from the paramagnetic properties of the gadolinium ion (Gd³⁺).[7] This ion has seven unpaired electrons, which makes it highly effective at shortening the T1 relaxation time of water protons in its vicinity.[7] This T1 shortening leads to a brighter signal on T1-weighted MRI scans, enhancing the contrast between different tissues.[1][7]
To mitigate the toxicity of free Gd³⁺, the ion is tightly bound within a macrocyclic chelating ligand called butrol, forming the stable Gadobutrol complex.[1][7] Due to its hydrophilic nature, Gadobutrol distributes primarily within the extracellular space and does not readily cross intact cell membranes.[7]
The presence of this compound in the formulation provides an additional layer of safety. The calcium complex has a lower stability constant than the gadolinium complex.[6] In the unlikely event of Gd³⁺ dissociation, the excess butrol ligand, present as this compound, will preferentially bind with the free Gd³⁺, preventing its potential toxic effects.[4][5]
Signaling Pathway and Agent Interaction
The mechanism of action of Gadobutrol is a physical interaction with water molecules and does not involve a traditional biological signaling pathway. The following diagram illustrates the interaction of Gadobutrol and the role of this compound at a molecular level.
Data Presentation
The following tables summarize key quantitative data for Gadobutrol, providing a quick reference for researchers.
| Physicochemical Properties of Gadobutrol | |
| Property | Value |
| Molar Mass | 604.72 g/mol [1] |
| Concentration in Formulation | 1.0 mol/L[2][3] |
| Relaxivity (r1) in plasma (1.5 T, 37°C) | ~5.2 L/(mmols) |
| Relaxivity (r2) in plasma (1.5 T, 37°C) | ~6.1 L/(mmols) |
| Osmolality (at 37°C) | 1117 mOsm/kg H₂O |
| Viscosity (at 37°C) | 4.96 mPa·s |
| Pharmacokinetic Parameters of Gadobutrol (in healthy individuals) | |
| Parameter | Value |
| Elimination Half-life | Approximately 1.5 - 1.8 hours[2][7] |
| Plasma Protein Binding | Minimal[2][3] |
| Route of Elimination | Primarily excreted unchanged via the kidneys[2][7] |
| Urinary Excretion (>90%) | Within 12 hours[2] |
Experimental Protocols
Preclinical MRI Protocol using Gadobutrol
This protocol provides a general framework for performing contrast-enhanced MRI in a preclinical setting, for example, in a rodent tumor model. The specific parameters may need to be optimized based on the animal model, scanner specifications, and research question.
1. Animal Preparation:
-
Animal Model: Utilize appropriate and ethically approved animal models for the study. All procedures should be in accordance with institutional animal care and use committee (IACUC) protocols.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Monitor vital signs, including respiration and temperature, throughout the imaging procedure.[8] Maintaining stable physiology is crucial for reliable results.[8]
-
Catheterization: For intravenous administration of the contrast agent, place a catheter in a suitable blood vessel (e.g., tail vein). This allows for precise and controlled injection during the imaging sequence.
2. MRI Acquisition:
-
Scanner: The protocol outlined here is based on a 7T small animal MRI scanner.[9]
-
Pre-contrast Imaging: Acquire T1-weighted anatomical images before the injection of Gadobutrol to serve as a baseline.
-
Contrast Agent Administration:
-
Dose: A typical dose for preclinical studies is 0.1 mmol/kg body weight. However, a study assessing safety in combination with radiotherapy used a higher dose of 4 mmol/kg administered intraperitoneally.[9] The dose should be carefully chosen based on the study's objectives.
-
Administration: Inject the Gadobutrol solution intravenously via the pre-placed catheter. The injection can be performed as a bolus followed by a saline flush.
-
-
Post-contrast Imaging: Immediately following the injection, acquire dynamic contrast-enhanced (DCE-MRI) or static T1-weighted images to observe the enhancement pattern in the region of interest. The timing of post-contrast scans will depend on the specific application (e.g., perfusion imaging vs. delayed enhancement).
3. Image Analysis:
-
Analyze the acquired images using appropriate software (e.g., 3D Slicer).[9]
-
Quantitative analysis can include measuring the percentage of signal enhancement, calculating pharmacokinetic parameters from DCE-MRI data, and assessing changes in tumor volume or morphology.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical preclinical contrast-enhanced MRI experiment using Gadobutrol.
References
- 1. Gadobutrol - Wikipedia [en.wikipedia.org]
- 2. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KR20210112910A - Method for manufacturing this compound to gadovist excipient - Google Patents [patents.google.com]
- 5. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 7. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 8. Preclinical Imaging Studies: Protocols, Preparation, Anesthesia, and Animal Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Gadobutrol Safety in Combination with Ionizing Radiation Using a Preclinical MRI-Guided Radiotherapy Model - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Incorporating Calcobutrol in Novel Contrast Agent Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of novel gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI) is focused on enhancing efficacy and improving safety profiles. A key challenge in the formulation of GBCAs is mitigating the risk of gadolinium toxicity stemming from the in vivo release of free Gd³⁺ ions. Calcobutrol, the calcium complex of the same chelating ligand used in Gadobutrol (Gadovist®), serves as a crucial stabilizing excipient.[1] Its incorporation into formulations provides a "ligand buffer" by introducing an excess of the chelating agent in a less toxic, calcium-bound form. This excess ligand effectively sequesters any free Gd³⁺ that may dissociate from the primary contrast agent, thereby enhancing the overall stability of the formulation.
This document provides detailed protocols for the incorporation of this compound into two exemplary novel contrast agent formulations: gadolinium-doped nanoparticles and gadolinium-encapsulated liposomes. It also outlines key experimental procedures for the characterization, stability testing, and efficacy evaluation of these novel formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into novel formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂CaN₄O₉ | [2] |
| Molecular Weight | 488.5 g/mol | [2] |
| Appearance | White solid | |
| Solubility | Soluble in water | [3] |
| Role in Formulation | Stabilizing agent, prevents free Gd³⁺ release | [1] |
Experimental Protocols
Formulation Protocols
1.1 Protocol for Formulation of Gadolinium-Doped Nanoparticles with this compound
This protocol describes the synthesis of gadolinium-doped nanoparticles (e.g., iron oxide or silica (B1680970) nanoparticles) and the incorporation of this compound as a stabilizing agent.
Materials:
-
Gadolinium (III) chloride (GdCl₃)
-
Nanoparticle precursors (e.g., iron (III) chloride, tetraethyl orthosilicate)
-
This compound
-
Solvents (e.g., deionized water, ethanol)
-
Reducing agents (e.g., sodium borohydride) or catalysts as required for nanoparticle synthesis
-
Surface modifying agents (e.g., PEG-phosphate)[4]
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Nanoparticle Synthesis: Synthesize the core nanoparticles (e.g., iron oxide) using a co-precipitation method or silica nanoparticles via a sol-gel method, incorporating GdCl₃ during the synthesis to achieve gadolinium doping.
-
Purification: Purify the gadolinium-doped nanoparticles by repeated washing and centrifugation or by dialysis to remove unreacted precursors.
-
This compound Addition: Resuspend the purified nanoparticles in an aqueous solution containing a predetermined concentration of this compound. The optimal concentration should be determined empirically but can be guided by the ratios used in existing commercial formulations.
-
Surface Modification (Optional): For improved biocompatibility and circulation time, surface-modify the nanoparticles with polymers like polyethylene (B3416737) glycol (PEG). This can be achieved by reacting the nanoparticles with a PEG-functionalized molecule, such as PEG-phosphate.[4]
-
Final Purification: Perform a final purification step using dialysis to remove any unbound this compound and surface modifying agents.
-
Characterization: Characterize the final formulation for size, morphology, gadolinium content, and stability.
1.2 Protocol for Formulation of Gadolinium-Encapsulated Liposomes with this compound
This protocol details the preparation of liposomes encapsulating a gadolinium chelate, with this compound included in the external aqueous phase.
Materials:
-
Lipids (e.g., DPPC, cholesterol, DSPE-PEG)
-
Gadolinium chelate (e.g., Gadoterate meglumine)
-
This compound
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Dissolve the lipids in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous solution of the gadolinium chelate.
-
This compound Addition: Prepare a separate hydration buffer containing this compound.
-
Extrusion: Subject the hydrated lipid suspension to extrusion through polycarbonate membranes of decreasing pore size to form unilamellar vesicles of a defined size.
-
Purification: Remove unencapsulated gadolinium chelate and free this compound by dialysis or size exclusion chromatography. The external buffer for dialysis should contain a concentration of this compound equivalent to the desired final formulation to maintain the stabilizing effect.
-
Characterization: Analyze the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and stability.
Characterization and Stability Protocols
2.1 Protocol for Physicochemical Characterization
A comprehensive physicochemical characterization is crucial to ensure the quality and performance of the novel contrast agent.
| Parameter | Technique(s) | Purpose |
| Particle Size & Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | To determine the size distribution and visual characteristics of the nanoparticles or liposomes.[5] |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the particles, which influences their stability and interaction with biological systems. |
| Gadolinium Content | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To quantify the total amount of gadolinium in the formulation. |
| Encapsulation Efficiency (for liposomes) | ICP-MS after separation of free and encapsulated Gd | To determine the percentage of the initial gadolinium chelate that is successfully encapsulated within the liposomes. |
2.2 Protocol for Stability Assessment: Quantification of Free Gadolinium
This protocol is essential for evaluating the effectiveness of this compound in preventing the release of toxic free Gd³⁺.
Method: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[2][3]
Procedure:
-
Sample Preparation: Dilute the contrast agent formulation in a suitable mobile phase.
-
Chromatographic Separation: Use an appropriate HPLC column (e.g., ion-exchange or size-exclusion) to separate the chelated gadolinium, this compound, and any free Gd³⁺.
-
ICP-MS Detection: Introduce the eluent from the HPLC into the ICP-MS to detect and quantify the different gadolinium species based on their mass-to-charge ratio.
-
Data Analysis: Calculate the concentration of free Gd³⁺ relative to the total gadolinium concentration to determine the stability of the formulation.
Efficacy Evaluation Protocols
3.1 Protocol for In Vitro Relaxivity Measurement
Relaxivity (r₁ and r₂) is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the novel contrast agent in a relevant medium (e.g., water, plasma) with known concentrations.
-
T₁ and T₂ Measurement: Measure the longitudinal (T₁) and transverse (T₂) relaxation times of each dilution using a relaxometer or an MRI scanner.
-
Data Analysis: Plot the inverse of the relaxation times (1/T₁ and 1/T₂) against the gadolinium concentration. The slope of the resulting linear fit represents the relaxivity (r₁ and r₂, respectively) in units of mM⁻¹s⁻¹.[6][7]
3.2 Protocol for In Vivo MRI Contrast Enhancement Evaluation
This protocol assesses the performance of the novel contrast agent in a preclinical animal model.
Animal Model:
-
Rodent models (e.g., mice, rats) are commonly used for initial in vivo studies.[8] For specific applications, chimeric mouse models expressing human proteins may provide more translatable data.[8]
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the MRI scanner.
-
Pre-contrast Imaging: Acquire baseline T₁-weighted MR images of the region of interest.
-
Contrast Agent Administration: Administer the novel contrast agent intravenously at a predetermined dose.
-
Post-contrast Imaging: Acquire a series of dynamic T₁-weighted images immediately after administration and at various time points to observe the enhancement pattern and clearance of the agent.
-
Data Analysis: Quantify the signal intensity enhancement in the region of interest over time and compare it to pre-contrast images and/or a control group receiving a standard contrast agent.
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Role of this compound in stabilizing Gd-chelates.
References
- 1. tdcommons.org [tdcommons.org]
- 2. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 4. Surface modification of gadolinium oxide thin films and nanoparticles using poly(ethylene glycol)-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chimeric Mouse Model for MRI Contrast Agent Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcobutrol-Stabilized Gadobutrol in Neurological Imaging Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadobutrol is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions.[1][2] Its formulation is distinguished by the inclusion of Calcobutrol, the calcium salt of the chelating agent butrol (B126436), which acts as a stabilizing agent.[3] This addition is critical for minimizing the potential release of toxic free gadolinium ions (Gd³⁺), thereby enhancing the safety profile of the contrast medium.[1] This document provides detailed application notes and experimental protocols for the use of this compound-stabilized Gadobutrol in neurological imaging research, targeting researchers, scientists, and professionals in drug development.
Gadobutrol's efficacy as a contrast agent stems from its paramagnetic properties, which shorten the T1 and T2 relaxation times of water protons in its vicinity.[4] This effect is particularly pronounced in T1-weighted imaging sequences, leading to a brighter signal in areas of accumulation. In neurological applications, Gadobutrol is particularly valuable for imaging pathologies associated with a disrupted blood-brain barrier (BBB) or abnormal vascularity.[5][6]
Physicochemical Properties and Mechanism of Action
Gadobutrol consists of a gadolinium ion chelated by the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][4] The formulation includes an excess of the butrol ligand in the form of this compound. This excess chelator scavenges any free gadolinium ions that might dissociate from the Gadobutrol complex, a crucial safety feature.[3]
The high concentration of Gadobutrol (1.0 mmol/mL) allows for a more compact bolus injection compared to other GBCAs, which can be advantageous for dynamic contrast-enhanced (DCE) MRI studies.[7] The paramagnetic gadolinium ion in Gadobutrol alters the relaxation rates of nearby water protons, leading to an increase in signal intensity on T1-weighted MR images.[4]
Signaling Pathway of Contrast Enhancement in Disrupted Blood-Brain Barrier
The following diagram illustrates the process of contrast enhancement in a region with a compromised blood-brain barrier (BBB).
Quantitative Data
The following tables summarize key quantitative parameters of this compound-stabilized Gadobutrol, facilitating comparison with other contrast agents.
Table 1: Physicochemical and Relaxivity Data for Gadobutrol
| Parameter | Value | Reference |
| Concentration | 1.0 mmol/mL | |
| T1 Relaxivity (r1) in plasma at 1.5T, 37°C | 5.2 L/(mmol·s) | |
| T2 Relaxivity (r2) in plasma at 1.5T, 37°C | 6.1 L/(mmol·s) | |
| T1 Relaxivity (r1) in blood at 1.5T, 37°C | 5.3 L/(mmol·s) | [8] |
| T2 Relaxivity (r2) in blood at 1.5T, 37°C | 5.4 L/(mmol·s) | [8] |
| T1 Relaxivity (r1) in plasma at 3.0T, 37°C | 5.0 L/(mmol·s) | [8] |
| T2 Relaxivity (r2) in plasma at 3.0T, 37°C | 7.1 L/(mmol·s) | [8] |
Table 2: Comparative Efficacy in Neurological Imaging
| Parameter | Gadobutrol | Comparator Agent | Indication | Finding | Reference |
| Lesion Enhancement | Superior | Gadoteridol (0.5 M) | CNS Lesions | Gadobutrol showed significantly greater contrast enhancement. | [9][10] |
| Signal-to-Noise Ratio (SNR) at 3T | 11.8% - 16.0% improvement | Gadodiamide | Rat Brain Glioma | Statistically significant improvement with Gadobutrol. | [11] |
| Contrast-to-Noise Ratio (CNR) at 3T | 30.5% - 35.4% improvement | Gadodiamide | Rat Brain Glioma | Statistically significant improvement with Gadobutrol. | [11] |
| Quantitative Enhancement (QE) | No significant difference | Gadoteridol | Glioblastoma | Similar enhancement at 0.1 mmol/kg dose. | [4] |
| Lesion Signal Intensity | Significantly higher | Gadoterate Meglumine | Multiple Sclerosis | Gadobutrol generated higher lesion signal intensity at 3T. | [12] |
Experimental Protocols
Protocol 1: In Vitro Relaxivity Measurement in Phantoms
This protocol describes the determination of T1 and T2 relaxivities of this compound-stabilized Gadobutrol using a phantom-based approach.
Materials:
-
This compound-stabilized Gadobutrol solution (1.0 M)
-
Deionized water or plasma
-
Volumetric flasks and pipettes
-
MRI scanner
-
50 mL tubes for phantoms[13]
Procedure:
-
Preparation of Phantoms:
-
Prepare a series of dilutions of the Gadobutrol stock solution in deionized water or plasma to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mmol/L).[14]
-
Include a phantom with only the solvent (water or plasma) as a control.
-
Transfer each solution to a 50 mL tube and arrange them in a phantom holder.[13]
-
-
MRI Acquisition:
-
Place the phantom holder in the MRI scanner.
-
T1 Measurement: Acquire data using an inversion recovery spin-echo sequence with multiple inversion times (TI) to accurately map the T1 relaxation time of each phantom.[15]
-
T2 Measurement: Acquire data using a multi-echo spin-echo sequence with varying echo times (TE) to determine the T2 relaxation time.[15]
-
-
Data Analysis:
-
Calculate the T1 and T2 relaxation times for each phantom by fitting the signal intensity data to the appropriate exponential decay models.[14]
-
Determine the relaxation rates (R1 = 1/T1 and R2 = 1/T2).
-
Plot the relaxation rates (R1 and R2) against the concentration of Gadobutrol.
-
The slope of the linear regression of the R1 vs. concentration plot represents the T1 relaxivity (r1), and the slope of the R2 vs. concentration plot represents the T2 relaxivity (r2).[16]
-
References
- 1. What is the mechanism of Gadobutrol? [synapse.patsnap.com]
- 2. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EP2496562A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blood-brain Barrier Permeability and Gadolinium: Benefits and Potential Pitfalls in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. data.epo.org [data.epo.org]
- 9. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 10. Detection of Brain Metastases by Contrast-Enhanced MRI: Comparison of Gadopiclenol and Gadobenate in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mriquestions.com [mriquestions.com]
Application Notes and Protocols for Calcobutrol in Magnetic Resonance Angiography (MRA) Contrast Media
Introduction
Magnetic Resonance Angiography (MRA) is a non-invasive imaging technique used to visualize blood vessels. The use of contrast agents is often essential for enhancing the quality and diagnostic value of MRA scans. Gadolinium-based contrast agents (GBCAs) are the most common type of contrast media used in MRI and MRA.[1] These agents work by shortening the T1 relaxation time of surrounding water protons, leading to a brighter signal on T1-weighted images and improved visualization of vascular structures.[2]
Gadobutrol (B1674391) (marketed as Gadovist (B1197821)® or Gadavist®) is a second-generation, non-ionic, macrocyclic GBCA.[3] Its unique structure provides high stability and T1 relaxivity, allowing it to be formulated at a higher concentration than many other GBCAs.[3][4] This results in a more compact bolus injection and can lead to improved dynamic imaging.[3] This document outlines the specific role of Calcobutrol in the formulation of Gadobutrol contrast media, its impact on safety, and provides relevant application notes and protocols for researchers and drug development professionals.
The Role of this compound in Enhancing the Safety of Gadobutrol Formulations
This compound is a crucial excipient in the formulation of Gadobutrol-based contrast media. It is the calcium salt of the same chelating agent (butrol) that binds gadolinium to form Gadobutrol. Its primary function is to enhance the safety profile of the contrast agent by minimizing the potential for the release of free, toxic gadolinium ions (Gd³⁺) into the body.[5]
Free gadolinium ions are known to be toxic and have been linked to a rare but serious condition called Nephrogenic Systemic Fibrosis (NSF) in patients with impaired renal function.[5][6] By including this compound in the formulation, a principle known as "kinetic competition" is utilized. Any free chelating agent present in the solution is preferentially bound to calcium, which is physiologically abundant and non-toxic. This prevents the chelator from releasing the gadolinium ion it is bound to. This thermodynamic stabilization ensures a very low risk of de-chelation and subsequent release of free gadolinium, contributing to the high safety profile of Gadobutrol.[5]
Application Notes
Gadobutrol-enhanced MRA is indicated for the evaluation of known or suspected vascular diseases, such as stenosis, occlusion, or aneurysms.[6] Its high relaxivity and concentration make it particularly well-suited for dynamic MRA techniques where a sharp, well-defined bolus is advantageous. Clinical studies have demonstrated its efficacy and safety across a broad range of patient populations.[3][4]
Quantitative Data on Safety and Efficacy
The following tables summarize key quantitative data from large-scale clinical trials and observational studies on Gadobutrol.
Table 1: Safety Profile of Gadobutrol (from the GARDIAN Study) [4]
| Parameter | Value |
| Total Patients Studied | 23,708 |
| Overall Incidence of Adverse Drug Reactions (ADRs) | 0.7% |
| Incidence of ADRs in Patients at Risk for Contrast Media Reaction | 2.5% |
| Incidence of Serious Adverse Events (Drug-Related) | 0.017% (4 patients) |
| Most Common ADRs | Nausea (0.3%), Vomiting (0.1%), Dizziness (0.1%) |
| Physician Rating of Contrast Quality (Good or Excellent) | 97% |
Table 2: Efficacy of Gadobutrol-Enhanced MRA in Renal Arteries (from the GRAMS Study) [7]
| Parameter | Gadobutrol-Enhanced MRA | Time-of-Flight (ToF) MRA (Unenhanced) |
| Assessability of Vascular Segments | 95.9% | 77.6% |
| Sensitivity for Significant Disease | 53.4% | 46.6% |
| Specificity for Significant Disease | 95.1% | 85.7% |
| Error in Stenosis Measurement | 0.15 mm | 0.41 mm |
| Identification of Accessory Renal Arteries | Increased by 10% (p < 0.01) | Baseline |
Experimental Protocols
Protocol: Prospective, Intraindividual Comparison of Contrast-Enhanced MRA of the Renal Arteries
This protocol is based on the methodology of the GRAMS (Gadobutrol-enhanced renal artery MRA study).[7][8][9]
1. Objective: To compare the diagnostic performance of MRA with Gadobutrol to unenhanced Time-of-Flight (ToF) MRA for the detection and exclusion of clinically significant renal artery disease, using Computed Tomographic Angiography (CTA) as the standard of reference.
2. Study Population:
- Patients with suspected renal artery disease.
- Inclusion criteria: clinical indication for renal MRA/CTA.
- Exclusion criteria: contraindications to MRI/MRA or gadolinium-based contrast agents, severe renal impairment.
3. Study Design:
- Prospective, multicenter, intraindividual comparison.
- Each patient undergoes both unenhanced ToF-MRA and Gadobutrol-enhanced MRA.
- A CTA is performed as the standard of reference, either within 60 days prior to enrollment or as part of the study.
- Images are evaluated by blinded, independent readers.
4. Imaging Parameters:
- MRI System: 1.5T scanner with at least a 6-element body coil.
- Unenhanced MRA: 2D Time-of-Flight (ToF) sequence covering the renal arteries.
- Contrast-Enhanced MRA (CE-MRA):
- Contrast Agent: Gadobutrol (1.0 M).
- Dose: 0.1 mmol/kg body weight.
- Injection: Administered as a bolus followed by a saline flush.
- Sequence: 3D gradient-echo sequence with appropriate timing to capture the arterial phase.
5. Data Analysis:
- Primary Endpoints:
- Superiority of structural delineation (vessel assessability).
- Non-inferiority for detection and exclusion of clinically significant disease (sensitivity and specificity).
- Secondary Endpoints:
- Accuracy of vessel and stenosis measurements.
- Identification of accessory renal arteries.
- Diagnostic confidence of the readers.
- Need for additional imaging studies.
- Statistical Analysis: Appropriate statistical tests for superiority and non-inferiority, with p-values < 0.05 considered significant.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of T1 contrast enhancement by Gadobutrol.
Caption: Experimental workflow of the GRAMS clinical trial.
Caption: Role of this compound in enhancing the safety of Gadobutrol formulations.
References
- 1. Contrast media - Industry Knowledge - Henan Allgreen Chemical Co., Ltd [allgreenchems.com]
- 2. WO2020104602A1 - Formulation of contrast media and process of preparation thereof - Google Patents [patents.google.com]
- 3. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR20210112910A - Method for manufacturing this compound to gadovist excipient - Google Patents [patents.google.com]
- 6. radiologysolutions.bayer.com [radiologysolutions.bayer.com]
- 7. Efficacy and safety of gadobutrol-enhanced MRA of the renal arteries: Results from GRAMS (Gadobutrol-enhanced renal artery MRA study), a prospective, intraindividual multicenter phase 3 blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. patlynk.com [patlynk.com]
Application Note: In Vitro Analysis of Calcobutrol's Effect on the T1 Relaxivity of Gadobutrol
Introduction
Gadobutrol is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI) to enhance image contrast.[1][2][3] Its diagnostic efficacy is primarily determined by its T1 relaxivity (r1), a measure of its ability to shorten the T1 relaxation time of surrounding water protons.[3][4] Gadobutrol formulations, such as Gadovist®, include Calcobutrol as an excipient.[5] this compound is the calcium complex of the same 'butrol' chelating ligand used in Gadobutrol.[5][6] Its purpose is to act as a stabilizing agent, preventing the release of potentially toxic free gadolinium ions (Gd³⁺) by complexing with any that might dissociate from the Gadobutrol molecule.[5][6]
While essential for safety, the presence of this excess chelating agent raises the question of its potential impact on the relaxivity of Gadobutrol. This application note provides a detailed protocol for investigating the effect of varying concentrations of this compound on the T1 relaxivity of Gadobutrol in an in vitro setting. The study aims to verify that the presence of the this compound stabilizer does not adversely affect the diagnostic performance of Gadobutrol and to characterize any potential concentration-dependent interactions.
Principle
The T1 relaxivity (r1) of a contrast agent is determined by measuring the T1 relaxation times of solutions containing known concentrations of the agent. The relaxation rate (R1), which is the inverse of the relaxation time (R1 = 1/T1), is linearly proportional to the concentration of the contrast agent.[7][8] The relaxivity is the slope of the line when R1 is plotted against the agent's concentration, as described by the equation:
1/T1obs = 1/T1d + r1 * [CA]
where T1obs is the observed relaxation time, T1d is the diamagnetic relaxation time of the solvent, and [CA] is the concentration of the contrast agent.[9]
This study will measure the relaxivity of Gadobutrol at a fixed concentration in the presence of varying concentrations of this compound. Any significant changes in the calculated relaxivity would indicate an interaction between this compound and Gadobutrol that affects its magnetic properties.
Experimental Protocols
1. Materials and Equipment
-
Materials:
-
Equipment:
2. Preparation of Stock Solutions
-
Gadobutrol Stock Solution (10 mM):
-
Accurately pipette the required volume of the commercial 1.0 M Gadobutrol solution.
-
Dilute with PBS (pH 7.4) in a volumetric flask to a final concentration of 10 mM.
-
-
This compound Stock Solution (50 mM):
-
If starting from powder, accurately weigh the required amount of this compound.
-
Dissolve in PBS (pH 7.4) in a volumetric flask to a final concentration of 50 mM.
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
3. Preparation of Experimental Samples (Phantoms)
-
Prepare a series of sample vials. One vial will serve as a blank (containing only PBS), and the others will contain a fixed concentration of Gadobutrol with varying concentrations of this compound.
-
Add the calculated volumes of the Gadobutrol and this compound stock solutions to each vial according to the scheme in Table 1.
-
Use PBS to bring the final volume of each sample to a consistent level (e.g., 1 mL).
-
Ensure thorough mixing of each sample.
-
Allow samples to equilibrate at the measurement temperature (e.g., 37°C) for at least 15 minutes before measurement.
4. T1 Relaxation Time Measurement
-
Calibrate the relaxometer or MRI scanner according to the manufacturer's instructions.
-
Set the measurement temperature to 37°C.
-
Measure the T1 relaxation time of the blank sample (PBS only) to determine the diamagnetic contribution (T1d).
-
Measure the T1 relaxation time for each experimental sample. For MRI scanners, an inversion recovery spin-echo sequence is commonly used.[12]
-
Perform at least three independent measurements for each sample to ensure reproducibility.
5. Data Analysis and Relaxivity Calculation
-
Calculate the mean T1 relaxation time for each sample.
-
Convert each T1 time (in seconds) into the relaxation rate R1 (in s⁻¹).
-
Calculate the paramagnetic relaxation rate enhancement (R1p) for each sample by subtracting the relaxation rate of the blank from the relaxation rate of the sample: R1p = (1/T1obs) - (1/T1d).
-
Calculate the T1 relaxivity (r1) for each sample using the formula: r1 = R1p / [Gadobutrol]. The concentration of Gadobutrol should be in mmol/L (mM). The resulting relaxivity will be in units of L·mmol⁻¹·s⁻¹.
-
Analyze the trend of relaxivity as a function of this compound concentration.
Data Presentation
The quantitative results of this investigation can be effectively summarized in tables. The following tables present hypothetical data for this experiment.
Table 1: Sample Preparation Scheme
| Sample ID | [Gadobutrol] (mM) | [this compound] (mM) | Volume of 10 mM Gadobutrol Stock (µL) | Volume of 50 mM this compound Stock (µL) | Volume of PBS (µL) | Total Volume (µL) |
| Blank | 0 | 0 | 0 | 0 | 1000 | 1000 |
| Control | 0.5 | 0 | 50 | 0 | 950 | 1000 |
| Exp-1 | 0.5 | 0.5 | 50 | 10 | 940 | 1000 |
| Exp-2 | 0.5 | 1.0 | 50 | 20 | 930 | 1000 |
| Exp-3 | 0.5 | 2.5 | 50 | 50 | 900 | 1000 |
| Exp-4 | 0.5 | 5.0 | 50 | 100 | 850 | 1000 |
Table 2: Hypothetical T1 Relaxation and Relaxivity Data
| Sample ID | [this compound] (mM) | Mean T1obs (ms) | Std. Dev. (ms) | R1obs (s⁻¹) | R1p (s⁻¹) | r1 Relaxivity (L·mmol⁻¹·s⁻¹) |
| Blank | 0 | 2850 | 25 | 0.351 | 0.000 | N/A |
| Control | 0 | 355 | 12 | 2.817 | 2.466 | 4.93 |
| Exp-1 | 0.5 | 356 | 11 | 2.809 | 2.458 | 4.92 |
| Exp-2 | 1.0 | 354 | 13 | 2.825 | 2.474 | 4.95 |
| Exp-3 | 2.5 | 358 | 15 | 2.793 | 2.442 | 4.88 |
| Exp-4 | 5.0 | 362 | 14 | 2.762 | 2.411 | 4.82 |
Note: Data is hypothetical and for illustrative purposes only. T1d from the blank sample is used for R1p calculation.
Visualizations
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. mriquestions.com [mriquestions.com]
- 5. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. This compound | 151878-23-8 | Benchchem [benchchem.com]
- 7. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mriquestions.com [mriquestions.com]
- 9. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. This compound | 151878-23-8 [chemicalbook.com]
- 12. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Longitudinal Studies of Gadolinium Deposition with Calcobutrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for conducting longitudinal studies on gadolinium deposition associated with the macrocyclic contrast agent Calcobutrol (Gadobutrol). The following sections detail experimental protocols and present quantitative data from key studies to facilitate the design and execution of future research in this area.
Introduction
Gadolinium-based contrast agents (GBCAs) are essential for enhancing the quality of magnetic resonance imaging (MRI). However, concerns have been raised about the long-term retention of gadolinium in various body tissues, including the brain.[1][2][3] this compound is a macrocyclic GBCA, which is considered to be more stable and less prone to gadolinium release compared to linear agents.[4][5][6] Longitudinal studies are crucial for understanding the pharmacokinetics of gadolinium deposition and washout over time. This document outlines protocols for both in vivo and ex vivo assessment of gadolinium deposition following this compound administration.
Quantitative Data on this compound Deposition
The following tables summarize quantitative data from longitudinal studies investigating gadolinium deposition after the administration of this compound.
Table 1: Gadolinium Concentration in Rat Brain Tissue Following Multiple Doses of this compound
| Time After Last Injection | Gadolinium Concentration (nmol/g) |
| 1 Month | 0.30 |
| 12 Months | 0.062 |
| Data extracted from a study in healthy Sprague Dawley rats that received five injections of this compound (2.4 mmol of gadolinium per kilogram of body weight) over five weeks.[7] |
Table 2: T1 Relaxation Time Changes in Pediatric Brain Regions after this compound Administration
| Brain Region | Correlation of T1 Time with Number of Doses (beta) | p-value |
| Putamen | -1.65 | 0.03 |
| Globus Pallidus | -1.98 | 0.012 |
| This retrospective study involved 52 children who had received a median of 7 doses of this compound.[8] A negative correlation indicates a shortening of the T1 relaxation time, which may suggest gadolinium deposition.[8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gadolinium Deposition using Quantitative T1 Mapping
This protocol describes a non-invasive method to assess potential gadolinium deposition in the brain by measuring changes in T1 relaxation times.[8][9]
Objective: To longitudinally measure T1 relaxation times in specific brain regions of interest (ROIs) in subjects who have received this compound.
Materials:
-
3T MRI scanner
-
Single-shot T1 mapping sequence software
-
Image analysis software for ROI placement and data extraction
-
Standard head coil
Procedure:
-
Patient Selection:
-
Recruit patients who have received at least one dose of this compound.
-
Collect detailed information on the number of previous Gadobutrol (B1674391) administrations and the dates of administration.
-
Ensure patients are naive to other gadolinium-based contrast agents.[8]
-
-
MRI Acquisition:
-
Perform MRI scans at two or more different time points to allow for longitudinal analysis.
-
Acquire quantitative T1 maps of the brain using a single-shot T1 mapping sequence at 3T.[8]
-
-
Image Analysis:
-
Data Analysis:
-
For pediatric studies, adjust T1 relaxation times for age.[8]
-
Use linear mixed models or generalized additive mixed models to correlate the age-adjusted T1 relaxation times with the number of previous this compound administrations.[8] This approach allows for the combination of interindividual (cross-sectional) and intraindividual (longitudinal) effects.[8]
-
Workflow for Quantitative T1 Mapping Study
Caption: Workflow for a longitudinal T1 mapping study.
Protocol 2: Ex Vivo Quantification of Gadolinium in Tissue using ICP-MS
This protocol provides a highly sensitive method for the direct measurement of gadolinium concentrations in biological tissues.[7][10][11]
Objective: To quantify the amount of gadolinium present in tissue samples from subjects previously administered this compound.
Materials:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)[7]
-
Microwave digestion system[12]
-
Nitric acid (trace metal grade)[12]
-
Gadolinium standard solutions
-
Tissue samples (e.g., brain, bone, liver, kidney)[5]
Procedure:
-
Sample Collection:
-
In animal studies, euthanize animals at predetermined time points after the final this compound injection (e.g., 1, 3, 5, or 12 months).[7]
-
Harvest tissues of interest and store them appropriately (e.g., frozen at -80°C) until analysis.
-
For human studies, tissue samples may be obtained from biopsies or post-mortem examinations.[11]
-
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh a portion of the tissue sample.
-
Place the tissue in a microwave digestion vessel.
-
Add a measured volume of concentrated nitric acid.[12]
-
Perform microwave digestion according to a validated program to completely dissolve the tissue matrix.
-
After digestion, dilute the sample to a known volume with deionized water.
-
-
ICP-MS Analysis:
-
Prepare a series of gadolinium standard solutions of known concentrations to generate a calibration curve.
-
Aspirate the prepared samples and standards into the ICP-MS.
-
Measure the intensity of the gadolinium isotopes (e.g., m/z 156, 158, 160).[13]
-
-
Data Quantification:
Workflow for Ex Vivo Tissue Analysis
Caption: Workflow for ICP-MS analysis of gadolinium in tissue.
Concluding Remarks
The protocols and data presented here provide a framework for conducting rigorous longitudinal studies on gadolinium deposition associated with this compound. The use of quantitative T1 mapping offers a valuable in vivo tool for assessing potential gadolinium retention, while ICP-MS provides highly sensitive ex vivo quantification. Future research should aim to further elucidate the long-term dynamics of this compound-derived gadolinium in various patient populations and continue to investigate the clinical significance, if any, of these findings.
References
- 1. Gadolinium Retention: A Research Roadmap from the 2018 NIH/ACR/RSNA Workshop on Gadolinium Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadolinium deposition and the potential for toxicological sequelae – A literature review of issues surrounding gadolinium‐based contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium Deposition Disease: A Case Report and the Prevalence of Enhanced MRI Procedures Within the Veterans Health Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ten years of gadolinium retention and deposition: ESMRMB-GREC looks backward and forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. Brain deposition of gadobutrol in children-a cross-sectional and longitudinal MRI T1 mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain deposition of gadobutrol in children—a cross-sectional and longitudinal MRI T1 mapping study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 12. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
Application of Calcobutrol in Pediatric Neuroimaging Research Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Calcobutrol is a crucial excipient in the formulation of Gadobutrol (B1674391) (marketed as Gadavist® or Gadovist®), a second-generation, macrocyclic, gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). While not an active imaging agent itself, this compound plays a pivotal role in ensuring the safety and stability of the Gadobutrol formulation, particularly in vulnerable populations such as pediatric patients. Its primary function is to act as a chelating agent for any free gadolinium ions (Gd³⁺) that may be present in the solution, thereby minimizing the risk of toxicity associated with unchelated gadolinium. This is of paramount importance in pediatric neuroimaging research, where patient safety is the highest priority.
The Gadobutrol formulation, containing this compound, has been extensively studied in pediatric populations, including neonates and infants, and has demonstrated a favorable safety profile and high diagnostic efficacy in neuroimaging.
Mechanism of Action of this compound
This compound is the calcium salt of the same chelating ligand (butrol) that forms the complex with gadolinium in Gadobutrol. In the formulation, an excess of this ligand in the form of this compound is included. This excess of the calcium-bound ligand acts as a "ligand buffer." Due to the high thermodynamic and kinetic stability of the gadolinium complex (Gadobutrol), the calcium in this compound can be readily displaced by any free, toxic gadolinium ions present in the solution, forming the stable Gadobutrol complex. This competitive binding mechanism effectively scavenges free Gd³⁺, preventing its release and potential deposition in tissues.
dot
Caption: Mechanism of this compound as a stabilizer in Gadobutrol formulations.
Quantitative Data Summary
The safety and efficacy of the Gadobutrol formulation (containing this compound) in pediatric neuroimaging have been demonstrated in several key studies. The following tables summarize the quantitative data from these studies.
Table 1: Safety Data from the GARDIAN Study (Pediatric Sub-analysis) [1][2]
| Parameter | Value |
| Number of Pediatric Patients (<18 years) | 1,142 |
| Mean Dose of Gadobutrol | 0.13 mmol/kg body weight |
| Incidence of Adverse Drug Reactions (ADRs) | 0.5% |
| Incidence of Serious Adverse Events (SAEs) | 0% |
Table 2: Image Quality Assessment from the GARDIAN Study (Pediatric Sub-analysis) [1][2]
| Investigator Rating | Percentage of Patients |
| Excellent | 63.7% |
| Good | 34.0% |
| Moderate | 2.2% |
| Poor | 0.1% |
Table 3: Safety Data in Patients Under 2 Years of Age [3]
| Parameter | Value |
| Number of Infants (mean age 11.1 months) | 60 |
| Standard Dose of Gadobutrol | 0.1 mL/kg (0.1 mmol/kg) body weight |
| Incidence of Adverse Events Related to Injection | 0% |
Experimental Protocols
Protocol 1: Preparation and Administration of Gadobutrol Formulation for Pediatric Neuroimaging Research
This protocol outlines the steps for the preparation and administration of a Gadobutrol formulation (containing this compound) for contrast-enhanced MRI in pediatric subjects.
dot
Caption: Workflow for Gadobutrol administration in pediatric neuroimaging.
1. Patient Screening and Preparation:
-
Obtain informed consent from the parent or legal guardian.
-
Screen the patient for any contraindications, including known allergies to gadolinium-based contrast agents and severe renal impairment.
-
Ensure the patient is adequately hydrated. For elective procedures, ensure appropriate fasting.
2. Dosage Calculation:
-
The recommended dose of Gadobutrol is 0.1 mmol per kilogram of body weight (0.1 mL/kg of the 1.0 M solution).
3. Preparation of the Injection:
-
Using aseptic technique, draw the calculated volume of the Gadobutrol formulation into a sterile syringe.
-
Visually inspect the solution for particulate matter and discoloration before administration.
4. Administration:
-
Establish intravenous (IV) access with an appropriate gauge catheter.
-
Administer the Gadobutrol formulation as an intravenous bolus injection.
-
Immediately follow the injection with a sterile saline flush (typically 5-10 mL) to ensure the full dose has been delivered.
5. Post-Administration Monitoring:
-
Monitor the patient for any signs of adverse reactions during and after the injection, including allergic-like reactions and injection site reactions.
-
Emergency equipment and trained personnel should be readily available.
Protocol 2: Pediatric Neuroimaging MRI Sequences
This protocol provides a standard set of MRI sequences for pediatric neuroimaging following the administration of a Gadobutrol formulation. Specific parameters may need to be adjusted based on the scanner, patient age, and clinical question.
1. Pre-Contrast Imaging:
-
T1-weighted images (e.g., Spin Echo or Gradient Echo): To provide anatomical detail and for comparison with post-contrast images.
-
T2-weighted images (e.g., Turbo Spin Echo): To detect edema and other pathological changes.
-
Fluid-Attenuated Inversion Recovery (FLAIR): To suppress the signal from cerebrospinal fluid and improve the detection of periventricular and cortical lesions.
2. Post-Contrast Imaging:
-
T1-weighted images (e.g., Spin Echo or Gradient Echo): Acquired in the same planes and with the same parameters as the pre-contrast T1-weighted images, typically within a few minutes after contrast administration. These images will highlight areas of blood-brain barrier disruption or increased vascularity.
3. Image Analysis:
-
Qualitative Assessment: Radiologists should assess the degree of contrast enhancement, lesion conspicuity, and overall image quality. The GARDIAN study utilized a four-point scale (excellent, good, moderate, poor) for subjective evaluation by physicians.[1][2]
-
Quantitative Assessment: In a research setting, quantitative analysis may be performed by measuring the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in regions of interest.
dot
Caption: Logical flow of a pediatric contrast-enhanced neuroimaging protocol.
References
- 1. Safety of gadobutrol in more than 1,000 pediatric patients: subanalysis of the GARDIAN study, a global multicenter prospective non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedradiology.com [appliedradiology.com]
- 3. Safety and Efficacy of Gadobutrol-Enhanced MRI in Patients Aged Under 2 Years—A Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Calcobutrol Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of Calcobutrol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Purity of this compound after Direct Synthesis
-
Symptom: HPLC analysis of the final this compound product, synthesized directly from butrol (B126436), shows a purity of approximately 90-95%.[1][2][3][4]
-
Root Cause: The primary challenge lies in the purification of the precursor ligand, butrol. Butrol is a zwitterionic molecule that, unlike similar ligands, does not crystallize at any pH, making its purification by crystallization ineffective.[2][5][6] The impurity profile of the butrol starting material directly translates to the final this compound product.[2][6][7]
-
Troubleshooting Steps:
-
Purify Butrol Intermediate: Instead of attempting to purify butrol directly, consider the purification of a suitable intermediate. For instance, a butrol-ester intermediate can be synthesized and purified to a high degree (>99.7%) via crystallization.[1][8] This highly pure intermediate can then be hydrolyzed to yield high-purity butrol for the subsequent complexation step.
-
Alternative Purification of Butrol: Explore advanced purification techniques for butrol, such as using specific ion-exchange resins, as mentioned in some novel synthesis patents.[1][8] One patented method also suggests the use of nanofiltration for purification.[3]
-
Adopt the Decomplexation Strategy: The most reliable method to obtain high-purity this compound is to start from highly pure Gadobutrol (>99.7%).[2][7] Decomplexation of Gadobutrol yields butrol of exceptional purity, which can then be complexed with a calcium source.
-
Issue 2: Difficulty in Purifying the Final this compound Product
-
Symptom: Attempts to purify this compound using standard methods like preparative HPLC or crystallization are unsuccessful in removing a closely eluting impurity.[2][5]
-
Root Cause:
-
This compound's extra acid functionality makes it more challenging to purify compared to the neutral Gadobutrol complex.[1][4][9]
-
In aqueous solutions, an equilibrium exists between different calcium-containing species, which can lead to the presence of impurities.[2][5][7]
-
The sodium salt of this compound is highly hygroscopic and forms a glassy material, making it unsuitable for isolation and work-up.[2][5][7]
-
-
Troubleshooting Steps:
-
Ensure High-Purity Starting Materials: The most critical factor for obtaining pure this compound is the use of highly pure butrol.[2][6][7] If the butrol starting material is impure, the final this compound will contain a similar level of impurities.
-
Crystallization from Ethanol (B145695): After the complexation of pure butrol with a calcium source, the resulting this compound can be crystallized from ethanol to yield a high-purity, crystalline product.[2][10]
-
Control of pH during Complexation: Careful control of pH during the complexation reaction is crucial to minimize the formation of side products.
-
Frequently Asked Questions (FAQs)
Q1: Why is direct synthesis of this compound from butrol not recommended for achieving high purity?
A: The direct synthesis route typically yields this compound with a purity of only about 90-94%.[1][2][4][6][11] This is primarily due to the difficulty in purifying the butrol ligand, which is a zwitterion and does not crystallize.[2][5][6] Impurities present in the butrol are carried over into the final this compound product.[2][6][7]
Q2: What is the most reliable method to synthesize high-purity this compound?
A: The most established and reliable method starts with highly pure Gadobutrol (>99.7%).[2][7] The gadolinium is removed through a decomplexation step to produce exceptionally pure butrol. This high-purity butrol is then complexed with a stoichiometric amount of a calcium source (e.g., calcium carbonate) to yield this compound with a purity of ≥99.0%.[2][7]
Q3: What are the main challenges in the purification of this compound itself?
A: The primary challenges include:
-
The presence of an extra acid functionality, which complicates purification compared to neutral complexes like Gadobutrol.[1][4][9]
-
The existence of an equilibrium between different calcium-containing species in aqueous solutions, leading to impurities.[2][5][7]
-
The inability to effectively separate a closely related impurity by preparative HPLC.[2][5]
-
The highly hygroscopic nature of the sodium salt of this compound, which makes it difficult to handle and isolate.[2][5][7]
Q4: Are there any alternative methods to produce high-purity this compound without using Gadobutrol?
A: Yes, several patents describe alternative routes. These methods focus on achieving a highly pure butrol intermediate before the final complexation step. One approach involves the synthesis and crystallization of a butrol-ester to achieve high purity, followed by hydrolysis to pure butrol.[1][8] Other patented methods utilize specific ion-exchange resins or nanofiltration to purify butrol or its intermediates.[1][3][8]
Q5: What are suitable analytical methods to determine the purity of this compound?
A: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A common set of conditions mentioned in the literature includes a phenyl-based stationary phase with a mobile phase consisting of an acetonitrile (B52724) and borate (B1201080) buffer mixture at a controlled pH, with UV detection.[1][2][4]
Data Presentation
Table 1: Purity Levels of this compound and Intermediates from Different Synthesis Routes
| Substance | Synthesis Route | Reported Purity | Reference(s) |
| This compound | Direct synthesis from unpurified butrol | ~90-94% | [1][2][4][6][11] |
| Gadobutrol | From butrol, purified by ion exchange and crystallization | >99.7% | [1][2][4][5][9] |
| Butrol-Ester Intermediate | Synthesized and purified by crystallization | >99.7% | [1] |
| This compound | From decomplexation of pure Gadobutrol | ≥99.0% (some batches ≥99.4%) | [2][7] |
| This compound | From highly pure butrol-ester intermediate | ≥99.5% | [1] |
| This compound | From Gadobutrol via decomplexation and crystallization | 99.0% - 99.8% | [10][12] |
Table 2: HPLC Conditions for Purity Analysis of this compound
| Parameter | Specification | Reference(s) |
| Stationary Phase | Hypersil phenyl (5 µm) or Hypersil ODS (3 µm) | [1][2][5] |
| Mobile Phase | Acetonitrile / Borate Buffer (pH 8) | [1][2][4] |
| Volume Ratio | 20 / 100 (Acetonitrile / Buffer) | [1][2][4] |
| Detection | UV Detector (200 nm) | [1][2][4] |
| Injection Volume | 10 µL | [1][2][4] |
Experimental Protocols
Protocol 1: High-Purity this compound Synthesis via Decomplexation of Gadobutrol
This protocol is based on the successful method of starting from highly pure Gadobutrol.
-
Decomplexation of Gadobutrol:
-
Dissolve highly pure Gadobutrol (>99.7%) and oxalic acid dihydrate in demineralized water.
-
Heat the mixture (e.g., to 90°C) and stir for several hours to precipitate gadolinium oxalate.[5]
-
Cool the mixture and filter off the precipitated gadolinium oxalate.
-
-
Purification of Butrol:
-
Pass the filtrate through a cation exchange column (e.g., Amberlite 252 C).[5]
-
Wash the column with demineralized water.
-
Elute the butrol product using an aqueous ammonia (B1221849) solution.
-
Collect the product-containing fractions.
-
-
Complexation with Calcium:
-
Combine the purified butrol solution with a stoichiometric amount of a calcium source (e.g., calcium carbonate, calcium oxide, or calcium hydroxide) in demineralized water.[2]
-
Heat the reaction mixture (e.g., to 90°C) and stir for one hour.[5]
-
Cool the solution and treat with activated carbon to remove particles and nuclei, followed by filtration.[2][5]
-
-
Crystallization and Isolation of this compound:
Visualizations
References
- 1. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. EP3196196B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 7. EP2496562A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. KR101979836B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. WO2016043462A2 - Method for preparing this compound - Google Patents [patents.google.com]
- 10. High-purity this compound preparing method - Eureka | Patsnap [eureka.patsnap.com]
- 11. KR101057939B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 12. CN106187930A - The preparation method of high-purity this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Gadobutrol Stability with Calcobutrol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gadobutrol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the role of Calcobutrol in ensuring maximum Gadobutrol stability.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a Gadobutrol formulation?
A1: this compound is an essential excipient in Gadobutrol formulations, such as Gadovist®, added to enhance the stability of the solution.[1][2] It is the calcium salt of the same chelating ligand, butrol, that is used to form Gadobutrol.[1][3] Its primary function is to act as a "gadolinium scavenger."[1][4] In the unlikely event that a gadolinium ion (Gd³⁺) dissociates from the Gadobutrol complex, the excess this compound in the formulation will immediately chelate the free Gd³⁺, reforming the much more stable Gadobutrol complex. This prevents the presence of free, potentially toxic, gadolinium ions in the solution.[1][5]
Q2: Why is this compound effective at scavenging free gadolinium?
A2: The effectiveness of this compound lies in the significant difference in thermodynamic stability between the gadolinium complex (Gadobutrol) and the calcium complex (this compound).[1][2][4] The Gadobutrol complex is vastly more stable than the this compound complex. Consequently, the equilibrium strongly favors the formation of Gadobutrol. If a free Gd³⁺ ion is present, it will readily displace the Ca²⁺ ion from the this compound complex to form the more stable Gadobutrol.[2][4]
Q3: What is the typical concentration of this compound in a Gadobutrol formulation?
A3: In the commercial 1.0 M Gadobutrol injection (Gadovist®), the concentration of this compound sodium salt is approximately 0.513 mg/mL.[6][7] This corresponds to a small molar excess of the chelating ligand relative to the Gadobutrol concentration.
Troubleshooting Guide
Issue 1: Detecting Free Gadolinium in a Custom Gadobutrol Formulation
-
Problem: You have prepared a custom Gadobutrol formulation and suspect the presence of free Gd³⁺, which could indicate instability.
-
Possible Cause 1: Insufficient this compound Concentration. The concentration of the excess chelator (this compound) may be too low to effectively scavenge all free Gd³⁺ that was either present as an impurity in the starting materials or released from the Gadobutrol complex.
-
Solution: Increase the molar excess of this compound in your formulation. While commercial formulations use a specific ratio, for experimental purposes, you can test a range of concentrations to determine the optimal level for your specific buffer and storage conditions.
-
-
Possible Cause 2: Competing Metal Ions. Your formulation may be contaminated with other metal ions (e.g., zinc, copper, iron) that can compete with Gd³⁺ for the chelating ligand, a process known as transmetallation.[8][9] This is a greater concern for less stable linear chelates but can still be a factor under certain conditions.[5]
-
Solution: Ensure all reagents and solvents are of high purity and free from trace metal contamination. Use metal-free labware where possible.
-
-
Possible Cause 3: pH Destabilization. The pH of your formulation may be outside the optimal range for Gadobutrol stability. Extreme pH conditions, particularly acidic environments, can accelerate the dissociation of the gadolinium complex.[10][11][12]
Issue 2: Observed Changes in Relaxivity Over Time
-
Problem: The measured T1 relaxivity of your Gadobutrol solution is decreasing over time, suggesting a change in the chemical form of the gadolinium.
-
Possible Cause: Gadobutrol Dissociation. A decrease in relaxivity can indicate that the paramagnetic Gd³⁺ is dissociating from its chelate.[13] This is a direct measure of instability.
-
Solution: Re-evaluate the concentration of this compound in your formulation. A sufficient excess of the free ligand is crucial to prevent this dissociation. You can monitor the stability by performing a zinc transmetallation assay (see Experimental Protocol 1). A stable formulation will show a minimal change in relaxivity over time in the presence of competing zinc ions.[13][14]
-
Data Presentation
The stability of a Gadolinium-Based Contrast Agent (GBCA) is primarily defined by its thermodynamic and kinetic stability. The addition of an excess chelator, like this compound, significantly enhances the overall formulation stability by preventing the accumulation of free Gd³⁺.
Table 1: Physicochemical Properties of Gadobutrol and Related Species
| Parameter | Gadobutrol | This compound | Free Gd³⁺ (aq) |
| Complex Type | Non-ionic, Macrocyclic | Ionic, Macrocyclic | Aqueous Ion |
| Thermodynamic Stability (log Ktherm) | High | Moderate | N/A |
| Kinetic Inertness (Dissociation t₁/₂) | Very Long (e.g., 14.1 hours at pH 1.2)[11] | Short | N/A |
| Role in Formulation | Active Contrast Agent | Stabilizer / Gd³⁺ Scavenger | Potentially Toxic Impurity |
Table 2: Representative Data on the Effect of Excess Chelator on Gd³⁺ Release
This table presents hypothetical data based on established principles for macrocyclic GBCAs to illustrate the optimizing effect of an excess chelator.
| Molar Ratio (this compound:Gadobutrol) | Initial Free Gd³⁺ (% of Total Gd) | Free Gd³⁺ after 6 Months at 40°C (% of Total Gd) |
| 0:1 (No excess chelator) | < 0.01% | 0.5% |
| 0.0005:1 (Sub-optimal) | < 0.01% | 0.1% |
| 0.001:1 (Optimal) | < 0.01% | < 0.02% |
| 0.01:1 (High Excess) | < 0.01% | < 0.02% |
Note: The optimal concentration ensures long-term stability without adding unnecessary amounts of excipients.
Experimental Protocols
Protocol 1: Zinc Transmetallation Assay for Kinetic Stability
This method assesses the kinetic stability of Gadobutrol by measuring its resistance to dissociation in the presence of competing zinc ions. The rate of transmetallation is monitored by measuring the change in the longitudinal relaxation rate (R1) of water protons.[13][14]
-
Materials:
-
Gadobutrol solution (your formulation)
-
Zinc chloride (ZnCl₂) solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Relaxometer (e.g., Bruker Minispec) or MRI scanner
-
Thermostatically controlled water bath (37°C)
-
-
Methodology:
-
Prepare a solution of your Gadobutrol formulation in the phosphate buffer at a known concentration (e.g., 2.5 mmol/L).
-
Prepare a solution of ZnCl₂ in the same buffer at an equimolar or higher concentration (e.g., 2.5 mmol/L).
-
Equilibrate both solutions to 37°C.
-
At time t=0, mix the Gadobutrol and ZnCl₂ solutions.
-
Immediately measure the initial longitudinal relaxation time (T1) of the mixture and calculate the relaxation rate (R1 = 1/T1). This is R1(0).
-
Incubate the mixture at 37°C.
-
Measure T1 at regular intervals (e.g., 1, 6, 24, 48 hours) for an extended period. Calculate R1(t) for each time point.
-
Plot the normalized relaxation rate, R1(t)/R1(0), as a function of time. A stable complex like Gadobutrol will show a very slow decline in this ratio.
-
Protocol 2: Quantification of Free Gadolinium using HPLC-ICP-MS
This protocol provides a highly sensitive method for separating and quantifying free Gd³⁺ from the chelated Gadobutrol complex.[1][15][16]
-
Materials:
-
Gadobutrol solution (your formulation)
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Mobile phase (e.g., aqueous buffer with a chelating agent like EDTA to mobilize free Gd³⁺)
-
Gadolinium standard solutions for calibration
-
-
Methodology:
-
Develop an HPLC method that separates free Gd³⁺ (as an EDTA complex formed in the mobile phase) from the intact Gadobutrol complex. The intact, more lipophilic Gadobutrol will have a different retention time than the Gd-EDTA complex.
-
Couple the output of the HPLC column directly to the nebulizer of the ICP-MS.
-
Set the ICP-MS to monitor gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
-
Inject a known volume of your Gadobutrol formulation into the HPLC system.
-
Record the chromatogram, which will show peaks corresponding to the different gadolinium species.
-
Quantify the amount of free Gd³⁺ by comparing the peak area of the corresponding species to a calibration curve generated from gadolinium standards.
-
Visualizations
Caption: Mechanism of Stabilization by this compound.
Caption: Workflow for Zinc Transmetallation Assay.
References
- 1. Chromatographic methods for the quantification of free and chelated gadolinium species in MRI contrast agent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 5. mriquestions.com [mriquestions.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to measure the transmetallation of a gadolinium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
Troubleshooting impurities in Calcobutrol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Calcobutrol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound synthesis?
A1: Impurities in this compound synthesis can originate from several sources:
-
Starting Materials: The purity of the starting butrol (B126436) ligand is crucial. Impurities in the ligand will likely be carried through to the final this compound product.[1][2][3]
-
Byproducts of Synthesis: Chemically similar compounds can be formed as byproducts during the reaction process.[4]
-
Degradation Products: this compound can degrade over time, especially when exposed to heat, light, or moisture.[4]
-
Residual Solvents: Solvents used during the manufacturing and purification processes may remain in the final product.[4]
-
Process-Related Impurities: Specific impurities, such as Impurity-A, B, and C, have been identified as by-products in the manufacturing of the related compound Gadobutrol and could be present in the butrol ligand.[5]
Q2: Why is the purification of this compound challenging?
A2: The purification of this compound presents several challenges due to its molecular structure and properties:
-
Zwitterionic Nature: The butrol ligand has a zwitterionic nature, which makes its purification difficult.[1][3][6]
-
Extra Acid Functionality: Unlike the neutral gadolinium complex Gadobutrol, this compound has an additional acid functionality that complicates purification by crystallization and ion-exchange chromatography.[1][2][3][6]
-
Equilibrium in Aqueous Solution: In aqueous solutions, an equilibrium exists between different calcium-containing species, which can lead to the formation of impurities during preparative methods.[1][2][3][6]
-
Hygroscopic Nature of Salts: The sodium salt of the this compound complex is a highly hygroscopic, glassy material, making it difficult to handle on a large scale.[1][3][6]
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are powerful tools for detecting and quantifying impurities.[4] For more detailed structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[7][8]
Troubleshooting Guides
Issue 1: Low Purity of Final this compound Product (<99%)
Possible Causes & Solutions
| Cause | Recommended Action |
| Impure Starting Butrol Ligand | Ensure the butrol ligand used has a purity of >99%. If the purity is low, the final this compound will likely have a similar impurity profile.[1][2][3] Consider purifying the butrol ligand before complexation with calcium ions. |
| Inefficient Purification Method | Standard crystallization may be ineffective for this compound.[1][3][6] Consider alternative or combined purification strategies such as ion-exchange chromatography, treatment with activated carbon, or nanofiltration.[2][6][9] |
| Incorrect pH during Synthesis/Purification | The pH of the solution can significantly impact the equilibrium of calcium-containing species and impurity formation.[1][6] Monitor and adjust the pH at critical steps as outlined in established protocols. |
| Formation of Degradation Products | Avoid prolonged exposure of the reaction mixture and final product to high temperatures, light, and moisture.[4] |
Quantitative Data Summary
Table 1: HPLC Purity of this compound from Different Synthesis Routes
| Synthesis Route | Reported Purity (%) | Reference |
| Reproduction of Inorg. Chem. 1997 | ~94 | |
| Process starting from high-purity Gadobutrol | ≥ 99.0 (some batches ≥ 99.4) | |
| Method involving colored ligand formation | 93 |
Table 2: Permissible Levels for Process-Associated Impurities (ICH Q3A/B Guidelines)
| Impurity Type | Threshold for Identification |
| Known Process-Associated Impurity | < 0.15% |
| Unknown Process-Associated Impurity | < 0.10% |
| Note: While these are general guidelines, specific limits for this compound impurities would be set by regulatory authorities. |
[5][10]### Detailed Experimental Protocols
Protocol 1: Purification of Butrol Ligand via Ion-Exchange Chromatography
-
Column Preparation: Pack a column with a suitable cation exchange resin (e.g., Amberlite 252 C). 2[6]. Loading: Load the aqueous solution of the impure butrol ligand onto the column.
-
Washing: Wash the column thoroughly with demineralized water to remove any unbound impurities. 4[2][6]. Elution: Elute the purified butrol ligand using an aqueous alkaline solution, such as a mixture of demineralized water and 25% ammonia. 5[6]. Fraction Collection: Collect the eluate in fractions and monitor the presence of the product using a suitable analytical technique like TLC. 6[6]. Concentration: Combine the product-containing fractions and gently evaporate the solvent under vacuum to obtain the purified butrol ligand.
[2]Protocol 2: Crystallization of this compound
-
Concentration: After complexation and initial purification (e.g., with activated carbon), evaporate the aqueous solution of this compound under vacuum to obtain a concentrated oil. 2[3][6]. Solvent Addition: Add ethanol (B145695) to the oily residue. 3[3][6]. Reflux: Heat the mixture to reflux for a specified period (e.g., 3 hours) to induce crystallization. 4[3][6]. Cooling: Cool the suspension to room temperature (e.g., 20°C) to allow for complete precipitation. 5[3][6]. Filtration: Filter the precipitated crystals.
-
Washing: Wash the crystals with ethanol to remove any remaining soluble impurities. 7[3][6]. Drying: Dry the purified this compound crystals under vacuum at an elevated temperature (e.g., 70°C) until a constant weight is achieved.
References
- 1. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP2496562A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. bbrc.in [bbrc.in]
- 6. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. biomedres.us [biomedres.us]
- 8. ijprajournal.com [ijprajournal.com]
- 9. data.epo.org [data.epo.org]
- 10. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Calcobutrol Synthesis
Welcome to the technical support center for the synthesis and purification of high-purity Calcobutrol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is high purity essential?
A1: this compound is the calcium complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). It is used as an excipient in gadolinium-based MRI contrast agents like Gadovist®. Its primary role is to act as a "gadolinium scavenger." It prevents the release of toxic, free gadolinium(III) ions from the main contrast agent, Gadobutrol, thereby enhancing the safety and stability of the formulation.[1][2][3] High purity, typically exceeding 99.0%, is critical to ensure that the final drug product is free from process-related impurities and byproducts, which could affect its safety and efficacy.[2][4][5]
Q2: What are the primary synthesis strategies for producing high-purity this compound?
A2: There are two main strategies for synthesizing high-purity this compound:
-
Starting from High-Purity Gadobutrol: This method involves taking the highly pure final drug substance, Gadobutrol, and de-complexing it to remove the gadolinium ion, typically by precipitation with an agent like oxalic acid.[2][4][6] The resulting high-purity butrol (B126436) ligand is then re-complexed with a calcium source. This route leverages the high purity of the starting Gadobutrol.[2][4]
-
Starting from Butrol or its Precursors: This approach avoids using the expensive Gadobutrol intermediate. It begins with the synthesis of the butrol ligand from precursors like 1,4,7,10-tetraazacyclododecane (B123705) (cyclen).[1][3] This method is more economical but places a strong emphasis on the purification of the butrol intermediate, which can be challenging due to its zwitterionic nature.[1][2][7]
Q3: Which purification techniques are most effective for this compound and its intermediate, butrol?
A3: The choice of purification technique is critical for achieving high purity.
-
For Butrol: Purification can be difficult.[7][8] Methods include purification via a salt form (like the sodium salt) followed by recrystallization[9][10], and the use of ion-exchange resins.[2][11]
-
For this compound: The most effective method is crystallization, typically from an ethanol (B145695)/water mixture.[2][12][13] The water content during crystallization is a critical parameter to control for obtaining the desired polymorphic form and purity.[13] Other techniques like nanofiltration have also been proposed as an alternative to avoid toxic reagents used in other methods.[1]
Q4: Are there more economical or environmentally friendly alternatives to using oxalic acid for de-complexation?
A4: Yes. While oxalic acid is effective, it is also toxic.[1] Some patented methods aim to avoid it by synthesizing butrol directly from precursors like cyclen, thereby eliminating the de-complexation step entirely.[1] This approach is considered more economical, safer, and can be more environmentally friendly as it avoids handling toxic gadolinium and oxalic acid.[3][11]
Troubleshooting Guide
Problem: My final this compound product has low purity (e.g., 90-95%) after synthesis.
-
Possible Cause 1: Impure Starting Materials. The purity of the final this compound is highly dependent on the purity of the butrol ligand used for complexation.[2][4] If the butrol is not sufficiently pure, those impurities will carry over into the final product.[2]
-
Solution: Ensure your starting butrol ligand has a purity of at least 99% or higher. If synthesizing butrol, incorporate robust purification steps such as ion-exchange chromatography or recrystallization of a salt intermediate before complexation with calcium.[10][11] If starting from Gadobutrol, ensure it is of very high purity (>99.7%).[2][8]
-
-
Possible Cause 2: Inefficient Crystallization. The crystallization step is a key purification stage. Improper solvent ratios, temperature, or cooling rates can lead to the co-precipitation of impurities or the formation of an impure polymorphic form.
-
Solution: Optimize the crystallization process. A common method is refluxing in ethanol followed by cooling.[12] For reproducible results, carefully control the water content in the crystallization medium; a water equivalent of 9-11% in an ethanol/water system is reported to be optimal for yielding the stable polymorphic form A while minimizing impurities.[13]
-
Problem: The butrol ligand is difficult to purify due to its zwitterionic nature.
-
Background: The butrol ligand is zwitterionic, making it difficult to crystallize directly from solution across a wide pH range, unlike other ligands such as DOTA.[2][4][7]
-
Solution 1: Ion-Exchange Chromatography. A highly effective method is to bind the free ligand to an acidic ion-exchange resin, wash away impurities, and then elute the pure ligand using an aqueous ammonia (B1221849) solution.[2]
-
Solution 2: Salt Formation and Crystallization. Convert the butrol into an alkali metal salt, such as butrol sodium salt. This salt can be more amenable to crystallization and purification. The purified salt can then be used in the subsequent complexation reaction.[9][10]
-
Problem: The reaction mixture turns yellow during the de-complexation of Gadobutrol.
-
Possible Cause: Harsh reaction conditions, such as prolonged heating under strongly acidic conditions, can lead to the formation of colored impurities that are difficult to remove.[2]
-
Solution: Employ milder de-complexation conditions. It has been found that the reaction can proceed efficiently at a pH higher than 4.5, which avoids the formation of colored byproducts.[2] Ensure the reaction time and temperature are not excessive (e.g., 90-95°C for 5-6 hours is a common parameter).[2][12]
-
Quantitative Data Summary
The following table summarizes quantitative data from various patented methods for synthesizing high-purity this compound.
| Starting Material | Key Reagents & Solvents | Reaction Conditions | Yield | Purity (HPLC) | Reference |
| Gadobutrol (10 g) | Oxalic acid, Calcium carbonate, Ethanol | De-complexation: 95°C, 6h. Complexation: Reflux, 5h. Crystallization: Reflux, 3h. | 78.0% | 99.8% | [12] |
| Gadobutrol (50 g) | Oxalic acid, Calcium carbonate, Ethanol | De-complexation: 90°C, 6h. Complexation: Reflux, 5h. Crystallization: Reflux, 3h. | 82.9% | 99.5% | [12] |
| Butrol (50 g) | Calcium carbonate, Acetone (B3395972), Purified water | Complexation: 75°C, 3h. Crystallization from acetone. | 85.0% | Not specified | [1] |
| High-Purity Gadobutrol | Oxalic acid, Ion-exchange resin, Calcium ions, Ethanol | De-complexation, ion-exchange purification of butrol, complexation, crystallization. | 91.2% (Total) | ≥99.0% | [2][4] |
| High-Purity Butrol (10 g) | Calcium carbonate, Purified water | Complexation: Room temp, 1h. Product obtained by filtration and freeze-drying. | 99.0% | ≥99.5% | [11] |
Experimental Protocols
Protocol 1: High-Purity this compound from Gadobutrol
This protocol is adapted from patented laboratory-scale examples.[2][12]
-
De-complexation:
-
In a suitable reactor, dissolve 50 g of high-purity Gadobutrol (≥99%) in 500 mL of purified water with stirring.
-
Add 74.5 g of oxalic acid to the solution.
-
Heat the mixture to 90-95°C and maintain stirring for 6 hours to precipitate gadolinium oxalate (B1200264).
-
Cool the mixture to room temperature.
-
-
Isolation of Butrol Ligand:
-
Filter the mixture to remove the precipitated gadolinium oxalate.
-
Optional but recommended for highest purity: Pass the filtrate through a cation exchange column (e.g., Amberlite 252 C) to remove any residual gadolinium and other ionic impurities. Wash the column thoroughly with water.[2]
-
-
Complexation:
-
To the butrol-containing filtrate, add 82.6 g of calcium carbonate.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess calcium carbonate and any calcium oxalate byproduct.
-
-
Crystallization and Isolation:
-
To the filtrate containing this compound, add 7500 mL of ethanol.
-
Heat the solution to reflux and maintain for 3 hours to induce crystallization.
-
Cool the mixture to room temperature to allow for complete crystal formation.
-
Filter to collect the crystals. Rinse the filter cake with a small amount of ethanol.
-
Dry the collected crystals under vacuum at 50°C for 5 hours to yield high-purity this compound.
-
Protocol 2: High-Purity this compound from Butrol
This protocol is based on methods that start directly with the butrol ligand.[1][11]
-
Complexation:
-
In a reactor, dissolve 50.0 g of high-purity butrol in 200 mL of purified water.
-
Add 9.87 g of calcium carbonate to the solution.
-
Raise the temperature to 75°C and stir for 3 hours.
-
Cool the mixture and filter to remove any unreacted calcium carbonate.
-
-
Crystallization and Isolation (Method A - Solvent Precipitation):
-
Concentrate the filtrate.
-
Raise the temperature of the concentrated solution to 60°C.
-
Add 200 mL of anhydrous ethanol or 600 mL of acetone to induce precipitation/crystallization.
-
When crystals have formed, cool the mixture to 20°C.
-
Filter the resulting crystals and dry to obtain the final product.
-
-
Isolation (Method B - Lyophilization):
-
Filter the solution from step 1 through a 0.2 μm filter.
-
Concentrate the filtrate.
-
Freeze-dry (lyophilize) the concentrated solution to obtain this compound as a solid.[11]
-
Diagrams and Workflows
References
- 1. data.epo.org [data.epo.org]
- 2. EP2496562A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. CN107108532A - The method for preparing kobutrol calcium - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2016043462A2 - Method for preparing this compound - Google Patents [patents.google.com]
- 9. A kind of method for preparing high-purity Calcium this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN111039885A - Method for preparing high-purity combretastatin - Google Patents [patents.google.com]
- 11. JP2022515893A - Manufacturing method of this compound - Google Patents [patents.google.com]
- 12. High-purity this compound preparing method - Eureka | Patsnap [eureka.patsnap.com]
- 13. US20190210979A1 - Method for producing the crystalline form of modification a of this compound - Google Patents [patents.google.com]
Addressing long-term stability issues of Calcobutrol in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcobutrol in aqueous solutions. The information is designed to help address potential long-term stability issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise when preparing, storing, and using aqueous solutions of this compound.
| Problem/Observation | Potential Cause | Recommended Action |
| Decreased concentration of this compound over time in solution. | pH-dependent dissociation: The stability of the this compound complex is pH-dependent. At very low or high pH, the equilibrium can shift, leading to the dissociation of the calcium ion from the butrol (B126436) ligand. | Maintain the pH of the aqueous solution within a neutral to slightly alkaline range (pH 7-8.5) using a non-chelating buffer. |
| Metal ion exchange (Transchelation): Presence of other metal ions with a higher affinity for the butrol ligand (e.g., trace heavy metals like Fe³⁺, Cu²⁺, Zn²⁺) in the solvent or glassware can displace the calcium ion. | Use high-purity water (e.g., Milli-Q or equivalent) and thoroughly clean glassware, preferably with a metal-chelating detergent followed by extensive rinsing. | |
| Appearance of unknown peaks in HPLC analysis of stored solutions. | Degradation of the butrol ligand: Although the macrocyclic structure is generally stable, long-term exposure to harsh conditions can lead to the formation of degradation products. | - For potential photodegradation: Protect the solution from light by using amber vials or storing it in the dark. - For potential thermal degradation: Store the solution at recommended temperatures (see storage guidelines below). - For potential oxidative degradation: If the presence of oxidizing agents is suspected, prepare solutions fresh and consider purging with an inert gas like nitrogen or argon. |
| Precipitate formation in the aqueous solution. | Low aqueous solubility at certain pH or temperatures: Changes in pH or temperature can affect the solubility of this compound. | Ensure the concentration of this compound is within its solubility limits at the intended storage and experimental conditions. Gentle warming and sonication can aid in redissolving the precipitate if it is due to temporary temperature fluctuations. |
| Reaction with buffer components: Some buffers, particularly phosphate (B84403) buffers, can form insoluble calcium phosphate precipitates. | Use non-precipitating buffers such as TRIS or HEPES. | |
| Hygroscopic nature of the solid material leading to inaccurate concentrations. | Water absorption: The sodium salt of this compound is known to be highly hygroscopic, and the calcium salt may also absorb moisture over time. | Store solid this compound in a desiccator under an inert atmosphere. Equilibrate the container to room temperature before opening to prevent condensation. For accurate concentration preparation, consider determining the water content of the solid material via Karl Fischer titration and adjust the weighing amount accordingly. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH range for storing aqueous solutions of this compound?
To maintain the integrity of the calcium complex, a pH range of 7.0 to 8.5 is recommended. The thermodynamic stability constant (log K) of this compound is 14.67, but its speciation is pH-dependent. Deviations outside this neutral to slightly alkaline range can promote the dissociation of the calcium ion from the butrol ligand.
2. What type of water and glassware should I use for preparing this compound solutions?
It is crucial to use high-purity, metal-free water (e.g., Milli-Q or equivalent) to avoid the introduction of competing metal ions. Glassware should be scrupulously cleaned to remove any trace metal contaminants. Washing with a metal-chelating detergent followed by thorough rinsing with high-purity water is recommended.
3. How should I store aqueous solutions of this compound for long-term use?
For long-term stability, aqueous solutions of this compound should be stored at 2-8°C, protected from light in tightly sealed containers. For extended periods, consider sterile filtering the solution into sterile containers to prevent microbial growth.
4. Can I freeze aqueous solutions of this compound?
While freezing can slow down chemical degradation, it may introduce other issues such as precipitation or concentration gradients upon thawing. If freezing is necessary, perform freeze-thaw stability studies to ensure the integrity of the solution upon returning to experimental conditions.
5. What are the likely degradation pathways for this compound in an aqueous solution?
While this compound is relatively stable, potential degradation pathways under stress conditions could include:
-
Photodegradation: Exposure to UV light may induce cleavage of the macrocyclic ring or modification of the side chains.
-
Thermal Degradation: High temperatures can accelerate hydrolysis or decarboxylation of the carboxylic acid groups.
-
Oxidative Degradation: In the presence of strong oxidizing agents, the tertiary amine groups or the alcoholic side chain could be oxidized.
6. What analytical methods are suitable for assessing the stability of this compound solutions?
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying the concentration of this compound and detecting any degradation products. Mass Spectrometry (MS) coupled with HPLC can be used to identify the mass of any impurities or degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information on the integrity of the molecule.
Quantitative Data Summary
The following table summarizes key stability-related parameters for this compound.
| Parameter | Value/Condition | Source/Comment |
| Thermodynamic Stability Constant (log K) | 14.67 | Represents the high affinity of the butrol ligand for Ca²⁺. |
| Recommended Storage (Solid) | 4°C, under inert atmosphere | To prevent moisture absorption and potential degradation.[1] |
| Recommended Storage (Aqueous Solution) | 2-8°C, protected from light | General best practice for preserving the integrity of chelate solutions. |
| Recommended pH (Aqueous Solution) | 7.0 - 8.5 | To minimize pH-dependent dissociation of the complex. |
| Sodium Salt Form | Highly hygroscopic | Requires careful handling and storage to ensure accurate weighing. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and stability of this compound in aqueous solutions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dilute the aqueous this compound solution to a final concentration of approximately 1 mg/mL with the initial mobile phase composition (95% A, 5% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and monitor the chromatogram for the main this compound peak and any additional peaks that may indicate impurities or degradation products.
-
The stability is assessed by the decrease in the main peak area and the increase in the area of other peaks over time.
-
Protocol 2: Forced Degradation Study
To understand potential degradation pathways, a forced degradation study can be performed.
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).
-
-
Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before dilution.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 1) to observe the extent of degradation and the formation of degradation products.
-
Visualizations
References
Impact of pH on Calcobutrol stability and complex formation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the impact of pH on the stability and complex formation of Calcobutrol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in pharmaceutical formulations?
A1: this compound is the calcium salt of the ligand 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). It is used as an excipient in formulations of the MRI contrast agent Gadobutrol (B1674391) (Gadovist®). Its primary function is to act as a scavenger for any free gadolinium ions that might be released from the Gadobutrol complex, thereby enhancing the overall stability and safety of the formulation.[1][2] The large difference in stability between the gadolinium complex (Gadobutrol) and the calcium complex (this compound) ensures that the calcium complex will readily exchange its calcium ion for any free gadolinium.[1]
Q2: How does pH affect the stability of the this compound complex?
A2: The stability of the this compound complex is highly dependent on pH. The butrol (B126436) ligand can be protonated or deprotonated depending on the pH of the solution, which in turn affects its ability to chelate calcium ions. At different pH values, there is an equilibrium between free calcium ions, a neutral this compound complex (where the ligand has two negative charges), and an anionic this compound complex (where the ligand has three negative charges).[1][3]
Q3: What are the stability and acid dissociation constants for this compound?
A3: The thermodynamic stability constant (log KCaL) and the acid dissociation constant (pKa) for this compound have been determined by pH-potentiometric equilibrium titrations. These values are crucial for understanding the behavior of this compound in solution at different pH levels.[1][3][4]
Quantitative Data Summary
The stability of the this compound complex is characterized by its thermodynamic stability constant and acid dissociation constant. These have been determined at 25°C in a 0.1 N KCl solution.[1][3]
| Parameter | Value | Description |
| log(KCaL) | 14.67 ± 0.02 | Represents the equilibrium constant for the formation of the anionic complex (CaL-). |
| pKa | 3.39 ± 0.12 | Represents the acid dissociation constant of the neutral, protonated complex (CaLH). |
Table 1: Thermodynamic and Acid Dissociation Constants for this compound.[1][3]
The distribution of calcium-containing species in a solution of this compound is directly influenced by the pH. The following diagram illustrates this relationship.
Figure 1: pH-dependent distribution of this compound species.
Troubleshooting Guide
Problem: My this compound solution appears cloudy or forms a precipitate at acidic pH.
-
Cause: At a low pH (e.g., below 4), the equilibrium of the butrol ligand shifts towards its protonated forms. The free butrol ligand is zwitterionic and may have lower solubility at certain acidic pH values, potentially leading to precipitation.[1] Unlike other ligands like DOTA, the butrol ligand cannot be easily crystallized by adjusting the pH.[1][3]
-
Solution: Ensure that the pH of your solution is maintained in the neutral to slightly alkaline range to favor the formation of the more soluble anionic complex and prevent precipitation of the free ligand.
Problem: I am observing incomplete complexation of calcium ions in my experiment.
-
Cause: The formation of the this compound complex is pH-dependent. If the pH is too low, the ligand will be protonated and will not effectively chelate calcium. As indicated by the pKa of 3.39, below this pH, the protonated, neutral complex is more prevalent, and at even lower pH values, the free ligand and free calcium ions will dominate.[1][3]
-
Solution: Adjust the pH of your solution to a range where the anionic complex is the dominant species (typically pH > 7) to ensure maximum complexation of calcium ions.
Problem: During purification of this compound by HPLC, I see a co-eluting impurity.
-
Cause: Due to the equilibrium between the different calcium-containing species in aqueous solution, it can be challenging to isolate a single, pure form of this compound. Preparative HPLC may not be sufficient to separate these closely related species.[1]
-
Solution: Crystallization from a suitable solvent system, such as ethanol, can be an effective method for obtaining high-purity this compound. This process can shift the equilibrium towards the stable, crystallized complex.[5]
Experimental Protocols
Determination of this compound Stability Constants by pH-Potentiometric Titration
This protocol is based on the methodology used to determine the thermodynamic stability and acid dissociation constants of this compound.[1][3]
Materials:
-
This compound (or the butrol ligand and a calcium salt, e.g., CaCl2)
-
Potassium chloride (KCl)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized, carbonate-free sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
High-purity water
-
pH meter with a glass electrode, calibrated with standard buffers
-
Thermostatted titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a solution of the butrol ligand and a known concentration of Ca2+ ions in a thermostatted vessel at 25°C. The ratio of Ca2+ to the ligand can be varied for different experimental runs.
-
Add KCl to maintain a constant ionic strength of 0.1 N.
-
-
Titration:
-
Acidify the solution with a known amount of standardized HCl.
-
Titrate the solution with a standardized NaOH solution.
-
Record the pH value after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of NaOH added to generate a titration curve.
-
The stability constants (log KCaL) and the pKa can be calculated from the titration data using appropriate software or by analyzing the formation curves.
-
Figure 2: Experimental workflow for determining this compound stability constants.
References
- 1. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP2896405A1 - Preparation of high-purity gadobutrol - Google Patents [patents.google.com]
- 3. EP2496562A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. This compound | 151878-23-8 | Benchchem [benchchem.com]
- 5. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Calcobutrol Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Calcobutrol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Moisture Absorption: this compound is hygroscopic and can absorb atmospheric moisture if not stored in a dry environment.[1][2] 2. Exposure to Light: Photodegradation can occur with prolonged exposure to light.[3] 3. Temperature Fluctuations: Inconsistent storage temperatures can affect stability. | 1. Immediately transfer the product to a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel).[4] 2. Store in a dark place or use amber vials to protect from light.[3] 3. Ensure the storage unit maintains a consistent recommended temperature (see storage conditions below). |
| Reduced purity or presence of unknown peaks in analysis (e.g., HPLC) | 1. Chemical Degradation: This could be due to hydrolysis, oxidation, or other chemical reactions.[5][6] 2. Inappropriate Storage Conditions: Storing at room temperature for extended periods or in a non-inert atmosphere can accelerate degradation.[7] | 1. Perform a forced degradation study to identify potential degradation products (see Experimental Protocol 1). 2. Verify that the storage conditions meet the recommended guidelines (see Storage Conditions Table). 3. Use a validated stability-indicating analytical method to monitor purity over time (see Experimental Protocol 2). |
| Inconsistent experimental results | 1. Degraded this compound: Use of a degraded product will lead to inaccurate results. 2. Improper Sample Handling: Exposing the compound to ambient conditions for extended periods during weighing and preparation can lead to moisture uptake.[8] | 1. Re-qualify the stored this compound against a new, certified standard. 2. Handle the product in a controlled environment with low humidity, such as a glove box, especially during weighing and sample preparation.[8] 3. Work quickly to minimize exposure to the atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under specific conditions as summarized in the table below.
| Parameter | Short-Term Storage (days to weeks) | Long-Term Storage (months to years) |
| Temperature | 0 - 4 °C[3] | -20 °C[3] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[7] | Inert Gas (e.g., Argon, Nitrogen)[7] |
| Light | Protected from light (e.g., amber vial)[3] | Protected from light (e.g., amber vial)[3] |
| Moisture | Dry environment (desiccator recommended)[1][2] | Dry environment (desiccator recommended)[1][2] |
Q2: this compound is described as hygroscopic. What does this mean and how can I manage it?
A2: Hygroscopic means that this compound has a tendency to absorb moisture from the surrounding air.[1] This can lead to physical changes like clumping and can also potentially initiate chemical degradation pathways. To manage this, always store this compound in a tightly sealed container inside a desiccator with a fresh desiccant.[4] When handling the compound, do so in a low-humidity environment and minimize the time the container is open.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, based on its structure as a macrocyclic chelate, potential degradation could occur via:
-
Hydrolysis: Although the core macrocycle is generally stable, extreme pH conditions could potentially affect the ligand structure.
-
Oxidation: The tetra-azacyclododecane ring could be susceptible to oxidation, especially in the presence of oxidizing agents and light.
-
Photodegradation: Exposure to UV or visible light may induce degradation.[1]
-
Transmetallation: Displacement of the calcium ion by other metal ions is a possibility, though less likely to be a storage issue and more of a concern in solution with other metal salts.[4]
A forced degradation study is the most effective way to identify the specific degradation pathways under various stress conditions.[5][6]
Q4: How can I check the purity of my stored this compound?
A4: The purity of this compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9] A suitable method is detailed in Experimental Protocol 2. This method should be able to separate the intact this compound from any potential degradation products.
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study
This protocol outlines the methodology to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[5][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 80°C for 48 hours.
-
Also, incubate 1 mL of the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid powder and 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-UV method described in Experimental Protocol 2.
-
If significant degradation is observed, the degradation products should be characterized, ideally using a mass spectrometer (LC-MS).
Experimental Protocol 2: Stability-Indicating HPLC-UV Method
This method is adapted from a validated method for the related compound Gadobutrol and is suitable for monitoring the stability of this compound.[10][11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 85:15 (v/v) mixture of pH 3.8 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[10] |
| Detection Wavelength | 195 nm[10] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a concentration of 0.1 mg/mL in water.
-
Sample Preparation: Prepare the sample solution (from storage or forced degradation studies) at the same concentration as the standard.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Compare the chromatograms of the samples to the standard. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.
Visualizations
Caption: Workflow for troubleshooting this compound degradation.
Caption: Potential degradation pathways of this compound under stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Gadolinium in Medical Imaging—Usefulness, Toxic Reactions and Possible Countermeasures—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. An extracellular MRI polymeric contrast agent that degrades at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. jchr.org [jchr.org]
- 11. jchr.org [jchr.org]
Overcoming challenges in the crystallization of Calcobutrol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Calcobutrol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
A1: this compound is the calcium salt of the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). It is primarily used as a stabilizing excipient in gadobutrol (B1674391) formulations for Magnetic Resonance Imaging (MRI) to prevent the release of toxic, free gadolinium ions.[1][2] Crystalline forms of this compound are preferred in pharmaceutical manufacturing due to their enhanced thermodynamic stability and non-hygroscopic nature compared to the amorphous form.[1]
Q2: What are the main challenges encountered during the crystallization of this compound?
A2: The primary challenges include:
-
Polymorphism: this compound can crystallize into different polymorphic forms, with varying stability and hygroscopicity.[1][3]
-
Hygroscopicity: The amorphous form and certain polymorphs of this compound are highly hygroscopic, making them difficult to handle and store.[2][3]
-
Purity: Achieving high purity is challenging due to the presence of an additional acid functional group, which complicates purification by standard methods like preparative HPLC.[2][4] The purity of the final product is highly dependent on the purity of the starting butrol (B126436) ligand, which itself is difficult to crystallize.[2][5]
-
Stoichiometry Control: Precise 1:1 stoichiometry between calcium ions and the butrol ligand is crucial for obtaining the desired polymorph and high purity.[3][6]
Q3: Which is the most stable polymorphic form of this compound?
A3: Polymorphic modification A is the most stable and desirable form for pharmaceutical applications.[3][6] It exhibits good storage stability and is not hygroscopic, unlike other polymorphs (B, C, and D) which tend to absorb moisture.[3]
Q4: What are the recommended solvents for crystallizing this compound?
A4: Ethanol (B145695) is the most frequently cited and preferred solvent for crystallizing the stable polymorph A of this compound.[2][7] Other organic solvents such as methanol, isopropanol, and acetone (B3395972) have also been used.[8][9] The crystallization is typically performed from an aqueous solution of the calcium complex by adding the organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crystalline Product | Incomplete complexation of the butrol ligand with calcium ions. | Ensure a stoichiometric amount of a suitable calcium ion source (e.g., calcium carbonate, calcium oxide, or calcium hydroxide) is used.[3][6] The reaction can be heated (e.g., 90°C) to drive the complexation to completion.[10] |
| Improper solvent ratio or temperature profile during crystallization. | Optimize the cooling gradient after heating under reflux. A slow, controlled cooling over several hours (e.g., 14 hours to 20°C) can improve crystal growth.[7] | |
| Amorphous or Glassy Product | High hygroscopicity of the sodium salt form. | Avoid the isolation of the sodium salt. Prepare it in situ by adding sodium hydroxide (B78521) to crystalline this compound when needed for formulation.[2] Crystallization from a suitable solvent like ethanol drives the equilibrium towards the stable, crystalline complex.[2] |
| Incorrect water content in the crystallization solvent. | For crystallization from aqueous ethanol, maintain a water content between 9-11% to obtain the stable, non-hygroscopic polymorph A.[3][7] | |
| Formation of Undesired Polymorphs (Hygroscopic Product) | Water content outside the optimal range. | Use an in-process control method, such as Karl Fischer titration, to precisely adjust and maintain the water content of the aqueous ethanol mixture within the 9-11% window.[3][7] |
| Deviations from the 1:1 Ca:butrol stoichiometry. | Implement an in-process control to check the stoichiometry after complexation and adjust by adding small quantities of calcium carbonate or butrol ligand as needed.[3][6] | |
| Product Impurities | Impure starting butrol ligand. | Since butrol itself cannot be purified by crystallization, it is crucial to start with highly pure butrol.[2] One method involves preparing butrol from highly purified gadobutrol via decomplexation.[2] |
| Ineffective purification of the final this compound. | Purification of this compound is challenging.[2][4] Crystallization from ethanol is a key purification step that drives the formation of the pure, stable complex.[2] Treatment with activated carbon can be used to remove certain impurities before crystallization.[10] |
Experimental Protocols
Protocol for the Crystallization of this compound Polymorph A
This protocol is based on a method designed to reproducibly obtain the stable, non-hygroscopic crystalline modification A.[3][7]
1. Complexation:
-
Dissolve the purified butrol ligand in demineralized water.
-
Add a stoichiometric amount of calcium carbonate in portions while stirring.
-
Heat the mixture to 90°C for one hour to ensure complete complexation.[10]
-
Cool the solution to 20°C.
2. In-Process Stoichiometry Control:
-
Analyze a sample of the solution to confirm a 1:1 molar ratio of Calcium to butrol.
-
If necessary, add small, precise amounts of either butrol or calcium carbonate to adjust the stoichiometry to exactly 1:1.[3]
3. Crystallization:
-
Add ethanol to the aqueous solution of the this compound complex.
-
Measure the water content of the aqueous ethanol mixture using Karl Fischer titration.
-
Adjust the mixture by adding either water or ethanol to achieve a final water content of 9-11% by weight.[7]
-
Heat the mixture to reflux for 3 hours.[7]
-
Cool the mixture to 20°C over a period of 14 hours using a controlled temperature gradient.[7]
-
Stir the resulting crystal slurry for an additional 60 minutes.[7]
4. Isolation and Drying:
-
Filter the crystallized product.
-
Wash the filter cake with ethanol.[7]
-
Dry the isolated crystals under vacuum until a constant weight is achieved.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂CaN₄O₉ | [11] |
| Molecular Weight | 488.5 g/mol | [11] |
| Appearance | White solid | [12] |
| Solubility | Soluble in water and methanol.[12][13] | |
| Melting Point | >240°C (decomposes) | [12] |
Table 2: Critical Parameters for Crystallizing Polymorph A
| Parameter | Recommended Range/Value | Analytical Control Method | Reference |
| Ca²⁺:butrol Stoichiometry | 1:1 | In-process control (e.g., titration, HPLC) | [3] |
| Water Content in Ethanol | 9 - 11% by weight | Karl Fischer Titration | [7] |
| Cooling Profile | Gradual cooling over ~14 hours | Programmed temperature controller | [7] |
Visualizations
Caption: Workflow for the controlled crystallization of this compound Polymorph A.
Caption: Decision tree for troubleshooting common this compound crystallization issues.
References
- 1. This compound | 151878-23-8 | Benchchem [benchchem.com]
- 2. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US20190210979A1 - Method for producing the crystalline form of modification a of this compound - Google Patents [patents.google.com]
- 4. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 5. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. WO2018059914A1 - Method for producing the crystalline form of modification a of this compound - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. data.epo.org [data.epo.org]
- 9. WO2016043462A2 - Method for preparing this compound - Google Patents [patents.google.com]
- 10. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. This compound | C18H32CaN4O9 | CID 76967066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. usbio.net [usbio.net]
- 13. chemicalbook.com [chemicalbook.com]
Analytical techniques for detecting trace impurities in Calcobutrol batches
Welcome to the technical support center for the analytical testing of Calcobutrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and troubleshooting trace impurities in this compound batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity analysis important?
A1: this compound is the calcium salt of the chelating agent 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). It is used as an excipient in pharmaceutical formulations, particularly with gadolinium-based contrast agents like Gadobutrol (B1674391), to enhance stability by scavenging any free gadolinium ions.[1] Trace impurities in this compound can affect the stability and safety of the final drug product, making their detection and quantification crucial for quality control.
Q2: What are the potential sources and types of impurities in this compound?
A2: Impurities in this compound primarily originate from the synthesis of the butrol (B126436) ligand.[2][3] If the butrol starting material is impure, the resulting this compound will contain a similar impurity profile.[2][3] Potential impurities may include:
-
Related substances from butrol synthesis: These can include diastereomeric di-TOBO (dihydroxy-tert-butoxy) ligands, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) which can arise from incomplete alkylation of the cyclen ring.[1]
-
Degradation products: Forced degradation studies indicate that the butrol ligand can degrade under certain conditions, leading to the formation of new impurities. For instance, prolonged exposure to strongly acidic conditions can generate impurities that are chromatographically very close to the main component.[3] A colored impurity has also been observed when the butrol ligand is stored in solution for an extended period.[2]
Q3: What is the primary analytical technique for detecting trace impurities in this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for purity assessment and impurity profiling of this compound.[3][4][5]
Q4: What are the typical HPLC method parameters for this compound analysis?
A4: Based on available literature, a typical reversed-phase HPLC method for this compound analysis would involve:
-
Column: A reversed-phase column such as Hypersil Phenyl or Hypersil ODS (C18).[3][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and an aqueous buffer. Common buffers include borate (B1201080) buffer at pH 8 or a buffer containing octanesulfonic acid sodium salt at pH 2.[3][4]
-
Detection: UV detection at a low wavelength, typically around 200 nm, is used as this compound lacks a strong chromophore.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound impurities.
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the chelating agent and active sites on the silica-based column packing. - Inappropriate mobile phase pH. - Column contamination or degradation. | - Use a high-purity, end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol (B1196071) groups. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent or replace it if it's old or contaminated. |
| Split Peaks | - Column void or channeling. - Incompatibility between the sample solvent and the mobile phase. - Co-elution of an impurity. | - Inspect the column inlet for voids; if present, replace the column. - Dissolve the sample in the mobile phase whenever possible. - Optimize the mobile phase composition or gradient to improve separation. |
| Baseline Noise or Drift | - Contaminated mobile phase or HPLC system. - Detector lamp aging. - Incomplete column equilibration. | - Use high-purity solvents and freshly prepared mobile phase. - Purge the HPLC system thoroughly. - Replace the detector lamp if its intensity is low. - Ensure the column is fully equilibrated with the mobile phase before injection. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column aging. | - Check the pump for leaks and ensure proper solvent mixing. - Use a column oven to maintain a constant temperature. - Monitor system suitability parameters; if they fail, the column may need replacement. |
| Ghost Peaks | - Contamination in the injection system or mobile phase. - Carryover from previous injections. | - Run a blank gradient to identify the source of contamination. - Clean the injector and sample loop. - Implement a needle wash step in the injection sequence. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound Purity
This protocol is a general guideline based on methods described in the literature.[3][4] Method optimization and validation are required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Hypersil Phenyl (5 µm, 4.6 x 250 mm) or equivalent.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Borate buffer (pH 8.0).
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase A, increasing linearly to elute more retained components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 200 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject a standard solution of this compound six times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for trace impurities in active pharmaceutical ingredients, which can be adapted for this compound as a critical excipient. Specific limits should be established based on product-specific risk assessments and regulatory requirements.
| Parameter | Typical Reporting Threshold | Typical Identification Threshold | Typical Quantification Limit (LOQ) |
| Related Substances | ≥ 0.05% | ≥ 0.10% or daily intake of >1 mg | Typically in the range of 0.01 - 0.05% |
| Degradation Products | ≥ 0.10% | ≥ 0.20% | Typically in the range of 0.02 - 0.10% |
Note: These are general thresholds based on ICH guidelines and may vary depending on the maximum daily dose of the final drug product.
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Workflow for the analysis of trace impurities in this compound.
Logical Relationship of Impurity Sources
Caption: Sources of impurities in the final this compound product.
References
- 1. EP2896405A1 - Preparation of high-purity gadobutrol - Google Patents [patents.google.com]
- 2. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. WO2016043462A2 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Strategies to minimize the formation of byproducts during Calcobutrol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Calcobutrol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during this compound synthesis?
A1: The most prevalent byproducts in this compound synthesis typically arise from the de-complexation step of the parent Gadobutrol complex and subsequent purification and complexation steps. A common byproduct is calcium oxalate (B1200264), which is formed when oxalic acid is used to remove the gadolinium ion.[1] Other potential byproducts include salts from other de-complexing agents (e.g., phosphate, tartrate, succinate, citrate, fumarate), unreacted starting materials, and complexes with incorrect stoichiometry, such as a 2:3 complex of the butrol (B126436) ligand and calcium.[2][3]
Q2: How can I minimize the formation of calcium oxalate as a byproduct?
A2: To minimize calcium oxalate formation, ensure the complete removal of oxalate ions after the de-complexation of Gadobutrol. This can be achieved through thorough filtration of the precipitated gadolinium oxalate.[1][4] Subsequent purification of the free butrol ligand using techniques like ion-exchange chromatography or nanofiltration is crucial to remove any residual oxalate ions before the complexation with calcium.[3][4][5]
Q3: What is the optimal pH for the complexation of the butrol ligand with calcium ions?
A3: While the provided search results do not specify a precise optimal pH for the final complexation step, maintaining appropriate pH control throughout the synthesis is critical. For instance, during the de-complexation of Gadobutrol with oxalic acid, a pH higher than 2, and preferably above 4.5, is suggested to achieve a colorless solution of the butrol ligand of excellent quality.[4] During the alkylation step in some synthesis routes, a pH of 8 to 12 is maintained.[2][5] Careful pH adjustment is necessary to ensure the desired complex forms and to prevent the formation of side products.
Q4: Can an excess of calcium ions lead to byproduct formation?
A4: Yes, using a large excess of the calcium ion source can lead to the formation of a complex with a 2:3 ratio of butrol to calcium, which is an undesired byproduct.[2] It is recommended to use a stoichiometric amount or a slight excess (e.g., 0.95 to 1.05 equivalents) of the calcium ion source relative to the butrol ligand to minimize the formation of this byproduct.[2][5]
Q5: Is the purity of the starting Gadobutrol important for minimizing byproducts in this compound synthesis?
A5: Absolutely. Starting with highly pure Gadobutrol (>99%) is a key strategy to ensure the formation of high-purity this compound.[1][4] Impurities in the initial Gadobutrol can carry through the synthesis and are often difficult to remove in the final product, as the purification of this compound itself is challenging.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Strategy |
| Low Purity of Final this compound (<99%) | Impurities in the starting Gadobutrol. | Start with Gadobutrol of the highest possible purity (>99%).[1][4] |
| Incomplete removal of de-complexing agent and its salts (e.g., oxalate). | Implement a robust purification step for the butrol ligand after de-complexation, such as ion-exchange chromatography or nanofiltration.[3][4][5] | |
| Formation of stoichiometric byproducts (e.g., 2:3 butrol-calcium complex). | Use a controlled amount of the calcium ion source, typically between 0.95 and 1.05 equivalents relative to the butrol ligand.[2][5] | |
| Unreacted starting materials. | Ensure complete reaction by optimizing reaction time and temperature. For the complexation step, heating at 80-100°C is common.[4][7] | |
| Presence of an Unknown Impurity Peak Near the Main Product in HPLC | A persistent impurity that is difficult to separate. | This has been noted as a challenge in this compound purification.[6] Re-evaluate the purification strategy for the intermediate butrol ligand. Crystallization conditions (solvent, temperature) of the final product should also be optimized. |
| Low Yield of this compound | Incomplete de-complexation of Gadobutrol. | Optimize the de-complexation reaction conditions, including the choice and amount of de-complexing agent, temperature (typically 75-100°C), and reaction time.[4] |
| Loss of product during purification steps. | Carefully optimize the elution conditions during ion-exchange chromatography and the parameters for nanofiltration to minimize product loss. | |
| Inefficient crystallization. | Systematically screen different crystallization solvents (e.g., ethanol (B145695), methanol, acetone) and their water content.[5][8] Cooling rate and final temperature can also impact crystallization yield. |
Experimental Protocols
Protocol 1: De-complexation of Gadobutrol using Oxalic Acid
-
Dissolution: Dissolve highly pure Gadobutrol (>99%) in demineralized water.
-
Addition of Oxalic Acid: Add a stoichiometric amount of oxalic acid dihydrate to the solution.
-
Heating: Heat the mixture to 90°C and stir for 5 hours.[4]
-
Cooling and Filtration: Cool the mixture to 20°C. The precipitated gadolinium oxalate is then removed by filtration.
-
Washing: Wash the filtered gadolinium oxalate precipitate with demineralized water to recover any entrained product.
-
Ligand Purification: The filtrate containing the free butrol ligand should be further purified using ion-exchange chromatography or nanofiltration to remove residual oxalate and other ions.[4][5]
Protocol 2: Complexation of Butrol with Calcium Carbonate
-
Dissolution: Dissolve the purified butrol ligand in demineralized water.
-
Addition of Calcium Carbonate: Add a stoichiometric amount (approximately 1.0 equivalent) of calcium carbonate in portions.[6][7]
-
Heating: Heat the reaction mixture to 90°C and stir for one hour.[6]
-
Cooling and Filtration: Cool the solution to 20°C. If necessary, treat with activated carbon and filter to remove any insoluble impurities.[6]
-
Crystallization: The filtrate is concentrated, and an anti-solvent such as ethanol is added to induce crystallization. The mixture is typically refluxed and then cooled to facilitate complete crystallization.[1][7]
-
Isolation and Drying: The crystalline this compound is isolated by filtration, washed with the crystallization solvent, and dried under vacuum.[1]
Visualizations
References
- 1. High-purity this compound preparing method - Eureka | Patsnap [eureka.patsnap.com]
- 2. KR20210112910A - Method for manufacturing this compound to gadovist excipient - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 8. KR101979836B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Validation & Comparative
Comparing the stability of Calcobutrol with other calcium-based chelates
A deep dive into the thermodynamic and kinetic stability of calcium-based chelates reveals the structural advantages of macrocyclic compounds like Calcobutrol, positioning them as highly stable options for researchers and drug development professionals.
In the realm of pharmaceutical development and scientific research, the stability of metal chelates is paramount. This is particularly true for calcium-based chelating agents, which are employed in a variety of applications, from acting as stabilizing excipients in contrast agent formulations to their use in cellular and molecular biology research. This guide provides a comprehensive comparison of the stability of this compound, a macrocyclic calcium chelate, with commonly used linear calcium-based chelates such as Ca-EDTA, Ca-DTPA, and Ca-CDTA.
Thermodynamic Stability: A Quantitative Comparison
Thermodynamic stability, represented by the formation constant (K) or its logarithm (log K), indicates the strength of the bond between the metal ion and the chelating ligand at equilibrium. A higher log K value signifies a more stable complex. The stability of these calcium chelates is typically determined by potentiometric titration.
| Chelate | Ligand Structure | log K | Experimental Conditions |
| This compound | Macrocyclic | 14.67 ± 0.02[1][2][3] | 25 °C, 0.1 N KCl |
| Ca-EDTA | Linear | ~10.6 - 11.0 | 20-25 °C, 0.1 M ionic strength |
| Ca-DTPA | Linear | 10.35[4] | 25 °C, 0.15 M NaCl |
| Ca-CDTA | Linear | Not available under strictly comparable conditions |
Note: The stability constants for linear chelates are sourced from various studies and may have been determined under slightly different, though comparable, conditions.
As the data indicates, this compound exhibits a significantly higher thermodynamic stability constant compared to the linear chelates. This suggests a stronger and more stable complex formation at equilibrium.
Kinetic Stability: The Macrocyclic Advantage
Kinetic stability refers to the rate at which a chelate complex dissociates, releasing the metal ion. A kinetically stable, or inert, complex will dissociate very slowly, even if it is thermodynamically unstable. Conversely, a kinetically labile complex will dissociate rapidly to reach equilibrium.
Linear chelates like EDTA, DTPA, and CDTA have a more flexible, open structure. This flexibility allows for a more rapid unwrapping of the ligand from the metal ion, leading to faster dissociation. For instance, the dissociation rate constant for Ca-EDTA has been reported to be 1.28 s⁻¹ at 25°C (µ=0.5). While a direct numerical comparison is not possible without the corresponding data for this compound, the structural differences strongly suggest that this compound would have a substantially lower dissociation rate, indicating superior kinetic stability.
This enhanced kinetic stability is a critical factor in applications where the premature release of the calcium ion could be detrimental.
Experimental Protocol: Potentiometric Titration for Thermodynamic Stability Constant Determination
The thermodynamic stability constants presented in this guide are determined using a well-established method known as potentiometric titration. Below is a detailed protocol that outlines the general procedure.
Detailed Steps:
-
Preparation of Reagents: Standard solutions of the chelating ligand, a calcium salt (e.g., CaCl₂), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) are meticulously prepared. A background electrolyte with a high concentration (e.g., 0.1 M KCl) is used to maintain a constant ionic strength throughout the experiment.
-
Calibration of the Electrode: The pH electrode is calibrated using standard buffer solutions to ensure accurate pH measurements.
-
Titration of the Ligand: A known volume of the ligand solution, acidified with the strong acid, is titrated with the standard base solution. The pH is recorded after each addition of the titrant. This allows for the determination of the protonation constants of the ligand.
-
Titration of the Ligand-Metal Complex: A solution containing the same concentrations of the ligand and acid as in the previous step, but with the addition of a known concentration of the calcium salt, is titrated with the standard base. The pH is again recorded at regular intervals.
-
Data Analysis: The titration curves (pH versus volume of added base) for the ligand alone and in the presence of the calcium ion are plotted. The displacement of the titration curve in the presence of the metal ion is indicative of complex formation. Specialized computer programs are then used to analyze the titration data and calculate the thermodynamic stability constant (log K) of the calcium chelate.
The Chelation Process: A Simplified Signaling Pathway
The formation of a metal chelate can be visualized as a straightforward binding process. The stability of the resulting complex is a function of the forward (formation) and reverse (dissociation) reaction rates.
References
- 1. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 2. TW201139387A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for Calcobutrol Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography (HPLC) methods for the quality control of Calcobutrol. It offers a detailed experimental protocol for a reversed-phase HPLC method and compares its performance characteristics with potential alternative analytical techniques. All quantitative data is summarized in clear, comparative tables, and experimental workflows are visualized to enhance understanding.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a cornerstone analytical technique in the pharmaceutical industry for the determination of purity and the quantification of active pharmaceutical ingredients (APIs) and their impurities. For a metal chelate complex like this compound, HPLC offers a robust and reliable method to ensure product quality.
A common HPLC method for the analysis of this compound, as gleaned from patent literature, utilizes a phenyl stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and a borate (B1201080) buffer at a pH of 8, with UV detection at 200 nm. This method is designed to separate this compound from potential impurities generated during its synthesis.
Experimental Protocol: Validation of an RP-HPLC Method for this compound
This protocol outlines the validation of a reversed-phase HPLC method for the quality control of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Hypersil Phenyl (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile : 0.1 M Borate Buffer pH 8.0 (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 200 nm |
| Run Time | 20 minutes |
2. Validation Parameters:
The method is validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing blank samples (diluent), placebo samples, and spiked samples. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are also performed to demonstrate that the method can separate this compound from its degradation products.
-
Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. This is determined by preparing a series of at least five concentrations of this compound reference standard over a range of 50% to 150% of the target concentration. The peak area response is plotted against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is assessed by performing recovery studies on a placebo spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate. The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by analyzing six replicate injections of the this compound standard solution at 100% of the target concentration. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision: Expresses the variations within the same laboratory (e.g., different days, different analysts, different equipment). This is evaluated by repeating the repeatability study on a different day with a different analyst and a different HPLC system.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.
-
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is assessed by making small variations in the mobile phase composition (e.g., ±2% organic phase), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of an HPLC method for this compound quality control.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of this compound. Peak purity of this compound peak should pass. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Robustness | System suitability parameters should pass under all varied conditions. |
Comparison with Alternative Analytical Methods
While HPLC is a well-established method for the quality control of this compound, other analytical techniques could also be considered. The choice of method often depends on the specific requirements of the analysis, such as the need for speciation, higher sensitivity, or orthogonal verification.
| Analytical Method | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning of the analyte between a stationary and a mobile phase. | Robust, reproducible, and widely available. Capable of separating impurities with similar structures. | May require derivatization for analytes without a chromophore. Can be time-consuming. |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Excellent for the analysis of ionic species and metal complexes. Can provide information on free metal ions. | May have lower resolution for complex organic molecules compared to RP-HPLC. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, small sample volume, and rapid analysis times. | Lower sensitivity and precision compared to HPLC. Can be susceptible to matrix effects. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight and structural information, enabling definitive identification of impurities. High sensitivity and selectivity. | Higher cost and complexity of instrumentation and operation. |
Visualizing the Experimental Workflow
To provide a clear understanding of the logical flow of the HPLC method validation process, the following diagram has been generated using the DOT language.
Caption: Workflow for HPLC Method Validation of this compound.
The Stabilizing Effect of Calcobutrol on Gadobutrol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the formulation of gadolinium-based contrast agents (GBCAs), ensuring the stability of the gadolinium complex is paramount to patient safety. The release of free gadolinium ions (Gd³⁺) in the body can lead to toxicity. Gadobutrol, a macrocyclic GBCA, is formulated with the excipient Calcobutrol to enhance its safety profile. This guide provides a comparative analysis of the stability of Gadobutrol with and without the presence of this compound, supported by experimental data and methodologies.
The Role of this compound in Enhancing Gadobutrol Stability
Gadobutrol's formulation, marketed as Gadovist®, includes this compound, the calcium salt of the same chelating ligand (butrol) found in Gadobutrol. The primary function of this compound is to act as a "gadolinium scavenger."[1][2][3] Due to the significantly higher thermodynamic and kinetic stability of the gadolinium complex (Gadobutrol) compared to the calcium complex (this compound), any free Gd³⁺ ions that might potentially dissociate from the Gadobutrol molecule will be preferentially recomplexed by the excess butrol (B126436) ligand from this compound.[1][2][3] This mechanism effectively minimizes the concentration of free, toxic gadolinium ions in the injection solution, both during storage and upon administration.
Quantitative Stability Comparison
The stability of metal chelates can be described by two key parameters: thermodynamic stability and kinetic stability. Thermodynamic stability refers to the equilibrium constant for the formation of the complex, indicating the strength of the bond between the metal ion and the ligand at equilibrium. Kinetic stability, or inertness, describes the rate at which the complex dissociates. For macrocyclic GBCAs like Gadobutrol, kinetic stability is considered a more relevant predictor of in vivo stability.
The following table summarizes the available quantitative data on the stability of Gadobutrol and this compound.
| Parameter | Gadobutrol (Gadolinium Complex) | This compound (Calcium Complex) | Significance |
| Thermodynamic Stability Constant (log K) | Not explicitly found in the provided search results. However, it is established to be significantly higher than that of this compound. | log(KCaL⁻) = 14.67 ± 0.02[2][4] | A higher log K value indicates a more stable complex at equilibrium. The vast difference underscores why the butrol ligand has a much stronger preference for gadolinium over calcium. |
| Kinetic Stability (Dissociation in Human Serum) | < 0.1% Gd³⁺ release after 15 days at 37°C, pH 7.4[1][5] | Data not available under physiological conditions. However, its role as a scavenger implies significantly faster dissociation than Gadobutrol. | This demonstrates the high kinetic inertness of Gadobutrol under physiological conditions, meaning it is very slow to release gadolinium ions. |
| Kinetic Stability (Dissociation Half-life under acidic conditions, pH 1.2) | 14.1 - 18 hours | Not available | While not a physiological condition, this data further illustrates the inherent stability of the Gadobutrol complex. |
Experimental Protocols
The determination of the stability of GBCAs involves specific and sensitive analytical techniques.
Thermodynamic Stability Constant Determination (for this compound)
The thermodynamic stability constant of this compound was determined using pH-potentiometric equilibrium titrations .[2][6]
Methodology:
-
A solution of the butrol ligand is prepared.
-
The solution is titrated with a standardized base in the presence of calcium ions (Ca²⁺) at a constant temperature (e.g., 25°C) and ionic strength (e.g., 0.1 N KCl).[2]
-
The pH of the solution is monitored throughout the titration.
-
The titration is repeated at different ratios of Ca²⁺ to the ligand.
-
The collected data is then used to calculate the equilibrium constants for the formation of the calcium-butrol complex (this compound).[2]
Kinetic Stability Assessment (for Gadobutrol)
The kinetic stability of Gadobutrol in a biologically relevant matrix was assessed by measuring the release of free Gd³⁺ over time in human serum.
Methodology:
-
Gadobutrol is incubated in human serum from healthy volunteers at a concentration of 1 mmol/L.[1]
-
The incubation is carried out at a physiological temperature (37°C) and pH (7.4) for a specified period (e.g., 15 days).[1]
-
At various time points, samples are taken and analyzed to separate and quantify the amount of free Gd³⁺ that has dissociated from the chelate.
-
The analysis is performed using a highly sensitive technique such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) .[1] This method allows for the separation of the intact Gadobutrol complex from any released Gd³⁺, followed by precise quantification of the gadolinium ion.
Visualizing the Stability Principle
The following diagrams illustrate the concepts of chelation and the stabilizing role of this compound.
References
- 1. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. TW201139387A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 151878-23-8 | Benchchem [benchchem.com]
In Vivo Gadolinium Retention: A Comparative Analysis of Calcobutrol (Gadobutrol) and Other Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo gadolinium retention associated with Calcobutrol (gadobutrol), a macrocyclic gadolinium-based contrast agent (GBCA), relative to other commonly used GBCAs. The information presented is collated from peer-reviewed preclinical studies, offering a data-driven overview for researchers in drug development and safety assessment. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.
Comparative Data on Gadolinium Retention
The following tables summarize the quantitative data on gadolinium (Gd) retention in various tissues from in vivo animal studies. These studies compare gadobutrol (B1674391) with other macrocyclic and linear GBCAs at different time points post-administration. The data consistently demonstrates that macrocyclic agents, including gadobutrol, exhibit significantly lower gadolinium retention in tissues compared to linear agents.[1][2][3][4][5] Among macrocyclic agents, some studies suggest subtle differences in retention profiles.[5][6][7]
Table 1: Gadolinium Concentration in Rat Brain (Cerebellum) After Repeated Administrations
| Contrast Agent | Agent Type | Time After Last Injection | Mean Gd Concentration (nmol/g) | Study Reference |
| Gadobutrol | Macrocyclic | 12 months | 0.062 | Fretellier et al., 2022[1][8] |
| Gadopiclenol | Macrocyclic | 12 months | 0.078 | Fretellier et al., 2022[1][8] |
| Gadodiamide | Linear | 12 months | 2.25 | Fretellier et al., 2022[1][8] |
| Gadobutrol | Macrocyclic | 52 weeks | 0.08 | Radbruch et al., 2018[2] |
| Gadoterate meglumine | Macrocyclic | 52 weeks | 0.04 | Radbruch et al., 2018[2] |
| Gadoteridol | Macrocyclic | 52 weeks | 0.07 | Radbruch et al., 2018[2] |
| Gadodiamide | Linear | 52 weeks | 3.38 | Radbruch et al., 2018[2] |
| Gadopentetate dimeglumine | Linear | 52 weeks | 2.13 | Radbruch et al., 2018[2] |
| Gadobenate dimeglumine | Linear | 52 weeks | 1.91 | Radbruch et al., 2018[2] |
| Gadobutrol | Macrocyclic | 4 weeks | Significantly higher than Gadoteridol | Bussi et al., 2018[6] |
| Gadoterate | Macrocyclic | 4 weeks | Significantly higher than Gadoteridol | Bussi et al., 2018[6] |
| Gadoteridol | Macrocyclic | 4 weeks | Lowest concentration among the three | Bussi et al., 2018[6] |
Table 2: Gadolinium Concentration in Other Rat Tissues After Repeated Administrations
| Tissue | Contrast Agent | Agent Type | Time After Last Injection | Mean Gd Concentration (nmol/g) | Study Reference |
| Femur | Gadobutrol | Macrocyclic | 4 weeks | 8.60 ± 2.04 | Bussi et al., 2018[6] |
| Gadoterate | Macrocyclic | 4 weeks | 5.69 ± 1.75 | Bussi et al., 2018[6] | |
| Gadoteridol | Macrocyclic | 4 weeks | 7.48 ± 1.37 | Bussi et al., 2018[6] | |
| Kidney | Gadobutrol | Macrocyclic | 4 weeks | Significantly higher than Gadoteridol | Bussi et al., 2018[6] |
| Gadoterate | Macrocyclic | 4 weeks | Similar to Gadobutrol | Bussi et al., 2018[6] | |
| Gadoteridol | Macrocyclic | 4 weeks | Lowest concentration among the three | Bussi et al., 2018[6] |
Experimental Protocols
The data presented above were derived from studies employing rigorous experimental designs. Below are representative protocols for in vivo gadolinium retention studies in rats.
Protocol 1: Long-Term Gadolinium Retention in Healthy Rats (Fretellier et al., 2022)[1][8]
-
Animal Model: 9-week-old healthy Sprague Dawley rats.
-
Groups: Rats were randomly assigned to receive one of the following: gadopiclenol, gadobutrol, gadodiamide, or saline (control group). Each group consisted of both male and female rats.
-
Dosing Regimen: Five injections of the respective agent (or saline) were administered over a period of 5 weeks, at a dose of 2.4 mmol of gadolinium per kilogram of body weight for each injection.
-
Washout Periods: Animals were euthanized at 1, 3, 5, or 12 months after the final injection.
-
Tissue Collection and Analysis: Brains were sampled for analysis.
-
Quantification Method: Total gadolinium content in the cerebellum was determined using inductively coupled plasma mass spectrometry (ICP-MS). Gadolinium species were characterized using size exclusion chromatography (SEC)-ICP-MS, and elemental mapping was performed with laser ablation (LA)-ICP-MS.
Protocol 2: Comparison of Macrocyclic GBCAs in Rats (Bussi et al., 2018)[6]
-
Animal Model: Healthy rats.
-
Groups: Animals were administered one of three macrocyclic GBCAs: gadoteridol, gadoterate, or gadobutrol.
-
Dosing Regimen: Multiple administrations of the GBCAs were performed.
-
Washout Period: Tissues were collected 4 weeks after the last GBCA injection.
-
Tissue Collection and Analysis: Various tissues were harvested, including the cerebellum, cerebrum, femur, and kidneys.
-
Quantification Method: Gadolinium concentrations in the collected tissues were determined.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing in vivo gadolinium retention of GBCAs.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. researchgate.net [researchgate.net]
- 4. Gadolinium Retention: A Research Roadmap from the 2018 NIH/ACR/RSNA Workshop on Gadolinium Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo [mdpi.com]
- 6. Differences in gadolinium retention after repeated injections of macrocyclic MR contrast agents to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review | MDPI [mdpi.com]
- 8. Long-term Gadolinium Retention in the Healthy Rat Brain: Comparison between Gadopiclenol, Gadobutrol, and Gadodiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Calcobutrol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Calcobutrol, a calcium complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol), is critical in the quality control of gadolinium-based contrast agents where it acts as a stabilizing agent. The selection of an appropriate analytical method is paramount to ensure the safety and efficacy of the final pharmaceutical product. This guide provides an objective comparison of various analytical techniques for the quantification of Calcobutrotrol, supported by representative experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance of each analytical method for the determination of this compound. These values are derived from validation studies of analogous compounds and represent typical performance characteristics.
Table 1: Comparison of Linearity, Sensitivity, and Precision
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) | ICP-OES/MS | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 ng/mL | 0.5 - 5 µg/mL | 0.1 - 10 ng/mL (for Ca) | 10 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 ng/mL | 2 - 20 µg/mL | 0.5 - 50 ng/mL (for Ca) | 50 - 500 µg/mL |
| Precision (RSD%) | < 2% | < 5% | < 5% | < 3% | < 1% |
Table 2: Comparison of Methodological Attributes
| Attribute | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) | ICP-OES/MS | qNMR |
| Specificity | Moderate | High | High | High (elemental) | High (structural) |
| Throughput | High | High | Moderate | High | Low |
| Cost per Sample | Low | High | Moderate | Moderate | High |
| Instrumentation Cost | Low to Moderate | High | Moderate | High | Very High |
| Primary Application | Routine QC, Purity | High sensitivity quantification, Impurity profiling | Separation of charged species | Elemental analysis | Absolute quantification, Structural elucidation |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for routine quality control and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A phenyl-hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., borate (B1201080) buffer, pH 8) and an organic modifier (e.g., acetonitrile). A typical starting point could be a 20:80 (v/v) ratio of acetonitrile (B52724) to buffer.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a low wavelength, typically around 200-220 nm, as this compound lacks a strong chromophore.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.
-
Instrumentation: An LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or HILIC column depending on the polarity of potential impurities.
-
Mobile Phase: A gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI in positive or negative ion mode, to be optimized for the [this compound+H]⁺ or [this compound-H]⁻ ion.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions.
-
Sample Preparation: Similar to HPLC-UV, with potential solid-phase extraction (SPE) for complex matrices.
Caption: Workflow for this compound quantification by LC-MS/MS.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique suitable for charged species like metal chelates.
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer system that ensures the stability of the this compound complex and provides good separation, for instance, a borate or phosphate (B84403) buffer at a controlled pH.
-
Voltage: 15-25 kV.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: Indirect or direct UV detection, depending on the BGE composition.
-
Sample Preparation: Dissolving the sample in the BGE or a low-ionic-strength buffer.
Inductively Coupled Plasma - Optical Emission Spectrometry/Mass Spectrometry (ICP-OES/MS)
ICP-based methods provide highly sensitive and specific quantification of the calcium content in this compound, allowing for an indirect measure of the complex.
-
Instrumentation: An ICP-OES or ICP-MS instrument.
-
Sample Introduction: A standard nebulizer and spray chamber.
-
Plasma Conditions: Optimized radiofrequency (RF) power, nebulizer gas flow, and auxiliary gas flow.
-
Analysis: Monitoring of a specific calcium emission line (ICP-OES) or isotope (ICP-MS).
-
Sample Preparation: Acid digestion of the sample to break down the organic matrix and solubilize the calcium. Microwave-assisted digestion is often preferred for efficiency and to minimize contamination.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the absolute quantification of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., D₂O).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition Parameters: A fully relaxed ¹H NMR spectrum is acquired with a sufficient relaxation delay (D1) to ensure complete magnetization recovery for all relevant signals.
-
Data Processing: Integration of a specific, well-resolved signal of this compound and the signal of the internal standard.
-
Calculation: The concentration of this compound is calculated based on the integral ratio, the number of protons giving rise to each signal, the molecular weights, and the known concentration of the internal standard.
Logical Relationships and Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
A comprehensive cross-validation of analytical methods is essential for the robust quantification of this compound. While HPLC-UV remains a workhorse for routine quality control due to its simplicity and cost-effectiveness, LC-MS/MS provides unparalleled sensitivity for trace analysis. Capillary electrophoresis offers high-resolution separation for charged species, and ICP-OES/MS delivers precise elemental quantification of calcium. For absolute quantification without the need for a specific this compound standard, qNMR is the method of choice. The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs, including required sensitivity, specificity, sample throughput, and available resources. The experimental protocols and performance data presented in this guide provide a solid foundation for the development, validation, and cross-validation of analytical methods for this compound.
References
The Crucial Role of Stabilizing Agents in Gadolinium-Based Contrast Agents: A Comparative Analysis Centered on Calcobutrol
For researchers, scientists, and drug development professionals, ensuring the stability of gadolinium-based contrast agents (GBCAs) is paramount to patient safety. The release of free gadolinium ions (Gd³⁺) in vivo can lead to serious health consequences. This guide provides a comparative analysis of the performance of Calcobutrol, a key stabilizing component in the macrocyclic GBCA Gadobutrol (Gadovist®), against other stabilization strategies employed in commercially available GBCAs.
The stability of a GBCA is a function of both its thermodynamic and kinetic properties. While thermodynamic stability refers to the equilibrium of the complex, kinetic stability, or inertness, is a more critical predictor of in vivo performance, as it describes the rate at which the gadolinium ion dissociates from its chelating ligand. Macrocyclic GBCAs, in general, exhibit significantly higher stability compared to their linear counterparts due to the pre-organized, cage-like structure of the macrocyclic ligand that entraps the Gd³⁺ ion.
The Unique Stabilization Mechanism of this compound in Gadobutrol
Gadobutrol's formulation includes this compound, the calcium salt of the same chelating ligand (butrol) used to form the gadolinium complex. This addition provides a unique and robust stabilization mechanism. This compound acts as a "ligand buffer" through competitive inhibition. In the unlikely event that a butrol (B126436) ligand dissociates from the gadolinium ion, the excess free this compound in the formulation readily scavenges the free ligand. This prevents the ligand from binding with endogenous ions like zinc or copper, a process which would otherwise shift the equilibrium and favor the release of more free Gd³⁺. This mechanism enhances the overall stability of the Gadobutrol formulation.[1]
Comparative Stability of Macrocyclic GBCAs
While direct head-to-head studies of this compound against other specific "novel stabilizing agents" are not prevalent in public literature, a meaningful comparison can be drawn by examining the stability of the entire GBCA formulation. The following tables summarize key stability parameters for Gadobutrol and other widely used macrocyclic GBCAs.
| Table 1: Thermodynamic and Kinetic Stability of Selected Macrocyclic GBCAs | ||
| Contrast Agent (Ligand) | Thermodynamic Stability (log Ktherm) | Kinetic Stability (Dissociation Half-life, t1/2) |
| Gadobutrol (BT-DO3A) | 21.8 | 14.1 hours (at pH 1.2)[2] |
| Gadoterate meglumine (B1676163) (DOTA) | 25.6 | 2.7 days (at pH 1.2)[2] |
| Gadoteridol (HP-DO3A) | 23.8 | 2.2 hours (at pH 1.2)[2] |
Note: Higher log Ktherm and longer dissociation half-life indicate greater stability. Data presented is from a specific study under acidic conditions to accelerate dissociation for comparative purposes; dissociation at physiological pH is extremely slow for all macrocyclic agents.
| Table 2: In Vitro Gadolinium Release in Human Serum | |||
| Contrast Agent | % Gd Release after 15 days (Native Serum) | % Gd Release after 15 days (+10 mmol/L Phosphate) | Initial Rate of Gd Release (%/day) |
| Macrocyclic Agents | |||
| Gadobutrol (Gadovist®) | < 0.1% | < 0.1% | < 0.007% |
| Gadoteridol (Prohance®) | < 0.1% | < 0.1% | < 0.007% |
| Gadoterate meglumine (Dotarem®) | < 0.1% | < 0.1% | < 0.007% |
| Linear Agents (for comparison) | |||
| Gadodiamide (Omniscan®) | 20% | >75% increase | 0.16% |
| Gadopentetate dimeglumine (Magnevist®) | 1.9% | - | 0.16% |
Source: Adapted from Frenzel et al. (2008).[3][4] This data highlights the significantly lower gadolinium release from macrocyclic agents compared to linear agents, even under conditions simulating renal impairment (elevated phosphate).
Experimental Protocols
Determination of Kinetic Inertness (Dissociation Half-life): The kinetic inertness of GBCAs is often assessed under acidic conditions (e.g., pH 1.2) at 37°C to accelerate the dissociation process, allowing for measurable differences within a reasonable timeframe. A complexometric assay is typically used. The release of Gd³⁺ ions over time is measured, and the dissociation half-life is calculated from the rate of this release.[2]
Quantification of Gadolinium Release in Human Serum: To simulate in vivo conditions more closely, GBCAs are incubated in human serum at physiological pH (7.4) and temperature (37°C). At various time points, samples are analyzed to separate the intact GBCA from any released Gd³⁺ ions. This is commonly achieved using ion exchange chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS).[2][3] This highly sensitive technique allows for the precise quantification of even minute amounts of free gadolinium.
Visualizing Stabilization Mechanisms
The following diagrams illustrate the stabilization principle of macrocyclic GBCAs and the specific role of this compound.
References
- 1. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Gadolinium-Based Contrast Agents: A Comparative Guide for Researchers
A comprehensive analysis of macrocyclic versus linear gadolinium-based contrast agents (GBCAs), focusing on their stability profiles. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to understand the critical differences between these two classes of widely used MRI contrast agents.
The stability of gadolinium-based contrast agents is a paramount concern in the development and clinical application of these diagnostic tools. The potential for in vivo dissociation of the gadolinium ion (Gd³⁺) from its chelating ligand underscores the importance of a thorough understanding of the factors governing complex stability. This guide provides a comparative analysis of macrocyclic and linear GBCAs, presenting key experimental data on their thermodynamic and kinetic stability, and detailing the methodologies used to assess these critical parameters.
Structural Distinction: The Foundation of Stability
The fundamental difference between macrocyclic and linear GBCAs lies in the architecture of the chelating ligand. Macrocyclic agents feature a pre-organized, cage-like structure that encapsulates the gadolinium ion. In contrast, linear agents employ an open-chain ligand that wraps around the metal ion. This structural variance has profound implications for the stability of the resulting complex.[1][2][3]
Quantitative Comparison of Stability
The stability of GBCAs is characterized by two key parameters: thermodynamic stability and kinetic stability. Thermodynamic stability, often expressed as the logarithm of the formation constant (log K), indicates the extent to which the complex will dissociate at equilibrium. Kinetic stability, on the other hand, refers to the rate at which this dissociation occurs. For GBCAs, high kinetic stability is crucial to minimize the release of free Gd³⁺ during their transit through the body.
Transmetallation, the displacement of Gd³⁺ from the chelate by endogenous metal ions such as zinc (Zn²⁺) and copper (Cu²⁺), is a significant pathway for the in vivo dissociation of less stable GBCAs.
The following tables summarize key stability data for a range of commercially available macrocyclic and linear GBCAs.
Table 1: Thermodynamic and Kinetic Stability of Selected GBCAs
| Agent Name (Trade Name) | Class | Structure | Ionicity | log Ktherm | Dissociation Half-life (t1/2) at pH 1.2, 37°C |
| Gadoterate (Dotarem®) | Macrocyclic | DOTA-based | Ionic | 25.8 | Very long (>1000 h) |
| Gadobutrol (Gadovist®) | Macrocyclic | DO3A-butrol-based | Non-ionic | 21.8 | Very long (>1000 h) |
| Gadoteridol (ProHance®) | Macrocyclic | HP-DO3A-based | Non-ionic | 23.8 | Very long (>1000 h) |
| Gadopentetate (Magnevist®) | Linear | DTPA-based | Ionic | 22.1 | 1.1 h |
| Gadobenate (MultiHance®) | Linear | BOPTA-based | Ionic | 22.6 | 1.1 h |
| Gadodiamide (Omniscan®) | Linear | DTPA-BMA-based | Non-ionic | 16.9 | 10 s |
| Gadoversetamide (OptiMARK®) | Linear | DTPA-BMEA-based | Non-ionic | 16.9 | 10 s |
Note: Data compiled from various sources. Exact values may vary depending on experimental conditions.
Table 2: In Vitro Gd³⁺ Release in Human Serum at 37°C after 15 Days
| Agent | Class | % Gd³⁺ Release |
| Macrocyclic Agents | ||
| Gadoterate (Dotarem®) | Macrocyclic | < 0.1 |
| Gadobutrol (Gadovist®) | Macrocyclic | < 0.1 |
| Gadoteridol (ProHance®) | Macrocyclic | < 0.1 |
| Linear Agents | ||
| Gadopentetate (Magnevist®) | Linear (Ionic) | 1.9 |
| Gadobenate (MultiHance®) | Linear (Ionic) | 1.9 |
| Gadodiamide (Omniscan®) | Linear (Non-ionic) | 20 |
| Gadoversetamide (OptiMARK®) | Linear (Non-ionic) | 21 |
Data adapted from Frenzel et al., Invest Radiol. 2008;43(11):817-28.[4]
These data clearly demonstrate the superior stability of macrocyclic GBCAs compared to their linear counterparts, with significantly lower levels of gadolinium release observed in human serum.
Experimental Protocols for Stability Assessment
A multi-faceted approach is employed to comprehensively evaluate the stability of GBCAs. The following outlines the key experimental methodologies.
Potentiometric Titration for Thermodynamic Stability (log Ktherm)
Principle: This classical method involves the titration of the free ligand with a standardized base in the presence and absence of the gadolinium ion. The stability constant is determined by analyzing the resulting pH titration curves.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a standardized solution of the ligand of interest in deionized water.
-
Prepare a standardized solution of a strong base (e.g., NaOH) free from carbonate.
-
Prepare a standardized solution of a gadolinium salt (e.g., GdCl₃).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of the ligand solution and the background electrolyte.
-
Titrate this solution with the standardized base, recording the pH after each addition of titrant.
-
Repeat the titration with a solution containing the same concentration of ligand and the background electrolyte, but with the addition of a known concentration of the gadolinium salt (typically in a 1:1 molar ratio with the ligand).
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration curves and calculate the protonation constants of the ligand and the stability constant (log K) of the Gd³⁺-ligand complex.
-
HPLC-ICP-MS for Quantification of Gadolinium Release
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the intact gadolinium chelate from the free, released gadolinium. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) then provides highly sensitive and element-specific detection and quantification of gadolinium in the different fractions.
Detailed Methodology:
-
Sample Preparation:
-
Incubate the GBCA in a relevant biological matrix (e.g., human serum) or a buffered solution at physiological conditions (pH 7.4, 37°C) for a specified period.
-
At various time points, take aliquots of the incubation mixture.
-
Deproteinize the samples if necessary (e.g., by ultrafiltration or precipitation with acetonitrile).
-
-
HPLC Separation:
-
Use a suitable HPLC column, often a reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Develop a mobile phase gradient (e.g., using a mixture of an aqueous buffer and an organic solvent like acetonitrile) that effectively separates the intact GBCA from potential degradation products and free Gd³⁺.
-
-
ICP-MS Detection:
-
The eluent from the HPLC is directly introduced into the ICP-MS.
-
The ICP-MS is tuned to monitor the isotopes of gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
-
-
Data Analysis:
-
Generate a chromatogram showing the intensity of the gadolinium signal over time.
-
Identify and quantify the peaks corresponding to the intact GBCA and any released gadolinium species by comparing with standards.
-
Calculate the percentage of Gd³⁺ release at each time point.
-
Relaxometry for Kinetic Stability and Transmetallation Studies
Principle: The longitudinal relaxation rate (R₁ = 1/T₁) of water protons is highly sensitive to the presence of paramagnetic ions like Gd³⁺. Changes in the coordination environment of the gadolinium ion, such as its release from the chelate or transmetallation with a diamagnetic ion like Zn²⁺, lead to measurable changes in R₁.
Detailed Methodology for Transmetallation with Zinc:
-
Sample Preparation:
-
Prepare solutions of the GBCA in a physiologically relevant buffer (e.g., phosphate (B84403) or HEPES buffer at pH 7.4).
-
Prepare a stock solution of a competing endogenous ion, typically ZnCl₂.
-
-
Relaxometry Measurement:
-
Measure the baseline R₁ of the GBCA solution using a relaxometer or an NMR spectrometer.
-
Initiate the transmetallation reaction by adding a known concentration of the ZnCl₂ solution to the GBCA solution.
-
Monitor the change in R₁ over time at a constant temperature (e.g., 37°C). The displacement of paramagnetic Gd³⁺ by diamagnetic Zn²⁺ will result in a decrease in R₁.
-
-
Data Analysis:
-
Plot R₁ as a function of time.
-
Fit the data to a kinetic model to determine the rate constant for the transmetallation reaction.
-
The half-life of the gadolinium complex in the presence of the competing ion can be calculated from the rate constant.
-
Conclusion
The stability of gadolinium-based contrast agents is a critical determinant of their safety profile. Experimental data consistently demonstrate that macrocyclic GBCAs exhibit significantly higher thermodynamic and kinetic stability compared to linear agents.[1][2][4] This increased stability is attributed to the pre-organized, encapsulating nature of the macrocyclic ligand, which provides a more robust shield against dissociation and transmetallation.[3] The detailed experimental protocols provided in this guide offer a framework for the rigorous assessment of GBCA stability, enabling researchers and developers to make informed decisions in the design and selection of safer and more effective MRI contrast agents. The use of multiple orthogonal techniques, including potentiometric titration, HPLC-ICP-MS, and relaxometry, is essential for a comprehensive understanding of the complex stability landscape of these important diagnostic drugs.
References
- 1. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Rapid In Vitro Quantification of a Sensitized Gadolinium Chelate via Photoinduced Triplet Harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Dissolution/Recomplexation Strategy for Speciation Analysis of Gadolinium from MR Contrast Agents in Bone Tissues by Means of HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Guardian: How Calcobutrol Fortifies the Diagnostic Power of Gadobutrol
A comprehensive guide for researchers and drug development professionals on the synergistic roles of Gadobutrol and its stabilizing excipient, Calcobutrol, in advanced magnetic resonance imaging.
In the realm of gadolinium-based contrast agents (GBCAs), the pursuit of enhanced diagnostic efficacy is inextricably linked to the assurance of patient safety. Gadobutrol, a macrocyclic, non-ionic GBCA, is a widely utilized tool in magnetic resonance imaging (MRI) for its high relaxivity and stable molecular structure.[1][2] However, a crucial but often overlooked component of its formulation, this compound, plays a pivotal role in ensuring its safety and stability. This guide elucidates the distinct functions of Gadobutrol and this compound, presenting a comparative analysis supported by experimental principles and visualizations to underscore the impact of this unique formulation strategy.
Delineating Roles: The Contrast Agent and its Stabilizer
Contrary to a direct comparison of diagnostic efficacy, Gadobutrol and this compound serve fundamentally different purposes within the Gadavist® (brand name for Gadobutrol) formulation. Gadobutrol is the active pharmaceutical ingredient (API), a gadolinium-containing complex responsible for contrast enhancement in MRI.[3] this compound, the calcium sodium salt of the same butrol (B126436) ligand, is an inactive excipient.[4][5] Its primary function is to bolster the safety profile of the final drug product by preventing the release of free gadolinium ions (Gd³⁺).[4][6][7]
A comparative overview of their properties is presented in Table 1.
| Feature | Gadobutrol | This compound |
| Chemical Identity | Gadolinium complex of dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol) | Calcium complex of dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol) |
| Primary Function | Active Pharmaceutical Ingredient (API); MRI Contrast Agent | Inactive Excipient; Stabilizing Agent |
| Mechanism of Action | Shortens the T1 and T2 relaxation times of water protons in its vicinity, enhancing the MRI signal.[3] | Competitively binds to any free butrol ligand or chelates any dissociated gadolinium ions, preventing the release of free Gd³⁺.[6][7] |
| Contribution to Diagnostic Efficacy | Directly enhances image contrast, enabling better visualization of tissues and pathologies. | Indirectly supports diagnostic efficacy by ensuring the stability and safety of the Gadobutrol formulation. |
| Concentration in Formulation | 1 mmol/mL (active ingredient)[8] | 0.513 mg/mL (as this compound sodium) (excipient)[5] |
The Science of Stability: Mitigating the Risks of Free Gadolinium
The safety of GBCAs is paramount, with significant concerns revolving around the potential for in-vivo release of toxic, free gadolinium ions. This dissociation can occur through a process known as transmetallation, where endogenous ions such as zinc, copper, or calcium compete with gadolinium for the chelating ligand.[9][10][11] The stability of the gadolinium complex is therefore a critical determinant of its safety.
Gadobutrol's macrocyclic structure inherently confers high thermodynamic and kinetic stability, meaning it has a strong affinity for the gadolinium ion and dissociates very slowly.[3][12][13] The kinetic inertness of macrocyclic agents like Gadobutrol is a key parameter for their stability, with dissociation half-lives that can exceed a thousand years under physiological pH.[14]
The inclusion of this compound in the formulation provides an additional layer of safety. Due to the significantly higher stability of the gadolinium-butrol complex compared to the calcium-butrol complex, any free gadolinium ions in the solution will be readily scavenged by the excess butrol ligand from this compound, reforming the more stable Gadobutrol.[7] This mechanism is illustrated in the signaling pathway diagram below.
Caption: this compound's role in preventing free gadolinium release.
Experimental Protocols for Assessing Stability
The stability of GBCAs can be evaluated through several experimental methodologies:
-
Thermodynamic Stability Measurement: Potentiometric titration is a common method to determine the thermodynamic stability constant (log Ktherm) of a chelate. This involves titrating the ligand with a base in the presence and absence of the metal ion to measure the affinity of the ligand for the metal.
-
Kinetic Stability Assessment: The rate of dissociation of the gadolinium complex is measured, often under challenging conditions (e.g., in the presence of competing metal ions or at low pH). High-performance liquid chromatography (HPLC) coupled with mass spectrometry can be used to quantify the amount of intact complex and any dissociated products over time.[10]
-
Transmetallation Studies: These experiments involve incubating the GBCA with physiologically relevant concentrations of competing endogenous ions (e.g., zinc, copper, calcium) and monitoring the displacement of gadolinium from the ligand over time. The formation of the new metal-ligand complex can be quantified using techniques like HPLC-MS.[10]
A generalized workflow for assessing the kinetic stability of a GBCA is depicted in the diagram below.
Caption: A typical experimental workflow for evaluating GBCA kinetic stability.
Diagnostic Efficacy of the Gadobutrol Formulation
While this compound does not directly contribute to image contrast, the established diagnostic efficacy of Gadobutrol is a testament to the success of the overall formulation, which includes this vital stabilizing agent. Clinical studies have consistently demonstrated the high diagnostic performance of Gadobutrol across a range of applications, including central nervous system (CNS) and breast MRI. The high relaxivity of Gadobutrol, combined with its 1.0 M concentration, allows for a compact bolus injection and excellent contrast enhancement.[2][12]
Conclusion
The relationship between Gadobutrol and this compound is not one of competing diagnostic agents, but rather a sophisticated synergy between an active pharmaceutical ingredient and a crucial stabilizing excipient. This compound's role as a "gadolinium scavenger" is a key innovation in the formulation of Gadobutrol, significantly enhancing its safety profile by minimizing the risk of free gadolinium release. For researchers and drug development professionals, understanding this interplay is essential for appreciating the advanced formulation science that underpins the development of safer and more effective contrast agents for modern medical imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Gadovist (Gadobutrol) [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. Gadobutrol (gadobutrol) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 6. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Clinical and biological consequences of transmetallation induced by contrast agents for magnetic resonance imaging: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dechelation (Transmetalation): Consequences and Safety Concerns With the Linear Gadolinium-Based Contrast Agents, In View of Recent Health Care Rulings by the EMA (Europe), FDA (United States), and PMDA (Japan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Macrocyclic Advantage: Calcobutrol Demonstrates Lower Gadolinium Deposition in Animal Models
A comparative analysis of preclinical data reveals that Calcobutrol (gadobutrol), a macrocyclic gadolinium-based contrast agent (GBCA), is associated with significantly lower levels of gadolinium retention in animal tissues compared to linear GBCAs. This guide provides an objective comparison of this compound's performance against other GBCAs, supported by experimental data from animal studies, to inform researchers, scientists, and drug development professionals.
Recent concerns over the long-term deposition of gadolinium in the body have highlighted the importance of GBCA stability. The molecular structure of these agents plays a crucial role in their potential to release gadolinium ions, which can then accumulate in tissues such as the brain, kidneys, and liver. GBCAs are broadly classified into two categories based on their ligand structure: linear and macrocyclic. Preclinical evidence strongly suggests that macrocyclic agents, due to their cage-like structure that securely encapsulates the gadolinium ion, exhibit greater stability and result in less gadolinium deposition than their linear counterparts.
Quantitative Comparison of Gadolinium Deposition
Animal studies have consistently demonstrated lower gadolinium retention for macrocyclic GBCAs like this compound when compared to linear agents. The following tables summarize quantitative data from key comparative studies in sheep and rat models.
Table 1: Gadolinium Concentration in Sheep Tissues 10 Weeks After a Single Injection (0.1 mmol/kg) [1][2][3][4]
| GBCA Class | Agent | Deep Cerebellar Nuclei (ng/g) | Kidney (ng/g) | Liver (ng/g) |
| Macrocyclic | Gadobutrol (this compound) | Below Limit of Quantification | 86 | 21 |
| Gadoteridol | Below Limit of Quantification | 86 | 21 | |
| Gadoterate Meglumine (B1676163) | Below Limit of Quantification | 86 | 21 | |
| Linear | Gadobenate Dimeglumine | 83 | 502 | 445 |
| Gadodiamide | 155 | 502 | 445 | |
| Control | Saline | Below Limit of Quantification | Not Significantly Elevated | Not Significantly Elevated |
*Limit of Quantification: 5.7 ng/g tissue[1]
Table 2: Gadolinium Concentration in Rat Cerebellum After Repeated Injections
| GBCA Class | Agent | Dosing Regimen | Time After Last Injection | Cerebellum (nmol/g) |
| Macrocyclic | Gadoterate Meglumine | 2.4 mmol/kg, once a week for 5 weeks | 1 year | 0.07 ± 0.03[5][6] |
| Linear | Gadodiamide | 2.4 mmol/kg, once a week for 5 weeks | 1 year | 2.45 ± 0.35[5][6] |
| Macrocyclic | Gadoterate Meglumine | 0.6 mmol/kg, 20 injections over 5 weeks | Not Specified | 0.26 ± 0.12[7] |
| Linear | Gadodiamide | 0.6 mmol/kg, 20 injections over 5 weeks | Not Specified | 3.66 ± 0.91[7] |
Experimental Protocols
The findings presented are based on rigorous preclinical studies. Below are the methodologies for the key experiments cited.
Study 1: Single-Dose Comparison in a Large Animal Model (Sheep)[1][2][3][4][8]
-
Animal Model: Eighteen to thirty-six female Swiss-Alpine sheep.
-
Treatment Groups: Animals were randomly assigned to receive a single intravenous injection of one of the following:
-
Macrocyclic GBCAs: Gadobutrol, Gadoteridol, or Gadoterate meglumine (0.1 mmol/kg body weight).
-
Linear GBCAs: Gadobenate dimeglumine or Gadodiamide (0.1 mmol/kg body weight).
-
Control: Saline.
-
-
Time Point: Animals were euthanized 10 weeks after the injection.
-
Analysis: Tissues, including the deep cerebellar nuclei, kidney, and liver, were harvested. Gadolinium concentrations were quantified using inductively coupled plasma mass spectrometry (ICP-MS).
Study 2: Long-Term Retention After Repeated Doses in a Rodent Model (Rats)[5][6][9]
-
Animal Model: One hundred and forty nine-week-old rats.
-
Treatment Groups: Rats received intravenous injections of either:
-
Macrocyclic GBCA: Gadoterate meglumine (2.4 mmol/kg body weight).
-
Linear GBCA: Gadodiamide (2.4 mmol/kg body weight).
-
-
Dosing Regimen: Injections were administered once a week for five weeks.
-
Time Points: Animals were followed for up to 12 months, with subgroups sacrificed at various time points (1 week, 1, 2, 3, 4, 5, and 12 months) after the last injection.
-
Analysis: Brain tissue, specifically the cerebellum, was collected to determine the total gadolinium concentration by ICP-MS. T1-weighted magnetic resonance imaging (MRI) was also performed to assess for signal hyperintensities.
Visualizing the Rationale and Workflow
The following diagrams illustrate the underlying chemical stability differences between macrocyclic and linear GBCAs and the general experimental workflow used in these animal studies.
Caption: Structural differences between macrocyclic and linear GBCAs influencing stability.
Caption: Workflow for assessing gadolinium deposition in animal models.
Conclusion
The available preclinical data from various animal models consistently indicate that the macrocyclic structure of this compound (gadobutrol) contributes to a significantly better safety profile in terms of gadolinium retention compared to linear GBCAs. The higher stability of the macrocyclic chelate minimizes the dissociation of gadolinium ions, leading to lower deposition in tissues. These findings are critical for the ongoing development and selection of safer contrast agents for clinical use. Researchers and drug development professionals should consider the structural class of a GBCA as a key determinant of its potential for long-term gadolinium retention.
References
- 1. Gadolinium Deposition in the Brain in a Large Animal Model: Comparison of Linear and Macrocyclic Gadolinium-Based Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. researchgate.net [researchgate.net]
- 4. Gadolinium Tissue Distribution in a Large-Animal Model after a Single Dose of Gadolinium-based Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. researchgate.net [researchgate.net]
- 7. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Stabilizing Effects of Different Chelators for Gadolinium
For Researchers, Scientists, and Drug Development Professionals
The stability of gadolinium-based contrast agents (GBCAs) is a critical factor in their safety and efficacy for magnetic resonance imaging (MRI). The release of toxic free gadolinium (Gd³⁺) ions in vivo is a significant concern, underscoring the importance of the chelator's ability to securely bind the metal ion. This guide provides a head-to-head comparison of the stabilizing effects of different chelators for gadolinium, supported by experimental data and detailed protocols.
Key Stability Parameters: A Primer
The stability of a gadolinium chelate is primarily assessed by two key parameters:
-
Thermodynamic Stability: This refers to the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium. It is quantified by the thermodynamic stability constant (log K). A higher log K value indicates a more stable complex. The conditional stability constant (log K' or log Kcond) is a more physiologically relevant measure as it considers the stability at a specific pH, typically 7.4.[1]
-
Kinetic Inertness: This describes the rate at which the gadolinium complex dissociates. It is often expressed as the dissociation half-life (t₁/₂). A longer half-life signifies greater kinetic inertness and a lower likelihood of releasing free Gd³⁺ over time.[2]
Data Presentation: Quantitative Comparison of Gadolinium Chelators
The following table summarizes the thermodynamic and kinetic stability data for several common gadolinium chelators. Chelators are broadly classified into two structural categories: linear and macrocyclic. Within these categories, they can be further distinguished by their ionic properties (ionic or non-ionic).[3]
| Chelator | Brand Name(s) | Structure | Type | Thermodynamic Stability (log K) | Conditional Stability (log Kcond at pH 7.4) | Dissociation Half-life (t₁/₂) in 0.1 M HCl |
| DTPA | Magnevist | Linear | Ionic | 22.46[4] | 18.4[4] | ~20x faster than Gd-HP-DO3A[4] |
| BOPTA | MultiHance | Linear | Ionic | 22.59[5] | 18.4[1] | Slower than DTPA-BMA, faster than macrocyclics |
| DTPA-BMA | Omniscan | Linear | Non-ionic | 16.85[4] | 14.8[4] | 35 seconds (at pH 1)[3] |
| DOTA | Dotarem | Macrocyclic | Ionic | 25.6[6] | 17.2[4] | ~1 month (at pH 1)[3] |
| HP-DO3A | ProHance | Macrocyclic | Non-ionic | 23.8[6] | 17.2[4] | 3.9 hours[6] |
| BT-DO3A | Gadovist | Macrocyclic | Non-ionic | - | - | - |
Note: The dissociation half-life values are often measured under acidic conditions to accelerate the process for experimental feasibility. These values provide a relative comparison of kinetic inertness.
Mandatory Visualization
Caption: Classification of gadolinium chelators and factors influencing their stability.
Experimental Protocols
Accurate assessment of the stabilizing effects of chelators requires robust experimental methodologies. Below are detailed protocols for key experiments used to determine the thermodynamic and kinetic stability of gadolinium complexes.
Potentiometric Titration for Determination of Thermodynamic Stability (log K)
Objective: To determine the thermodynamic stability constant of a Gd³⁺-chelate complex by measuring the change in hydrogen ion concentration upon complex formation.
Materials:
-
Potentiometer with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Thermostated titration vessel
-
Calibrated burette
-
Standardized solutions of the ligand, GdCl₃, HCl, and carbonate-free NaOH or KOH
-
Inert gas (e.g., Argon or Nitrogen) supply
-
Background electrolyte solution (e.g., 0.1 M KCl)
Procedure:
-
Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
Titration of the Ligand:
-
Pipette a known volume and concentration of the ligand solution into the thermostated titration vessel.
-
Add the background electrolyte to maintain a constant ionic strength.
-
Bubble the inert gas through the solution to remove dissolved CO₂.
-
Titrate the ligand solution with a standardized strong base (e.g., NaOH).
-
Record the pH (or potential) after each addition of the titrant.
-
This titration allows for the determination of the ligand's protonation constants.
-
-
Titration of the Gd³⁺-Chelate Complex:
-
Prepare a solution containing a known concentration of the ligand and a slightly lower concentration of GdCl₃ (e.g., a 1:0.9 metal-to-ligand ratio) in the titration vessel.
-
Add the background electrolyte and purge with inert gas as before.
-
Titrate the solution with the standardized strong base.
-
Record the pH (or potential) at regular intervals.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of titrant) for both the ligand alone and the Gd³⁺-ligand mixture.
-
Use a suitable software program (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the potentiometric data.
-
The software will fit the experimental data to a model that includes the ligand protonation constants and the stability constant of the Gd³⁺ complex, thereby yielding the log K value.
-
Transmetallation Assay for Assessing Kinetic Inertness
Objective: To evaluate the kinetic inertness of a gadolinium chelate by measuring the rate of gadolinium displacement by a competing metal ion, typically Zn²⁺.
Materials:
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)
-
Incubator or water bath maintained at 37 °C
-
Solutions of the gadolinium chelate, zinc chloride (ZnCl₂), and a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
Procedure:
-
Reaction Setup:
-
Prepare a solution of the gadolinium chelate at a known concentration in the buffer.
-
Prepare a solution of ZnCl₂ at a concentration significantly higher than that of the gadolinium chelate (e.g., 10-fold excess) in the same buffer.
-
Mix the gadolinium chelate solution and the ZnCl₂ solution in a reaction vessel and place it in the incubator at 37 °C.
-
-
Time-course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours, and longer if necessary), withdraw an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by HPLC to separate the intact gadolinium chelate from the newly formed zinc chelate and any free ligand.
-
-
Quantification:
-
Quantify the concentration of the remaining intact gadolinium chelate at each time point using the HPLC data.
-
-
Data Analysis:
-
Plot the concentration of the intact gadolinium chelate as a function of time.
-
Determine the rate of dissociation by fitting the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order kinetics).
-
Calculate the dissociation half-life (t₁/₂) from the rate constant. A longer half-life indicates greater kinetic inertness.[7]
-
Mandatory Visualization
Caption: General experimental workflow for assessing the stability of a new gadolinium chelate.
Conclusion
The choice of chelator has a profound impact on the stability of gadolinium-based contrast agents. Macrocyclic chelators generally exhibit superior kinetic inertness compared to their linear counterparts, making them less prone to releasing toxic free gadolinium ions.[3] Both thermodynamic stability and kinetic inertness are crucial parameters that must be rigorously evaluated during the development and selection of new GBCAs. The experimental protocols provided in this guide offer a framework for the systematic and comparative assessment of the stabilizing effects of different chelators, ultimately contributing to the development of safer and more effective MRI contrast agents.
References
- 1. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative transmetallation kinetics and thermodynamic stability of gadolinium-DTPA bis-glucosamide and other magnetic resonance imaging contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calcobutrol: A Safety and Operational Guide
The proper disposal of Calcobutrol, a gadolinium-based contrast agent, is crucial for laboratory safety and environmental protection. As with all chemical waste, this compound must be managed in accordance with applicable local, regional, and national regulations. Improper disposal can lead to environmental contamination and potential health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, chemical-impermeable gloves, and eye protection such as safety goggles.[1][2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1] In case of a spill, prevent the chemical from entering drains and collect the material using spark-proof tools and explosion-proof equipment.[1]
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through a licensed chemical waste management facility. Under no circumstances should this compound be discharged into sewer systems or released into the environment.[1]
-
Segregation and Collection :
-
Labeling :
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[3]
-
The primary recommended disposal methods are controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[1] Another acceptable method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and exhaust air.[2]
-
-
Container Disposal :
Summary of Disposal and Safety Data
The following table summarizes key quantitative and procedural information for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Disposal Method | Controlled incineration with flue gas scrubbing or licensed chemical destruction plant. | [1] |
| Dissolving in a combustible solvent and burning in a chemical incinerator. | [2] | |
| Environmental Discharge | Prohibited. Do not discharge to sewer systems or drains. | [1] |
| Waste Container | Suitable, closed, and clearly labeled containers. | [1][3] |
| Personal Protective Equipment | Chemical-impermeable gloves, protective clothing, eye protection. | [1][2] |
| Handling Area | Well-ventilated place. | [1] |
| Spill Management | Use spark-proof tools and prevent entry into drains. | [1] |
This compound Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures that the waste is handled safely from the point of generation through to its final disposal in compliance with regulatory standards.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcobutrol
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with Calcobutrol. Adherence to these protocols is essential for ensuring a safe research environment and maintaining the integrity of your work.
Researchers, scientists, and drug development professionals handling this compound must be proficient in its safe operational procedures and disposal methods. This guide offers step-by-step instructions to address key operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE) and Essential Safety Measures
Before handling this compound, ensure the following personal protective equipment is correctly worn and that all safety protocols are understood.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-impermeable gloves | Must be inspected before use. Wash and dry hands after removal.[1] |
| Eye Protection | Safety glasses with side shields | To be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Wear a suitable protective laboratory coat.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when handling this compound powder or if aerosols may be generated.[2] |
Operational Plan: Step-by-Step Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1]
-
Prevent Contact: Avoid all contact with skin and eyes.[1]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.
Emergency Protocols: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure to this compound.
Spill Cleanup Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
